Colchiceine
説明
This compound is one of several metabolites of the anti-gout medication [colchicine].
This compound has been reported in Colchicum autumnale, Colchicum ritchii, and other organisms with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878565 | |
| Record name | COLCHICEINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-27-0 | |
| Record name | Colchiceine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colchiceine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLCHICEINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | COLCHICEINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | COLCHICEINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Colchiceine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLCHICEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ30158L57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The In Vivo Transformation of Colchicine to Colchiceine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine, a potent alkaloid derived from the autumn crocus (Colchicum autumnale), has been a cornerstone in the management of gout and Familial Mediterranean Fever (FMF) for centuries. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, a critical aspect of which is its in vivo metabolism. This technical guide provides an in-depth exploration of the biosynthesis of colchiceine, a minor but notable metabolite of colchicine. Understanding this metabolic pathway is crucial for optimizing colchicine therapy, mitigating its toxicity, and informing the development of novel therapeutics.
Core Metabolism of Colchicine
The in vivo metabolism of colchicine is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform responsible for its biotransformation in the liver and intestines. The primary metabolic route is O-demethylation, leading to the formation of two major metabolites, 2-O-demethylcolchicine (2DMC) and 3-O-demethylcolchicine (3DMC), and one minor metabolite, 10-O-demethylcolchicine, also known as this compound.[1][2] It is important to note that the plasma levels of all colchicine metabolites, including this compound, are generally low, constituting less than 5% of the parent drug concentration.[1]
Beyond enzymatic metabolism, the pharmacokinetics of colchicine are significantly influenced by the efflux transporter P-glycoprotein (P-gp), which actively pumps colchicine out of cells, thereby affecting its absorption, distribution, and elimination.[3]
Quantitative Analysis of Colchicine Metabolism
While in vivo quantitative data for the specific conversion of colchicine to this compound is limited in the current literature, in vitro studies using human liver microsomes provide valuable insights into the metabolic rates.
| Compound | Initial Concentration | Incubation Time | Metabolite Formed | Percentage of Substrate Metabolized | Reference |
| Colchicine | 5 nM | 60 min | 3-demethylcolchicine (3DMC) | 9.8% | [4] |
| Colchicine | 5 nM | 60 min | 2-demethylcolchicine (2DMC) | 5.5% | [4] |
Table 1: In Vitro Metabolism of Colchicine in Human Liver Microsomes
It is important to extrapolate these in vitro findings to the in vivo scenario with caution, as the physiological environment can significantly influence metabolic rates.
Experimental Protocols
In Vivo Animal Study for Colchicine Metabolism
This protocol outlines a general procedure for conducting a pharmacokinetic study of colchicine and its metabolites in a rat model.[5][6][7]
Objective: To determine the pharmacokinetic profile of colchicine and its metabolite, this compound, in rats following oral or intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Colchicine
-
Vehicle for administration (e.g., saline, 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Metabolic cages for urine and feces collection
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of colchicine (e.g., 0.5 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose of colchicine (e.g., 2 mg/kg) by oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect urine and feces over 24 hours using metabolic cages.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma, urine, and homogenized fecal samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of colchicine and this compound in plasma, urine, and feces using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) for both colchicine and this compound.
-
Liver Microsome Assay for Colchicine Metabolism
This in vitro assay is used to assess the metabolic stability of colchicine and identify the enzymes responsible for its metabolism.
Objective: To determine the rate of colchicine metabolism by liver microsomes and to identify the P450 isoforms involved.
Materials:
-
Pooled human or rat liver microsomes
-
Colchicine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Specific P450 inhibitors (e.g., ketoconazole for CYP3A4)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding colchicine to the mixture.
-
Time Course Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).
-
Inhibitor Studies (Optional): To identify the specific P450 isoforms, perform parallel incubations in the presence of known P450 inhibitors.
-
Sample Processing: Centrifuge the terminated reactions to pellet the protein.
-
Bioanalysis: Analyze the supernatant for the concentrations of colchicine and its metabolites using LC-MS/MS.
-
Data Analysis: Determine the rate of colchicine depletion and metabolite formation. Calculate the in vitro half-life and intrinsic clearance.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Colchicine and this compound Quantification
LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.[8][9][10][11][12]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Colchicine: Precursor ion (Q1) m/z 400.2 -> Product ion (Q3) m/z 358.2
-
This compound: Precursor ion (Q1) m/z 386.2 -> Product ion (Q3) m/z 344.2
-
Internal Standard (e.g., Colchicine-d3): Precursor ion (Q1) m/z 403.2 -> Product ion (Q3) m/z 361.2
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Sample Preparation:
-
Protein Precipitation: Add a 3-fold volume of cold acetonitrile containing an internal standard to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase composition for injection into the LC-MS/MS system.
Visualizations
Metabolic Pathway of Colchicine
Caption: The primary metabolic pathway of colchicine to its major and minor metabolites via CYP3A4-mediated O-demethylation.
Experimental Workflow for In Vivo Animal Study
Caption: A streamlined workflow for conducting an in vivo pharmacokinetic study of colchicine in an animal model.
Logical Relationship of Colchicine Metabolism and Transport
Caption: The interplay between absorption, metabolism via CYP3A4, and P-glycoprotein-mediated efflux in determining the systemic exposure of colchicine.
Conclusion
The in vivo biosynthesis of this compound from colchicine is a minor metabolic pathway primarily mediated by CYP3A4. While quantitative in vivo data for this specific conversion remains an area for further investigation, the established methodologies for studying drug metabolism provide a robust framework for its elucidation. A thorough understanding of the interplay between colchicine's metabolism and transport is paramount for its safe and effective clinical use, as well as for the rational design of future colchicine-based therapies. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge of this historically significant therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmacokinetics, chylomicron inhibition, and toxicity of colchicine in rats given low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. The effect of liver dysfunction on colchicine pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
An In-depth Technical Guide on the Mechanism of Action of Colchicine on Tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which colchicine exerts its effects on tubulin, a critical protein in microtubule dynamics. The document details the binding interactions, kinetic and thermodynamic parameters, and the downstream cellular consequences of this interaction. It is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development.
Introduction
Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), has been utilized for centuries for its medicinal properties, most notably in the treatment of gout.[1] Its primary mechanism of action at the cellular level is the disruption of microtubule function through direct interaction with tubulin, the dimeric protein subunit of microtubules.[2][3] This interference with the cytoskeleton underlies its potent anti-mitotic and anti-inflammatory effects.[1][2] This guide will delve into the specifics of the colchicine-tubulin interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
The Colchicine-Tubulin Interaction: A Molecular Perspective
Colchicine binds to the β-tubulin subunit at the interface between the α- and β-tubulin monomers within the heterodimer.[4][5] This binding site, often referred to as the colchicine-binding site, is distinct from the binding sites of other major classes of microtubule-targeting agents like taxanes and vinca alkaloids.[4]
The binding of colchicine induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with its incorporation into the straight microtubule lattice.[5][6] This steric hindrance prevents the polymerization of tubulin dimers into microtubules.[6] At higher concentrations, colchicine can also promote the depolymerization of existing microtubules.[3] The tubulin-colchicine complex itself can then co-polymerize with tubulin dimers at the microtubule ends, effectively "poisoning" the growing polymer and leading to its disassembly.[7]
Quantitative Analysis of Colchicine-Tubulin Binding
The interaction between colchicine and tubulin has been extensively quantified through various biophysical techniques. The following tables summarize key binding affinity and polymerization inhibition data.
Table 1: Binding Affinity of Colchicine for Tubulin
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) | 2.7 x 10⁻⁷ M | Bovine Brain Tubulin | [2] |
| Dissociation Constant (Kd) | 5.0 x 10⁻⁷ M | Sea Urchin Flagellar Tubulin | [2] |
| Dissociation Constant (Kd) | 1.4 µM | Tubulin (in Scintillation Proximity Assay) | [8] |
| Association Constant (Ka) | 0.24 x 10⁶ M⁻¹ | Bovine Brain αβII-tubulin | [3] |
| Association Constant (Ka) | 0.12 x 10⁶ M⁻¹ | Bovine Brain αβIII-tubulin | [3] |
| Association Constant (Ka) | 3.31 x 10⁶ M⁻¹ | Bovine Brain αβIV-tubulin | [3] |
| Association Constant (Ka) | 3.2 µM⁻¹ | Rat Brain Tubulin | [9][10] |
| Association Constant (KMT) | ~3 x 10² M⁻¹ | Low-affinity binding to microtubule lattice | [11] |
Table 2: Inhibition of Tubulin Polymerization by Colchicine
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 8.1 µM | In vitro tubulin polymerization assay | [12] |
| IC₅₀ | 10.6 µM | In vitro tubulin polymerization assay | [13] |
| IC₅₀ | 2.68 µM | In vitro tubulin polymerization assay | [14] |
Experimental Protocols for Studying the Colchicine-Tubulin Interaction
A variety of experimental techniques are employed to characterize the binding of colchicine to tubulin and its effect on microtubule dynamics. Detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance or fluorescence.
Protocol:
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.[6][15]
-
Compound Incubation: The tubulin solution is incubated with various concentrations of colchicine or a vehicle control (e.g., DMSO).
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in light scattering due to microtubule formation is monitored over time by measuring the absorbance at 340 nm or 350 nm in a spectrophotometer.[6][16]
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC₅₀ value, the concentration of colchicine that inhibits polymerization by 50%, is calculated by plotting the extent of polymerization against the logarithm of the colchicine concentration.[12]
Colchicine-Tubulin Binding Assay using Fluorescence Spectroscopy
This method leverages the intrinsic fluorescence of colchicine, which increases upon binding to tubulin.
Protocol:
-
Reaction Mixture Preparation: A solution of purified tubulin is prepared in a suitable buffer.
-
Titration: Increasing concentrations of colchicine are added to the tubulin solution.
-
Fluorescence Measurement: After an incubation period to allow for binding equilibrium, the fluorescence of the solution is measured. The excitation wavelength is typically around 350-362 nm, and the emission is monitored at approximately 435 nm.[9][10]
-
Data Analysis: The change in fluorescence intensity is plotted against the colchicine concentration. The binding constant (Kd or Ka) can be determined by fitting the data to a binding isotherm equation (e.g., using a Scatchard plot).[9]
Competitive Binding Assay
This assay determines if a test compound binds to the colchicine-binding site by measuring its ability to displace radiolabeled or fluorescently-labeled colchicine.
Protocol:
-
Incubation: Purified tubulin is incubated with a fixed concentration of labeled colchicine (e.g., [³H]colchicine) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The tubulin-ligand complex is separated from the unbound labeled colchicine. This can be achieved through methods like filtration through DEAE-cellulose filter discs or scintillation proximity assay (SPA).[8]
-
Quantification: The amount of labeled colchicine bound to tubulin is quantified (e.g., by scintillation counting).
-
Data Analysis: The percentage of inhibition of labeled colchicine binding is plotted against the concentration of the test compound to determine the IC₅₀ or Ki value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Solutions of purified tubulin and colchicine are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A solution of colchicine is titrated into the tubulin solution in a series of small injections within the ITC instrument's sample cell.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of colchicine to tubulin. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), binding constant (K), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17][18]
Downstream Signaling Pathways Affected by Colchicine-Induced Microtubule Disruption
The disruption of microtubule dynamics by colchicine triggers a cascade of downstream cellular events, leading to cell cycle arrest, apoptosis, and modulation of inflammatory responses.
Induction of Apoptosis
By disrupting the mitotic spindle, colchicine causes a prolonged arrest in the G2/M phase of the cell cycle.[14] This mitotic arrest can ultimately lead to the activation of the intrinsic apoptotic pathway.
Caption: Colchicine-induced apoptosis signaling pathway.
Inhibition of the NLRP3 Inflammasome
Colchicine's anti-inflammatory effects are, in part, mediated by its ability to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. Microtubules are thought to play a role in the spatial organization and assembly of the inflammasome components.
Caption: Inhibition of NLRP3 inflammasome by colchicine.
Experimental Workflow for Investigating Novel Colchicine-Site Binders
The following workflow outlines a typical experimental cascade for the evaluation of new compounds targeting the colchicine-binding site on tubulin.
Caption: Experimental workflow for novel colchicine-site inhibitors.
Conclusion
Colchicine's interaction with tubulin is a well-characterized example of potent and specific drug-protein binding that leads to significant cellular consequences. By inhibiting microtubule polymerization, colchicine disrupts fundamental cellular processes, providing a powerful tool for both therapeutic intervention and basic research. This guide has summarized the key quantitative data, provided detailed experimental protocols for its study, and visualized the downstream signaling pathways, offering a comprehensive resource for professionals in the field. Further research into the nuances of colchicine's interaction with different tubulin isotypes and its effects on various signaling cascades will continue to refine our understanding of this classic microtubule inhibitor and may pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of colchicine binding to purified beta-tubulin isotypes from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissociation constant of Tetrahymena tubulin-colchicine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Promotion of fluorescence upon binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promotion of Fluorescence upon Binding of Colchicine to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A thermodynamic study of the interaction of tubulin with colchicine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antifibrotic Potential of Colchiceine in Hepatic Stellate Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a central event in this pathogenesis, driving the production of collagen and other fibrotic components. While the parent compound colchicine has been investigated for its antifibrotic properties, its clinical utility has been debated. This technical guide focuses on its principal metabolite, colchiceine, which has demonstrated superior antifibrotic efficacy. Preclinical evidence indicates that this compound can significantly reduce hepatic collagen content by modulating collagen synthesis and degradation. This document provides an in-depth overview of the mechanisms of action, key quantitative data from preclinical models, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.
Introduction to Liver Fibrosis and Hepatic Stellate Cells
Chronic liver disease, resulting from viral hepatitis, alcohol abuse, or nonalcoholic steatohepatitis (NASH), triggers a persistent inflammatory and restorative process.[1] A key event in the progression to fibrosis and ultimately cirrhosis is the activation of hepatic stellate cells (HSCs).[1] In a healthy liver, HSCs exist in a quiescent state, storing vitamin A. Upon liver injury, they undergo a transdifferentiation process into proliferative, contractile, and fibrogenic myofibroblast-like cells.[2]
Activated HSCs are the primary source of ECM proteins, most notably type I and III collagen.[2] This activation is driven by a complex network of cytokines, with Transforming Growth Factor-beta 1 (TGF-β1) being a master profibrogenic mediator.[3][4] TGF-β1 signaling initiates a downstream cascade that promotes the expression of key fibrotic genes, including α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (COL1A1).[5][6] Consequently, inhibiting HSC activation and targeting the TGF-β1 pathway are primary strategies in the development of antifibrotic therapies.
This compound: A Potent Antifibrotic Metabolite
Colchicine, an alkaloid agent, has been studied for its ability to interfere with microtubule polymerization, thereby inhibiting collagen secretion.[7] However, its clinical efficacy has been inconsistent. Research into its metabolites has revealed that this compound possesses more potent antifibrogenic effects.[8]
A key preclinical study demonstrated that in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, treatment with this compound resulted in a 50% reduction in hepatic collagen content, an effect not observed with the parent compound, colchicine.[8] The proposed mechanisms for this enhanced activity include the modulation of collagen metabolism—both preventing increases in collagen synthesis and enhancing its degradation.[8]
Mechanism of Action: Targeting the Core Fibrotic Pathways
While direct research on this compound is limited, its mechanism is understood to mirror and enhance that of colchicine, which primarily involves:
-
Inhibition of TGF-β1 Signaling: Colchicine has been shown to inhibit the expression of TGF-β1, a critical cytokine that drives HSC activation.[9] By downregulating TGF-β1, this compound can interrupt the primary signal for fibrogenesis.
-
Suppression of HSC Activation: A downstream effect of TGF-β1 inhibition is the suppression of HSC activation. This is marked by a decrease in the expression of α-SMA, a hallmark of the myofibroblast phenotype.[5]
-
Modulation of Collagen Turnover: this compound impacts both sides of the collagen balance. It prevents the excessive synthesis of new collagen and increases the activity of collagenase, the enzyme responsible for breaking down existing collagen fibers.[8]
Signaling Pathway Visualization
The following diagram illustrates the TGF-β/Smad signaling pathway, a central driver of liver fibrosis, and the putative points of inhibition by this compound.
References
- 1. Use of mesenchymal stem cells to treat liver fibrosis: Current situation and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Probiotics counteract the expression of hepatic profibrotic genes via the attenuation of TGF-β/SMAD signaling and autophagy in hepatic stellate cells | PLOS One [journals.plos.org]
- 4. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of antimitotic agent colchicine on carbon tetrachloride toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of colchicine and this compound in a biochemical model of liver injury and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Colchiceine as a Metabolite of Colchicine: An In-depth Pharmacokinetic and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine, a tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale), has been used for centuries to treat gout and is now indicated for a range of inflammatory conditions, including Familial Mediterranean Fever (FMF).[1][2] Its therapeutic effects are primarily attributed to its anti-inflammatory properties, which stem from its ability to disrupt microtubule polymerization in neutrophils.[3][4] The pharmacokinetics of colchicine are complex, involving rapid absorption, extensive tissue distribution, and metabolism into several metabolites. This guide provides a detailed technical overview of the pharmacokinetics of colchicine with a specific focus on its metabolite, colchiceine.
Colchicine is metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of two primary metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine, and one minor metabolite, 10-O-demethylcolchicine, also known as this compound.[3] Plasma levels of these metabolites are generally low, constituting less than 5% of the parent drug concentration.[3] While the pharmacokinetics of colchicine have been extensively studied, detailed quantitative data for its metabolites, particularly this compound, are sparse in publicly available literature.
This guide summarizes the current understanding of colchicine and this compound pharmacokinetics, provides detailed experimental protocols for their quantification, and visualizes the key metabolic and signaling pathways.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of colchicine in healthy adults. Due to a lack of available data, a comprehensive table for this compound cannot be provided.
Table 1: Pharmacokinetic Parameters of Colchicine in Healthy Adults
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~45% (range: 24-88%) | [3][5] |
| Time to Peak Concentration (Tmax) | 0.5 - 3 hours | [3] |
| Peak Plasma Concentration (Cmax) | 1.1 - 4.4 ng/mL (after a single 0.6 mg dose) | [1] |
| Distribution | ||
| Volume of Distribution (Vd) | 5 - 8 L/kg | [1][3] |
| Protein Binding | ~39% (primarily to albumin) | |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4 | [1][3] |
| Major Metabolites | 2-O-demethylcolchicine, 3-O-demethylcolchicine | [1][3] |
| Minor Metabolite | 10-O-demethylcolchicine (this compound) | [3] |
| Elimination | ||
| Elimination Half-life (t1/2) | 26.6 - 31.2 hours | [1][3] |
| Clearance (CL) | 0.726 ± 0.110 L/h/kg | [3] |
| Primary Route of Elimination | Biliary excretion | [3][6] |
| Renal Excretion (% of unchanged drug) | 40 - 65% | [3] |
Note: The pharmacokinetic parameters of colchicine can be significantly altered in patients with renal or hepatic impairment and by co-administration of drugs that inhibit CYP3A4 or P-glycoprotein.[1]
Experimental Protocols
Accurate quantification of colchicine and its metabolites is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Protocol 1: Quantification of Colchicine in Human Plasma using LC-MS/MS
This protocol is based on a sensitive and selective method for the determination of colchicine in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add an internal standard (e.g., colchicine-d6).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water.
-
Elute colchicine and the internal standard with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Colchicine: m/z 400.2 → 358.2
-
Colchicine-d6 (IS): m/z 406.2 → 364.2
-
3. Validation
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Protocol 2: Quantification of Colchicine in Biological Fluids using HPLC
This protocol outlines a general procedure for the analysis of colchicine by HPLC with UV detection.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or urine, add an internal standard.
-
Adjust the pH to alkaline conditions.
-
Extract colchicine and the internal standard with a water-immiscible organic solvent (e.g., dichloromethane).
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC Conditions
-
Chromatographic Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 245 nm or 350 nm.
3. Validation
-
The method should be validated for linearity, accuracy, precision, and selectivity.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Colchicine
Colchicine undergoes demethylation primarily by CYP3A4 in the liver to form its major metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine, and the minor metabolite, this compound.
Caption: Metabolic pathway of colchicine.
Experimental Workflow for Colchicine Quantification
The general workflow for quantifying colchicine in biological samples involves sample collection, preparation, chromatographic separation, and detection.
Caption: Experimental workflow for colchicine analysis.
Signaling Pathway of Colchicine's Anti-Inflammatory Action
Colchicine exerts its anti-inflammatory effects primarily by inhibiting tubulin polymerization, which in turn affects various downstream signaling pathways, including the inhibition of the NLRP3 inflammasome.
Caption: Colchicine's effect on the tubulin-NLRP3 pathway.
Conclusion
This compound is a minor metabolite of colchicine, formed through demethylation by CYP3A4. While the pharmacokinetics of colchicine are well-characterized, there is a notable lack of specific quantitative data for this compound. The provided experimental protocols for HPLC and LC-MS/MS offer robust methods for the quantification of colchicine in biological matrices, which could be adapted to include this compound analysis. The primary mechanism of action of colchicine involves the disruption of microtubule polymerization, leading to the inhibition of inflammatory pathways such as the NLRP3 inflammasome. Further research is warranted to elucidate the specific pharmacokinetic profile and potential pharmacodynamic activities of this compound to fully understand its contribution to the overall effects of colchicine therapy.
References
- 1. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Colchicine (Colchicine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biliary excretion of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of N-deacetyl-N-formylcolchicine and Colchiceine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the biological activities of two colchicine analogs: N-deacetyl-N-formylcolchicine (also known as gloriosine) and colchiceine. While both compounds share a structural relationship with the parent compound, colchicine, they exhibit distinct biological profiles. This document summarizes key quantitative data on their cytotoxic, antimicrobial, and tubulin-targeting effects. Detailed experimental methodologies for the cited assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the underlying mechanisms and processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Colchicine, a natural alkaloid extracted from Colchicum autumnale, is a well-known mitotic inhibitor that exerts its biological effects primarily by disrupting microtubule polymerization. Its clinical utility is, however, limited by a narrow therapeutic index and significant toxicity. This has spurred the investigation of numerous colchicine analogs with the aim of developing compounds with improved therapeutic windows. This guide focuses on two such analogs: N-deacetyl-N-formylcolchicine and this compound.
N-deacetyl-N-formylcolchicine, also referred to as gloriosine, is a naturally occurring colchicinoid found in plants like Gloriosa superba.[1] It has garnered interest for its potential as an anticancer agent.[1][2] this compound is a major metabolite of colchicine and has also been investigated for its biological properties, which diverge significantly from those of its parent compound.[3][4] This document presents a side-by-side comparison of the biological activities of these two compounds, highlighting their differential effects and potential therapeutic applications.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of N-deacetyl-N-formylcolchicine and this compound.
Table 1: Antiproliferative Activity of N-deacetyl-N-formylcolchicine (Gloriosine)
| Cell Line | Cancer Type | IC50 (nM)[1] |
| A549 | Lung Carcinoma | 32.61 |
| DU-145 | Prostate Carcinoma | 45.33 |
| PC-3 | Prostate Carcinoma | 55.19 |
| HCT-116 | Colon Carcinoma | 60.78 |
| MCF-7 | Breast Adenocarcinoma | 63.21 |
| MDA-MB-231 | Breast Adenocarcinoma | 70.55 |
| HeLa | Cervical Carcinoma | 75.92 |
| K-562 | Chronic Myelogenous Leukemia | 80.14 |
| HL-60 | Promyelocytic Leukemia | 83.47 |
| SK-OV-3 | Ovarian Cancer | 88.62 |
| IMR-32 | Neuroblastoma | 92.31 |
| A498 | Kidney Carcinoma | 95.17 |
| U-87 MG | Glioblastoma | 98.24 |
| PANC-1 | Pancreatic Carcinoma | 100.28 |
Table 2: Antimicrobial Activity of this compound
| Fungal Strain | MIC (µg/mL)[4] |
| Aspergillus pullulans | 0.5 |
| Aspergillus niger | >100 |
| Penicillium chrysogenum | >100 |
| Fusarium culmorum | >100 |
| Alternaria alternata | >100 |
| Trichoderma viride | >100 |
Note: Colchicine showed no antifungal activity against most tested strains, with the exception of A. pullulans.[4]
Table 3: Comparative Cytotoxicity of Colchicine and this compound
| Compound | Cell Line | Assay | Endpoint | Result[3] |
| Colchicine | Primary Human Hepatocytes | LDH leakage | Cytotoxicity | More toxic |
| This compound | Primary Human Hepatocytes | LDH leakage | Cytotoxicity | Less toxic |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for colchicine and its analogs, including N-deacetyl-N-formylcolchicine, is the inhibition of tubulin polymerization.[1][5] By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[6] Disruption of microtubule dynamics leads to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cells.[7] In silico docking studies have suggested that N-deacetyl-N-formylcolchicine (gloriosine) binds to the colchicine-binding site on tubulin, indicating a similar mechanism of action to its parent compound.[5]
This compound, on the other hand, exhibits poor antimitotic activity.[6] Its antibacterial and antifungal properties suggest a different primary mechanism of action, though the specific molecular targets in microorganisms have not been fully elucidated.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Potential of Gloriosine: A Lead for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal, anticancer, and docking studies of this compound complexes with monovalent metal cation salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docking-experiments-suggest-that-gloriosine-has-microtubule-targeting-properties-similar-to-colchicine - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 7411-12-3: N-Deacetyl-N-formylcolchicine | CymitQuimica [cymitquimica.com]
Colchiceine's Role in Microtubule Assembly Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of colchiceine, a structural analog and primary metabolite of colchicine, and its role in the inhibition of microtubule assembly. While structurally similar to the well-characterized antimitotic agent colchicine, this compound exhibits distinct biochemical properties and a nuanced mechanism of action. This document synthesizes the current understanding of this compound's interaction with tubulin, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways and investigational workflows. A key finding is that this compound, while a potent inhibitor of microtubule assembly, interacts with tubulin at a site potentially distinct from the classical colchicine-binding site, offering a unique avenue for the development of novel tubulin-targeting therapeutics.
Introduction: Microtubules and the Colchicine Binding Site
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. They are composed of αβ-tubulin heterodimers that polymerize in a head-to-tail fashion to form protofilaments, which in turn associate laterally to form a hollow tube. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is critical for their function, particularly in the formation of the mitotic spindle during cell division. This makes tubulin a key target for anticancer drug development.
One of the most well-studied drug-binding sites on tubulin is the colchicine site, located at the interface between the α- and β-tubulin subunits. Ligands that bind to this site typically inhibit microtubule formation by inducing a conformational change in the tubulin dimer, which prevents its proper incorporation into the growing microtubule lattice. Colchicine is the archetypal ligand for this site, but its clinical use as an anticancer agent is limited by its significant toxicity. This has driven research into related compounds, such as its metabolite this compound, to identify agents with improved therapeutic indices.
This compound: A Distinct Colchicinoid
This compound is the major metabolite of colchicine, formed by O-demethylation at the C10 position on the tropolone C-ring. This seemingly minor structural change results in significant alterations to its biological activity and interaction with tubulin.
Comparative Cytotoxicity
A critical distinction between colchicine and this compound lies in their cytotoxicity. Studies on primary human hepatocytes have demonstrated that this compound is significantly less toxic than its parent compound. Within a concentration range of 1-100 µM, this compound showed lower levels of lactate dehydrogenase (LDH) leakage and had less impact on albumin secretion, both markers of cellular toxicity. Notably, at concentrations up to 10 µM, this compound was found to be non-cytotoxic in this model, suggesting a more favorable safety profile.[1]
Mechanism of Microtubule Assembly Inhibition
This compound is a potent inhibitor of microtubule assembly in vitro. However, its mechanism diverges from the classical competitive inhibition model associated with colchicine.
Inhibition of Polymerization
In cell-free assays, this compound effectively inhibits the polymerization of purified tubulin. This inhibition is dose-dependent, with a reported I50 value of 20 µM .[2] This indicates that this compound directly interferes with the formation of microtubules from tubulin dimers.
Tubulin Binding Affinity
This compound binds directly to tubulin with a moderate affinity. The association constant (KA) for the this compound-tubulin interaction has been determined to be 1.2 ± 0.7 x 10(4) M-1 .[2]
Evidence for an Alternate Binding Site
While this compound is structurally an analog of colchicine, evidence strongly suggests it does not function simply as a competitive inhibitor at the same binding site.
-
Poor Competitive Inhibition: The inhibitory constant (KI) for this compound in competitively displacing colchicine from its binding site is 125 µM .[2] This value is substantially higher than its I50 for polymerization inhibition (20 µM), indicating that its primary mechanism of inhibiting microtubule assembly is not through direct competition at the colchicine site.
-
Binding to the Colchicine-Tubulin Complex: In a compelling finding, this compound has been shown to bind to the pre-formed, stable colchicine-tubulin complex. The association constant for this interaction is 2.2 ± 1.0 x 10(4) M-1 , which is similar to its affinity for free tubulin.[2]
These observations support the hypothesis that this compound binds to an alternate, lower-affinity site on the tubulin dimer or the colchicine-tubulin complex to exert its inhibitory effect on microtubule polymerization.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters describing the interaction of this compound with tubulin, in comparison to colchicine where data is available.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay Type | I50 (µM) | Reference |
| This compound | In Vitro Polymerization | 20 | [2] |
| Colchicine | In Vitro Polymerization | ~1-2.5 | [3][4] |
Table 2: Tubulin Binding Parameters
| Compound | Parameter | Value | Reference |
| This compound | Association Constant (KA) vs. Tubulin | 1.2 x 10(4) M-1 | [2] |
| Association Constant (KA) vs. Colchicine-Tubulin Complex | 2.2 x 10(4) M-1 | [2] | |
| Competitive Inhibition Constant (KI) vs. Colchicine | 125 µM | [2] | |
| Colchicine | Association Constant (KA) vs. Tubulin | ~3.2 x 10(6) M-1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures microtubule polymerization by monitoring the increase in light scattering (turbidity) as tubulin dimers assemble into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well, clear, half-area microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 350 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 4-5 mg/mL. Keep on ice at all times.
-
Prepare a polymerization buffer (G-PEM) consisting of General Tubulin Buffer with 10% glycerol and 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of this compound in G-PEM. Include a DMSO-only control.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add tubulin to the this compound dilutions (and DMSO control) to achieve a final tubulin concentration of 2-3 mg/mL. The final this compound concentrations should range from approximately 1 µM to 200 µM to bracket the I50.
-
-
Measurement:
-
Immediately transfer the reaction mixtures to the pre-warmed 96-well plate.
-
Place the plate in the reader and begin recording the absorbance at 350 nm every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD350) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final steady-state absorbance for each curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the I50 value.
-
Competitive Binding Assay (Fluorescence-Based)
This assay determines if a test compound competes with a fluorescent ligand for the same binding site. Given this compound's properties, a modified approach is needed. The protocol below describes a standard colchicine competition assay, which would be used to determine this compound's KI value.
Materials:
-
Purified tubulin
-
Colchicine (unlabeled)
-
Fluorescent colchicine analog or colchicine itself (its intrinsic fluorescence increases upon binding)
-
Assay Buffer (e.g., 10 mM sodium phosphate, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 7.0)
-
This compound stock solution (in DMSO)
-
Fluorometer with temperature control
Procedure:
-
Assay Setup:
-
In a microcuvette, combine tubulin (e.g., 2 µM final concentration) and a fixed concentration of fluorescent colchicine (e.g., 5 µM) in the assay buffer.
-
Add varying concentrations of this compound (e.g., from 1 µM to 500 µM). Include a control with no this compound.
-
-
Incubation:
-
Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (colchicine binding can be slow, often requiring 60-90 minutes).
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the colchicine-tubulin complex (e.g., Excitation: 362 nm, Emission: 435 nm).[5]
-
-
Data Analysis:
-
Calculate the percentage of displacement of the fluorescent colchicine at each this compound concentration.
-
Plot the percentage of displacement against the logarithm of the this compound concentration.
-
Use this data, along with the known Kd of colchicine, to calculate the KI for this compound using the Cheng-Prusoff equation.
-
Visualized Workflows and Pathways
Experimental Workflow for Characterizing a Tubulin Inhibitor
The following diagram outlines a typical workflow for the discovery and characterization of a novel tubulin polymerization inhibitor like this compound.
Downstream Signaling of Microtubule Disruption
Inhibition of microtubule assembly, whether by this compound or other agents, triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
This compound presents a compelling case as an inhibitor of microtubule polymerization with a distinct mechanism of action compared to its parent compound, colchicine. Its lower cytotoxicity combined with its potent inhibitory effect on tubulin assembly makes it an interesting lead for further investigation. The evidence pointing towards an alternate binding site on tubulin is particularly significant.
Future research should focus on:
-
Structural Elucidation: Co-crystallization of tubulin with this compound to definitively identify its binding site and understand the conformational changes it induces.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to probe the structural requirements for binding to the alternate site and to optimize inhibitory activity.
-
In Vivo Efficacy: Evaluation of this compound in preclinical cancer models to determine if its in vitro activity and lower toxicity translate to a favorable therapeutic window in vivo.
Understanding the unique interaction of this compound with tubulin could pave the way for a new class of microtubule-targeting agents with improved efficacy and safety profiles.
References
- 1. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. semanticscholar.org [semanticscholar.org]
The Dawn of a New Therapeutic Era: Exploring the Therapeutic Potential of Colchicine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has been a cornerstone in the treatment of gout and Familial Mediterranean Fever (FMF) for centuries. Its potent anti-inflammatory and anti-mitotic properties stem from its ability to disrupt microtubule polymerization, a fundamental cellular process. However, the clinical utility of colchicine is hampered by its narrow therapeutic index and significant toxicity. This has spurred a renaissance in colchicine research, with a focus on synthesizing and evaluating a diverse array of colchiceine derivatives. These novel compounds aim to retain or enhance the therapeutic efficacy of the parent molecule while mitigating its adverse effects, thereby unlocking its potential across a broader spectrum of diseases, including cancer and cardiovascular conditions. This technical guide provides an in-depth exploration of the therapeutic promise of this compound derivatives, detailing their mechanisms of action, summarizing key quantitative data, and providing protocols for their evaluation.
Mechanism of Action: Beyond Microtubule Disruption
The primary mechanism of action for colchicine and its derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption of the cytoskeleton has profound downstream effects on several critical signaling pathways.
Key Signaling Pathways Modulated by this compound Derivatives
-
NLRP3 Inflammasome Inhibition: this compound derivatives have been shown to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response.[1] By preventing the assembly of the inflammasome complex, these compounds block the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1] This mechanism is central to their efficacy in treating inflammatory disorders like gout.
-
NF-κB Signaling Pathway Attenuation: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound derivatives can suppress the activation of NF-κB, thereby reducing the production of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
-
RhoA/ROCK Pathway Interference: The RhoA/Rho-associated kinase (ROCK) signaling pathway is involved in cytoskeleton regulation, cell migration, and inflammation. By disrupting microtubule dynamics, this compound derivatives can interfere with this pathway, further contributing to their anti-inflammatory effects.
Below is a diagram illustrating the central role of microtubule disruption in the mechanism of action of this compound derivatives and its impact on downstream signaling pathways.
Caption: Mechanism of Action of this compound Derivatives.
Quantitative Data on Therapeutic Potential
The therapeutic potential of novel this compound derivatives is being extensively evaluated in preclinical studies, particularly in the context of cancer and inflammation. The following tables summarize key quantitative data from these studies, focusing on the cytotoxic and anti-inflammatory activities of various derivatives.
Anticancer Activity of this compound Derivatives
The antiproliferative activity of this compound derivatives is typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Colchicine | SKOV-3 (Ovarian) | 0.037 ± 0.004 | [2] |
| 10-Methylthiocolchicine | SKOV-3 (Ovarian) | 0.008 ± 0.001 | [2] |
| 10-Ethylthiocolchicine | SKOV-3 (Ovarian) | 0.047 ± 0.005 | [2] |
| 10-n-Butylthiocolchicine | SKOV-3 (Ovarian) | 0.780 ± 0.036 | [2] |
| Derivative 4o | HCT-116 (Colon) | 0.04 | [3] |
| Compound 20 | HepG-2 (Liver) | 1.78 - 9.19 | [4] |
| Compound 21 | HCT-116 (Colon) | 1.78 - 9.19 | [4] |
| Compound 22 | MCF-7 (Breast) | 1.78 - 9.19 | [4] |
| Compound 60c | A375/TxR (Melanoma) | 0.0024 (average) | [5] |
| Amphidinol 2 (AM2) | HT-29 (Colon) | ~13-fold > Colchicine | [6] |
| Amphidinol 2 (AM2) | HCT-116 (Colon) | ~1.5-fold > Colchicine | [6] |
Clinical Trial Data for Colchicine in Cardiovascular Disease
Recent clinical trials have investigated the use of low-dose colchicine for the secondary prevention of cardiovascular events.
| Trial | Patient Population | Treatment | Primary Endpoint | Key Findings | Reference |
| LoDoCo2 | Chronic Coronary Disease | 0.5 mg/day Colchicine | Composite of CV death, MI, ischemic stroke, or ischemia-driven revascularization | 31% reduction in the risk of the primary endpoint (HR 0.69) | [7] |
| COLCOT | Recent Myocardial Infarction | 0.5 mg/day Colchicine | Composite of CV death, resuscitated cardiac arrest, MI, stroke, or urgent hospitalization for angina | 23% reduction in the risk of the primary endpoint (HR 0.77) | [7] |
| Meta-analysis (15 RCTs) | Coronary Heart Disease | Colchicine | MACE, stroke, MI, revascularization | Reduced risk of MACE (RR: 0.65), stroke (RR: 0.48), MI (RR: 0.60), and revascularization (RR: 0.68) | [8] |
| Meta-analysis (10 RCTs) | Coronary Artery Disease | Colchicine | MACE, MI, ischemic stroke | Reduced risk of MACE (IRR 0.69), MI (IRR 0.77), and ischemic stroke (IRR 0.48) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives: A General Overview
The synthesis of novel this compound derivatives often involves modifications at the A, B, or C rings of the colchicine scaffold.
-
A-Ring Modifications: Modifications to the trimethoxyphenyl A-ring are generally challenging due to its role in tubulin binding. However, some studies have explored the synthesis of allocolchicine analogues with variations in this ring.[10][11][12]
-
B-Ring Modifications: The seven-membered B-ring is a common site for modification, particularly at the C-7 position, to introduce different amine-containing side chains.[13]
-
C-Ring Modifications: The tropolone C-ring can be modified, for instance, by replacing the methoxy group with amino groups or through cycloaddition reactions.[14][15]
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: Synthesis and Evaluation Workflow.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules.
Materials:
-
Purified tubulin protein (>97% pure)
-
General tubulin buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (1 mM)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
On ice, prepare the assay mixture containing tubulin protein (e.g., 0.4 mg) and GTP (1 mM) in the general tubulin buffer.
-
Add the test compounds at various concentrations to the assay mixture in a 96-well plate. Include a vehicle control (DMSO) and a positive control (colchicine).
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for a specified period (e.g., 20-60 minutes) using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
96-well tissue culture plates
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.[16][17]
NLRP3 Inflammasome Activation Assay
This assay measures the inhibition of NLRP3 inflammasome activation by quantifying the release of IL-1β.
Materials:
-
Immune cells (e.g., primary macrophages or THP-1 cells)
-
LPS (lipopolysaccharide) for priming
-
NLRP3 activator (e.g., ATP or nigericin)
-
Test compounds
-
ELISA kit for human or mouse IL-1β
Procedure:
-
Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-treat the primed cells with various concentrations of the test compounds for a defined period.
-
Activate the NLRP3 inflammasome by adding an activator like ATP (e.g., 5 mM) or nigericin (e.g., 10 µM).
-
After incubation, collect the cell culture supernatants.
-
Quantify the amount of secreted IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
A reduction in IL-1β levels in the presence of the test compound indicates inhibition of NLRP3 inflammasome activation.[1][8]
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising frontier in drug discovery. By leveraging the well-understood mechanism of microtubule disruption and fine-tuning the molecular structure, researchers are developing novel compounds with enhanced therapeutic indices. The quantitative data from preclinical studies, particularly in oncology, are encouraging, with several derivatives demonstrating potent cytotoxicity against a range of cancer cell lines at nanomolar concentrations. Furthermore, the successful application of low-dose colchicine in cardiovascular disease prevention highlights the broader therapeutic potential of modulating inflammatory pathways targeted by these compounds.
Future research should focus on several key areas. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with improved selectivity and reduced off-target toxicity. In vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of these new chemical entities.[18] Finally, the translation of the most promising candidates into clinical trials will be the ultimate test of their therapeutic potential. The continued investigation of this compound derivatives holds the promise of delivering safer and more effective treatments for a variety of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colchicine for the Prevention of Cardiovascular Disease: Potential Global Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Colchicine and coronary heart disease risks: A meta-analysis of randomized controlled clinical trials [frontiersin.org]
- 9. Association Between Colchicine Treatment and Clinical Outcomes in Patients with Coronary Artery Disease: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dibenzocycloheptanones construction through a removable P -centered radical: synthesis of allocolchicine analogues - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05404J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syntheses and biological evaluation of ring-C modified colchicine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Colchicine C-Cyclic AmineDerivatives as Potent Anti-Biofilms Agents AgainstMethicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Colchicine with P-glycoprotein
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical component of cellular defense mechanisms, actively effluxing a wide array of xenobiotics and contributing significantly to multidrug resistance (MDR) in oncology and influencing the pharmacokinetics of numerous drugs. Colchicine, an alkaloid used in the treatment of gout and other inflammatory conditions, is a well-documented substrate and modulator of P-gp. This technical guide provides a comprehensive analysis of the multifaceted interaction between colchicine and P-gp, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and systemic mechanisms. Understanding this interaction is crucial for predicting drug-drug interactions, overcoming MDR, and optimizing therapeutic strategies involving colchicine and other P-gp substrates.
Colchicine as a P-glycoprotein Substrate and Modulator
Colchicine exhibits a complex, dual-role relationship with P-glycoprotein. It is not only recognized and actively transported by the efflux pump but also acts as an inducer of its expression.
-
Substrate Recognition and Efflux: Colchicine is a recognized substrate of P-gp.[1] In silico molecular docking studies predict that colchicine binds to the drug-binding pocket within the transmembrane domains of P-gp, suggesting a competitive mechanism of transport.[1][2] This binding initiates a cycle of ATP hydrolysis that powers the conformational changes necessary to transport colchicine out of the cell, thereby limiting its intracellular accumulation and efficacy. This efflux mechanism is a key factor in the development of resistance to colchicine in certain cancer cell lines.[3]
-
Induction of P-gp Expression: Chronic exposure to colchicine can lead to an upregulation of P-gp expression. Studies using Caco-2 cells, a human colorectal adenocarcinoma cell line widely used as a model for the intestinal barrier, have shown that incubation with colchicine (0.1–100 μM) for 24 hours results in a significant increase in P-gp protein levels.[1][4] This auto-induction suggests that colchicine can trigger cellular signaling pathways that enhance the transcription and translation of the MDR1 gene, which encodes P-gp.[5][6]
-
Dissociation of Expression and Activity: A critical finding is that the colchicine-induced increase in P-gp expression does not always correlate with a proportional increase in its transport activity.[1][4] While Caco-2 cells exposed to colchicine showed higher levels of the P-gp protein, the overall efflux activity remained unchanged in some studies, highlighting the complexity of P-gp regulation.[1][4]
Quantitative Analysis of the Colchicine-P-gp Interaction
The interaction between colchicine and P-gp has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro P-gp Modulation and Binding Affinity
| Parameter | Experimental System | Value | Reference |
| P-gp ATPase Activity | MDR1-Sf9 membrane vesicles | Significant increase with 100 μM colchicine | [1] |
| Apparent Affinity (Km) | UIC2 reactivity shift in 3T3-MDR1 cells | 1.11 ± 0.14 mM | [3] |
| P-gp Induction | LS-180 cells (Rhodamine 123 accumulation) | 62% (vs. >90% for non-inducing derivatives) | [5][6] |
| Competitive Inhibition | [¹²⁵I]NASC Photolabeling of P-gp | 45% inhibition by 100 μM colchicine | [7] |
Table 2: Pharmacokinetic Drug-Drug Interactions (DDIs)
| Interacting Drug (P-gp Inhibitor) | Colchicine Dose | Effect on Colchicine Pharmacokinetics | Reference |
| Cyclosporine | 0.6 mg (single dose) | ~3.5-fold increase in Cmax and AUC | [8] |
| Ritonavir | 0.6 mg (single dose) | 170% increase in Cmax; 245% increase in AUC | [9] |
| Verapamil | 5 mg/kg (in vivo, rat) | 4.5-fold increase in brain concentration | [10] |
Mechanisms of Interaction: Binding, Conformation, and ATP Hydrolysis
The transport of colchicine is a dynamic process involving direct binding, significant conformational changes in the P-gp transporter, and the energy derived from ATP hydrolysis.
-
Binding and Conformational Shift: Colchicine binding to P-gp induces a conformational change in the protein. This has been demonstrated using the conformation-sensitive monoclonal antibody UIC2, which shows increased reactivity with P-gp in the presence of colchicine in certain cell lines.[3][11] Interestingly, this effect is cell-line dependent, suggesting that cellular factors, such as membrane lipid composition, may influence the P-gp-colchicine interaction.[3] Even in cells where colchicine alone does not trigger a conformational shift, it can reverse the changes induced by other substrates like vinblastine.[3]
-
Role of ATP Hydrolysis: The conformational state of P-gp is tightly linked to its ATPase cycle. Colchicine significantly stimulates the P-gp ATPase activity, confirming it is actively transported.[1] Studies have shown that ATP hydrolysis counteracts the conformational effects induced by colchicine.[3][12] In ATPase-deficient P-gp mutants, the conformational changes induced by colchicine are more pronounced, indicating that the energy-consuming transport cycle is required to reset the protein's conformation after efflux.[3]
Clinical Significance: Drug-Drug Interactions
The role of P-gp in colchicine transport has profound clinical implications. Colchicine has a narrow therapeutic index, and its toxicity can be precipitated by co-administration with drugs that inhibit P-gp function.[13] Many P-gp inhibitors are also inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary metabolic pathway for colchicine.[14][15] The dual inhibition of both P-gp-mediated efflux and CYP3A4-mediated metabolism can lead to life-threatening increases in colchicine plasma concentrations.[13][16] This necessitates careful dose adjustments or avoidance of concomitant use with potent inhibitors like clarithromycin, cyclosporine, and ritonavir.[8][9][17]
Detailed Experimental Protocols
Reproducible and standardized assays are essential for characterizing the interaction between compounds and P-gp. Below are detailed methodologies for key experiments cited in the literature.
P-gp ATPase Activity Assay
This assay quantifies the ATP hydrolysis by P-gp in the presence of a test compound. Substrates typically stimulate ATPase activity, while inhibitors may reduce it.
Principle: ABC transporters use ATP hydrolysis to drive substrate efflux. The rate of ATP hydrolysis, measured by the release of inorganic phosphate (Pi), is proportional to the transporter's activity. Sodium orthovanadate (Na₃VO₄) is used to differentiate P-gp specific activity from that of other membrane ATPases.[18]
Methodology:
-
Preparation: Use purified membrane vesicles from cells overexpressing human P-gp (e.g., MDR1-Sf9 insect cells).[1]
-
Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, assay buffer, and the test compound (colchicine) at various concentrations. A parallel set of reactions is prepared containing 1.2 mM Na₃VO₄ to measure non-P-gp related ATPase activity.[18]
-
Initiation: Start the reaction by adding a defined concentration of MgATP (e.g., 5 mM). Incubate the mixture at 37°C for a set period (e.g., 20 minutes).[19]
-
Termination & Detection: Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate). The amount of liberated inorganic phosphate (Pi) is determined colorimetrically by adding a detection reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) and measuring the absorbance at a specific wavelength (e.g., 800 nm).[18]
-
Calculation: The P-gp specific ATPase activity is calculated by subtracting the rate of Pi formation in the presence of vanadate from the rate observed in its absence. Results are typically expressed as nmol Pi/min/mg protein.
P-gp Transport (Rhodamine 123 Accumulation) Assay
This cell-based assay measures the function of P-gp by quantifying the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 (Rho123).
Principle: In cells with active P-gp, the fluorescent substrate Rho123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition or saturation of P-gp by a test compound (like colchicine) leads to increased intracellular accumulation of Rho123.
Methodology:
-
Cell Culture: Plate P-gp expressing cells (e.g., Caco-2, LS-180) in multi-well plates and grow to confluency.[4][5]
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound (colchicine) or a known P-gp inhibitor (e.g., verapamil, positive control) for a defined period (e.g., 30-60 minutes) at 37°C.[2]
-
Substrate Loading: Add the fluorescent substrate Rho123 to the wells and incubate for an additional period (e.g., 60 minutes) at 37°C, protected from light.
-
Termination and Washing: Terminate the assay by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rho123.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, detach the cells and analyze the fluorescence of the cell suspension using flow cytometry.[1][4]
-
Analysis: Compare the fluorescence in colchicine-treated cells to untreated (negative control) and verapamil-treated (positive control) cells. Results are often expressed as a percentage of the control.
References
- 1. Colchicine effect on P-glycoprotein expression and activity: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. celprogen.com [celprogen.com]
- 5. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoaffinity labeling of P-glycoprotein in multidrug resistant cells with photoactive analogs of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. la-press.org [la-press.org]
- 10. Role of P-170 glycoprotein in colchicine brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. P-glycoprotein-mediated colchicine resistance in different cell lines correlates with the effects of colchicine on P-glycoprotein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Colchicine Drug Interaction Errors and Misunderstandings: Recommendations for Improved Evidence-Based Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Colchicine Drug Interaction Errors and Misunderstandings: Recommendations for Improved Evidence-Based Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Novel evidence-based colchicine dose-reduction algorithm to predict and prevent colchicine toxicity in the presence of cytochrome P450 3A4/P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
In Vitro Stability of Colchiceine in Cell Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchiceine, the primary active metabolite of colchicine, is of significant interest in pharmacological research. Understanding its stability in in vitro systems is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge regarding the stability of this compound in cell culture media. Due to a lack of direct studies on this compound stability, this guide leverages data from its parent compound, colchicine, to propose a robust experimental framework for determining the in vitro stability of this compound. Detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways and experimental workflows are provided to aid researchers in this endeavor.
Introduction
Colchicine, a tricyclic alkaloid, is a well-established therapeutic agent for gout and familial Mediterranean fever.[1] Its mechanism of action primarily involves the disruption of microtubule polymerization, which in turn modulates various inflammatory pathways.[1][2] Colchicine is metabolized in the liver to form several metabolites, with O-demethylated colchicine, or this compound, being a major product. While the pharmacological effects of colchicine are extensively studied, the intrinsic activity and in vitro behavior of its metabolites, such as this compound, are less characterized.
The stability of a compound in cell culture media is a critical parameter that can significantly influence the outcome and reproducibility of in vitro assays. Degradation of the test compound can lead to an underestimation of its potency and misinterpretation of its mechanism of action. This guide addresses the current knowledge gap regarding the in vitro stability of this compound and provides a detailed roadmap for its systematic evaluation.
Known Signaling Pathways of Colchicine (and by extension, this compound)
Colchicine's primary molecular target is tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to a cascade of downstream effects that suppress inflammation.[2][3] Given that this compound is a direct metabolite, it is plausible that it shares or modulates similar signaling pathways. The key pathways affected by colchicine include:
-
Inhibition of Microtubule Polymerization: Colchicine binds to the tubulin heterodimer, forming a tubulin-colchicine complex. This complex then incorporates into the growing ends of microtubules, preventing further elongation and promoting microtubule depolymerization at higher concentrations.[2][3]
-
Inhibition of the NLRP3 Inflammasome: The disruption of microtubules interferes with the assembly and activation of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, a key component of the innate immune response.[2] This leads to reduced activation of caspase-1 and subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
-
Downregulation of Inflammatory Pathways: By affecting microtubule-dependent processes, colchicine inhibits neutrophil chemotaxis, adhesion, and degranulation.[2] It also modulates the RhoA/Rho effector kinase (ROCK) pathway and the tumor necrosis factor-alpha (TNF-α)-induced nuclear factor κΒ (NF-κΒ) pathway, further attenuating the inflammatory response.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of colchicine, likely shared by its metabolite this compound.
Experimental Protocol for In Vitro Stability Assessment of this compound
As direct stability data for this compound in cell culture media is unavailable, a comprehensive experimental protocol is proposed below. This protocol is based on established methodologies for assessing the stability of small molecules in biological matrices.[4][5][6]
Materials
-
This compound reference standard
-
Cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the specific cell line
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection
-
C18 HPLC column (e.g., 100 x 3 mm, 2.6 µm)[7]
-
Acetonitrile (HPLC grade)
-
Ammonium formate buffer (5 mM, pH 3.5) or other suitable mobile phase components[7]
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following workflow outlines the key steps for determining the in vitro stability of this compound.
Caption: Experimental workflow for assessing the in vitro stability of this compound.
Detailed Method
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Spike the this compound stock solution into pre-warmed (37°C) cell culture medium (with and without FBS) to achieve a final concentration relevant to the intended in vitro studies (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the this compound-spiked media in a cell culture incubator at 37°C with 5% CO₂.
-
-
Sampling:
-
Collect aliquots of the incubated media at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The time 0 sample should be collected immediately after spiking.
-
-
Sample Preparation for Analysis:
-
Immediately after collection, quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into HPLC vials.
-
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. Based on methods for colchicine, a reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and an acidic buffer is a good starting point.[7][8][9]
-
The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[9]
-
Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed on this compound to generate potential degradation products and confirm the specificity of the analytical method.[7][10][11]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the this compound concentration versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Data Presentation
Quantitative data from the stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM (% of initial) | Concentration in RPMI-1640 (% of initial) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Table 2: Degradation Kinetics of this compound in Cell Culture Media
| Medium | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| DMEM | ||
| RPMI-1640 |
Conclusion
While direct data on the in vitro stability of this compound in cell culture media is currently lacking, this technical guide provides a comprehensive framework for its determination. By adapting established analytical methods for colchicine and following a systematic experimental protocol, researchers can generate reliable stability data for this compound. This information is crucial for the design and interpretation of in vitro pharmacological studies and will contribute to a better understanding of the biological activity of this important colchicine metabolite. The provided diagrams for the proposed experimental workflow and the known signaling pathways of colchicine offer valuable visual aids for researchers in this field.
References
- 1. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. gerpac.eu [gerpac.eu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Discovery of Colchicine alkaloids and their derivatives
An In-depth Technical Guide to the Discovery of Colchicine Alkaloids and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchicine, a tricyclic alkaloid originally isolated from the autumn crocus (Colchicum autumnale), has a long and storied history in medicine, evolving from an ancient remedy for swelling to a well-understood anti-inflammatory agent for gout and other conditions. Its potent antimitotic activity, stemming from its ability to inhibit microtubule polymerization, has also made it a foundational compound in the development of novel anticancer agents. However, the clinical utility of colchicine is hampered by its narrow therapeutic index and significant toxicity. This has driven extensive research into the synthesis of colchicine derivatives with improved pharmacological profiles, aiming to enhance efficacy while reducing toxicity. This technical guide provides a comprehensive overview of the historical discovery of colchicine, its mechanism of action, and the development of its derivatives. It includes detailed experimental protocols for its isolation and the synthesis of novel analogues, presents quantitative data on the biological activity of these compounds, and visualizes key cellular pathways and laboratory workflows.
A Rich History: The Discovery and Isolation of Colchicine
The medicinal use of plants containing colchicine dates back to ancient Egypt, with the Ebers Papyrus (circa 1550 B.C.) describing the use of Colchicum autumnale for treating pain and swelling. The plant and its extracts were recognized for their potent, albeit toxic, properties throughout history. The active principle, however, remained elusive until the 19th century.
In 1820, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou first isolated the active alkaloid compound from the plant.[1] This was a pivotal moment, moving colchicine from the realm of herbal remedies to chemical science. The substance was further purified and officially named "colchicine" in 1833 by the German pharmacist Philipp Lorenz Geiger.[2][3] The first pure crystallized form, in stable one-milligram granules, was produced in 1884 by French pharmacist Alfred Houde, establishing a standardized dose for medical use.[2] Despite its long history, the U.S. Food and Drug Administration (FDA) only formally approved colchicine in 2009 for the treatment of gout and Familial Mediterranean Fever (FMF).[3]
Mechanism of Action
Colchicine exerts its therapeutic effects through a multi-faceted mechanism, primarily centered on its interaction with the cytoskeleton and its profound impact on inflammatory processes.
Inhibition of Tubulin Polymerization
The principal molecular action of colchicine is its binding to tubulin, the protein subunit of microtubules.[4][5] By binding to the β-tubulin subunit, colchicine inhibits the polymerization and assembly of microtubules.[6][7] These cytoskeletal structures are critical for numerous cellular functions, including the maintenance of cell shape, intracellular transport, and cell division (mitosis). The disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, which is the basis of colchicine's potent antiproliferative and cytotoxic effects.[8]
Anti-inflammatory Pathways and the NLRP3 Inflammasome
Colchicine's renowned anti-inflammatory properties are largely attributed to its effects on neutrophils and the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[4][9]
-
Neutrophil Inhibition: By disrupting the microtubule network, colchicine impedes the migration, adhesion, and degranulation of neutrophils, which are key immune cells in the inflammatory response associated with gout.[4][6]
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated by triggers like monosodium urate crystals in gout, initiates a potent inflammatory cascade.[9] Colchicine inhibits the assembly and activation of the NLRP3 inflammasome. This, in turn, prevents the activation of caspase-1, which is responsible for cleaving pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, pro-inflammatory forms.[5][10][11][12] The resulting decrease in IL-1β and IL-18 production significantly dampens the inflammatory response.[4][10]
Development of Colchicine Derivatives
While effective, colchicine's use is limited by its toxicity, which creates a narrow therapeutic window. This has spurred the development of numerous derivatives designed to retain or enhance the desired therapeutic activity while minimizing adverse effects.[7] Research has focused on modifying the three rings of the colchicine scaffold (A, B, and C) to alter properties like solubility, tubulin-binding affinity, and susceptibility to efflux pumps that cause drug resistance.[9]
Quantitative Antiproliferative Activity
The antiproliferative effects of colchicine and its derivatives are commonly quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. A lower IC₅₀ value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC₅₀ in a normal cell line to that in a cancer cell line, provides a measure of cancer-specific cytotoxicity.
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDAMB-231 (Breast) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) | HEK-293 (Normal) IC₅₀ (µM) | Selectivity Index (SI) for A375 | Reference |
| Colchicine | 0.012 ± 0.001 | 0.015 ± 0.002 | 0.018 ± 0.003 | 0.011 ± 0.001 | 0.016 ± 0.002 | 1.45 | [13] |
| Derivative 3g | 12.87 ± 0.45 | 15.69 ± 0.39 | 11.45 ± 0.65 | 10.35 ± 0.56 | 15.76 ± 0.58 | 1.52 | [13] |
| DJ95 | N/A | N/A | N/A | 0.024 ± 0.005 | N/A | N/A | [14] |
| Compound 20 | N/A | 7.91 ± 0.65 | N/A | N/A | N/A | N/A | [15] |
| Compound 21 | N/A | 9.19 ± 0.81 | N/A | N/A | N/A | N/A | [15] |
| Compound 22 | N/A | 7.82 ± 0.69 | N/A | N/A | N/A | N/A | [15] |
| N/A: Data not available in the cited source. |
Key Experimental Protocols
The following sections provide detailed methodologies for the isolation of colchicine from its natural source and a representative synthesis of a derivative.
Protocol: Isolation and Characterization of Colchicine from Colchicum autumnale
This protocol describes a general procedure for the extraction, purification, and characterization of colchicine from the bulbs of C. autumnale.
Materials and Equipment:
-
Dried and powdered C. autumnale bulbs
-
Solvents: Methanol (MeOH), Chloroform (CHCl₃), Ethanol (EtOH), Acetic Acid, Diethyl Ether
-
Soxhlet apparatus or Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates and developing tank
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
NMR Spectrometer, Mass Spectrometer (for characterization)
Procedure:
-
Extraction:
-
Place 50 g of powdered C. autumnale bulbs into a cellulose thimble.
-
Perform a Soxhlet extraction for 6-8 hours using methanol as the solvent at its boiling point.[16] Alternatively, perform hot solvent extraction under reflux for 2 hours at 50°C.[16]
-
After extraction, concentrate the methanolic extract in vacuo using a rotary evaporator to obtain a crude residue.
-
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Dissolve the crude residue in 300 mL of 5% aqueous acetic acid.
-
Perform consecutive extractions with diethyl ether (3 x 300 mL) to remove non-alkaloidal compounds. Discard the ether layers.
-
Adjust the pH of the aqueous layer to be basic (pH ~9-10) with ammonium hydroxide.
-
Extract the aqueous layer with chloroform (3 x 200 mL). The colchicine will move into the organic phase.
-
Combine the chloroform fractions and evaporate to dryness to yield the crude alkaloid extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column, collecting fractions.
-
Monitor the fractions using TLC to identify those containing colchicine (visualized under UV light).
-
Combine the pure fractions and evaporate the solvent to yield purified colchicine.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
-
Quantify the colchicine yield using a validated HPLC-UV method, comparing the peak area to a standard curve of pure colchicine.[1]
-
Protocol: Synthesis of a C-10 Thio-Substituted Colchicine Derivative
This protocol is a representative example for modifying the C-10 position on the tropolone ring, a common strategy for generating derivatives. The procedure is based on schemes for creating thiocolchicine analogues.[17]
Materials and Equipment:
-
Colchicine
-
N-Bromosuccinimide (NBS)
-
Sodium methanethiolate (CH₃SNa)
-
Methanol (MeOH), Water (H₂O), Acetonitrile
-
Round-bottom flasks, magnetic stirrer
-
Standard laboratory glassware
-
TLC plates for reaction monitoring
-
Silica gel for purification
Procedure:
-
Bromination at C-4 (if required for further modification, otherwise skip to step 2 for C-10):
-
Dissolve colchicine in acetonitrile at room temperature.
-
Add N-bromosuccinimide (NBS) portion-wise and stir until the reaction is complete as monitored by TLC. This step would yield a 4-bromo derivative.
-
-
Substitution at C-10:
-
Dissolve colchicine (or the product from step 1) in a mixture of MeOH/H₂O.
-
Add a solution of sodium methanethiolate (CH₃SNa) and stir at room temperature. This reaction substitutes the C-10 methoxy group with a methylthio (-SCH₃) group.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C-10 substituted derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using NMR spectroscopy and mass spectrometry.
-
Conclusion and Future Perspectives
Colchicine remains a compound of significant interest in medicinal chemistry and drug development. Its journey from an ancient plant remedy to a well-characterized molecule is a testament to the power of natural product chemistry. The primary mechanism of tubulin inhibition provides a robust platform for its anti-inflammatory and antimitotic activities. While toxicity remains a challenge, modern synthetic strategies continue to produce novel derivatives with improved safety profiles and enhanced potency. The focus on creating analogues with greater selectivity for cancer cells or specific inflammatory pathways holds promise for expanding the therapeutic applications of this ancient alkaloid far beyond its current uses.[7] The development of advanced formulations and targeted delivery systems may further unlock the potential of the colchicine scaffold in treating a range of diseases, from cancer to cardiovascular conditions.[11]
References
- 1. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds [mdpi.com]
- 4. Quantitative structure-activity relationships of colchicines against P388 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Beyond Lipids and Platelets: A Review of Anti-Inflammatory Strategies in Secondary Prevention of Acute Coronary Syndromes [mdpi.com]
- 7. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. ahajournals.org [ahajournals.org]
- 13. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. internationalmedicalpublishing.com [internationalmedicalpublishing.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Colchiceine from Colchicine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of colchiceine via the acid-catalyzed hydrolysis of colchicine. This compound, the principal active metabolite of colchicine, is a crucial compound for toxicological and pharmacological research. The described method is a straightforward and efficient procedure for obtaining high-purity this compound, suitable for various research and drug development applications. This protocol includes a step-by-step guide from reaction setup to product purification and characterization, along with tabulated data and a visual workflow diagram.
Introduction
Colchicine is a naturally occurring pseudoalkaloid extracted from plants of the Colchicum genus, most notably Colchicum autumnale. It is a well-established therapeutic agent for the treatment of gout and Familial Mediterranean Fever. The biological activity of colchicine is primarily attributed to its ability to inhibit microtubule polymerization by binding to tubulin. This compound is the major metabolite of colchicine, formed by the demethylation of the C10 methoxy group. Understanding the synthesis and properties of this compound is essential for studying the metabolism, pharmacokinetics, and potential therapeutic applications of colchicine and its derivatives. The conversion of colchicine to this compound is readily achieved through acid hydrolysis.[1] This protocol details a reliable method for this synthesis.
Materials and Methods
Materials
-
Colchicine (C₂₂H₂₅NO₆)
-
Hydrochloric Acid (HCl), 0.1 N
-
Glacial Acetic Acid (CH₃COOH)
-
Acetone (CH₃COCH₃)
-
Chloroform (CHCl₃)
-
Ferric Chloride (FeCl₃)
-
Distilled Water (H₂O)
-
Standard laboratory glassware
-
Heating mantle or water bath
-
Magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
-
Melting point apparatus
-
Spectrophotometer (for optional quantitative analysis)
General Procedure
The synthesis of this compound from colchicine is achieved through the hydrolysis of the C10-methoxy group in an acidic medium. The reaction is typically carried out by heating a solution of colchicine in a mixture of hydrochloric acid and glacial acetic acid. The product, this compound, precipitates from the reaction mixture as a yellow solid and can be further purified by recrystallization.
Experimental Protocol
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of colchicine in glacial acetic acid.
-
To this solution, add 0.1 N hydrochloric acid. The recommended ratio of glacial acetic acid to 0.1 N HCl can vary, but a 1:1 volume ratio is a good starting point.
2. Hydrolysis Reaction:
-
Heat the reaction mixture to 100°C using a heating mantle or a water bath.[1]
-
Maintain the temperature and stir the mixture for 1 hour to ensure complete hydrolysis.[1]
-
During the reaction, a yellow solid, this compound, will precipitate out of the solution.[2]
3. Isolation of Crude Product:
-
After 1 hour, cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.
-
Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold distilled water to remove any residual acid.
4. Purification by Recrystallization:
-
Transfer the crude this compound to a clean flask.
-
Add a minimal amount of acetone and gently heat the mixture until the solid dissolves completely.[2]
-
Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
-
For maximum yield, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
5. Product Characterization:
-
Determine the melting point of the dried this compound.
-
(Optional) Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
(Optional) A qualitative test for the presence of this compound can be performed by dissolving a small amount of the product in chloroform and adding a few drops of a ferric chloride solution in chloroform. A green color indicates the presence of this compound.[1]
Data Presentation
| Parameter | Value/Range | Reference |
| Starting Material | Colchicine | N/A |
| Reagents | 0.1 N Hydrochloric Acid, Glacial Acetic Acid | [2] |
| Reaction Temperature | 100°C | [1] |
| Reaction Time | 1 hour | [1] |
| Theoretical Yield | ~92% (weight of this compound from colchicine) | [1] |
| Reported Experimental Yield | 93% of theoretical | [1] |
| Product Appearance | Yellow solid/crystals | [2] |
| Purification Method | Recrystallization from acetone | [2] |
| Qualitative Test | Green color with FeCl₃ in chloroform | [1] |
Visual Workflow
References
Application Note: Quantification of Colchiceine in Human Plasma using a Novel HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a highly selective and sensitive method for the quantification of colchiceine, a metabolite of colchicine, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, providing excellent specificity and low detection limits necessary for pharmacokinetic studies. Sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in a biological matrix.
Introduction
Colchicine is a well-known therapeutic agent primarily used in the treatment of gout and Familial Mediterranean Fever.[1][2] Its metabolism in the liver is mediated by the CYP3A4 enzyme, leading to the formation of several metabolites, including 2-O-demethylcolchicine, 3-O-demethylcolchicine, and a minor metabolite, 10-O-demethylcolchicine, also known as this compound.[1] While present at lower concentrations than the parent drug, the quantification of this compound is crucial for a comprehensive understanding of colchicine's pharmacokinetic profile and its potential contribution to the overall pharmacological and toxicological effects. This application note details a robust LC-MS/MS method for the accurate and precise measurement of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Colchicine-d6 (internal standard, IS)
-
HPLC-grade methanol and acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (Colchicine-d6, 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 386.1 | 344.1 |
| Colchicine-d6 (IS) | 406.4 | 362.0 |
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min).
Results and Discussion
This method is proposed based on established analytical techniques for the parent compound, colchicine.[3][4][5] The chromatographic conditions are designed to provide good retention and peak shape for this compound, separating it from potential interferences in the plasma matrix. The use of a stable isotope-labeled internal standard, colchicine-d6, is recommended to compensate for any variability in sample preparation and instrument response.
The proposed MRM transitions for this compound are based on its chemical structure (O10-demethylcolchicine). Colchicine (molecular weight 399.44 g/mol ) typically shows a precursor ion of [M+H]+ at m/z 400.1 and a major product ion at m/z 358.1.[3][6] this compound, having lost a methyl group (CH3), has a molecular weight of approximately 385.4 g/mol . Therefore, its protonated precursor ion is expected at m/z 386.1. The proposed product ion at m/z 344.1 corresponds to a similar fragmentation pattern observed for colchicine, which involves the loss of the acetamide group.
Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and would include the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The expected linear range for this assay would be suitable for pharmacokinetic studies, likely spanning from low pg/mL to ng/mL concentrations.
Quantitative Data Summary
The following tables summarize the proposed instrumental and expected method validation parameters.
Table 1: HPLC and Mass Spectrometry Parameters
| Parameter | Value |
| HPLC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | ESI+ |
| MRM Transition (this compound) | 386.1 > 344.1 |
| MRM Transition (IS) | 406.4 > 362.0 |
Table 2: Proposed Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow and Protocols
The following diagrams illustrate the key workflows for this analytical method.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
Application Note: Colchiceine Cytotoxicity Assay in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchiceine, a metabolite of colchicine, is investigated for various therapeutic properties, including its potential as an anti-fibrotic agent. Assessing the cytotoxicity of compounds in primary human hepatocytes is a critical step in drug development, as these cells are considered the gold standard for in vitro liver toxicity studies. This application note provides a detailed protocol for evaluating the cytotoxicity of this compound in primary human hepatocytes using three common endpoints: lactate dehydrogenase (LDH) leakage, mitochondrial activity (MTT assay), and albumin secretion.
Primary human hepatocytes are a more physiologically relevant model than cell lines, as they retain many of the metabolic and transporter functions of the liver in vivo. This protocol is designed to provide a robust and reproducible method for determining the potential hepatotoxicity of this compound and its analogues.
Mechanism of Action
Colchicine, the parent compound of this compound, exerts its cytotoxic effects primarily by disrupting microtubule polymerization. It binds to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to mitotic arrest and ultimately apoptosis. While this compound is a metabolite of colchicine, studies have shown it to be significantly less toxic to primary human hepatocytes.[1]
Data Presentation
The following table summarizes the comparative cytotoxicity of colchicine and this compound in primary human hepatocytes based on published data.
| Compound | Concentration Range Tested (µM) | Cytotoxicity Endpoint | Observation | Reference |
| Colchicine | 1 - 100 | LDH Leakage | Dose-dependent increase in cytotoxicity. | [1] |
| 1 - 100 | Albumin Secretion | Dose-dependent decrease in albumin secretion. | [1] | |
| This compound | 1 - 100 | LDH Leakage | Less toxic than colchicine in the tested range. Not cytotoxic up to 10 µM. | [1] |
| 1 - 100 | Albumin Secretion | Less toxic than colchicine in the tested range. Not cytotoxic up to 10 µM. | [1] | |
| 1 - 100 | MTT Assay | Less sensitive parameter compared to albumin secretion for colchicine derivatives. | [2][3] |
Experimental Protocols
Materials and Reagents
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated 96-well plates
-
This compound
-
Colchicine (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
LDH cytotoxicity assay kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)
-
Human albumin ELISA kit
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control in LDH assay)
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity in primary human hepatocytes.
Primary Human Hepatocyte Culture
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Resuspend the cells in pre-warmed hepatocyte culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes in collagen-coated 96-well plates at a density of 0.5 x 105 to 1 x 105 cells per well.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 4-6 hours to allow for cell attachment.
-
After attachment, gently replace the medium with fresh, pre-warmed culture medium.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., a high concentration of colchicine).
-
Remove the culture medium from the attached hepatocytes and add the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).
Cytotoxicity Assessment
-
After the incubation period, carefully collect the culture supernatant from each well without disturbing the cell monolayer.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
For a positive control (maximum LDH release), add lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before collecting the supernatant.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] * 100
-
After the treatment period, remove the culture medium from the wells.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Sample Abs / Vehicle Control Abs) * 100
-
Use the supernatant collected in step 3.1.1.
-
Perform the human albumin ELISA according to the manufacturer's protocol.
-
Create a standard curve using the provided albumin standards.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the concentration of albumin in each sample based on the standard curve.
-
Express the results as a percentage of albumin secretion relative to the vehicle control.
Signaling Pathway
Caption: Simplified signaling pathway of colchicine-induced cytotoxicity.
Conclusion
This application note provides a comprehensive set of protocols for assessing the cytotoxicity of this compound in primary human hepatocytes. The use of multiple endpoints (membrane integrity, mitochondrial activity, and hepatocyte function) allows for a more complete understanding of the potential toxic effects of the compound. Based on available data, this compound exhibits significantly lower cytotoxicity in primary human hepatocytes compared to its parent compound, colchicine.[1] This methodology can be adapted for the evaluation of other colchicine derivatives and novel chemical entities in drug discovery and development.
References
- 1. Comparative effect of colchicine and this compound on cytotoxicity and CYP gene expression in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of colchicine derivatives in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Protocol for Testing Colchiceine's Effect on CYP Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is an alkaloid used in the treatment of gout and other inflammatory conditions. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme, CYP3A4.[1][2] The expression of CYP enzymes is a critical factor in drug metabolism, and alterations in their gene expression can lead to significant drug-drug interactions. Colchicine itself has been shown to down-regulate the expression of several key CYP genes, including CYP2B6, CYP2C8, CYP2C9, and CYP3A4, by interfering with a signaling cascade involving the glucocorticoid receptor (GR), pregnane X receptor (PXR), and constitutive androstane receptor (CAR).[3]
Colchiceine is a major metabolite of colchicine. Understanding its independent effect on CYP gene expression is crucial for a complete assessment of colchicine's interaction profile. Previous studies on this compound have produced conflicting results; one study reported that a 10 µM concentration did not induce the expression of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 mRNA in primary human hepatocytes[4], while another indicated that this compound induced the protein levels of CYP2C9, CYP2E1, and CYP3A4.[5][6] Furthermore, unlike colchicine, this compound does not appear to alter the expression of PXR, CAR, or GR mRNAs.[7]
This protocol provides a detailed, robust methodology to clarify the effects of this compound on the gene expression of major drug-metabolizing CYP enzymes using an in vitro human hepatocyte model and quantitative real-time PCR (qPCR).
Experimental Principle
This protocol employs the human hepatocellular carcinoma cell line, HepG2, a well-established in vitro model for studying the induction of CYP enzymes.[8][9][10] Although primary human hepatocytes are the gold standard, HepG2 cells offer a more reproducible and readily available system.[11] Cells are treated with a range of this compound concentrations. Following incubation, total RNA is extracted, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, the expression levels of target CYP genes (CYP1A2, CYP2B6, CYP2C9, CYP2E1, and CYP3A4) are quantified using SYBR Green-based quantitative real-time PCR (qPCR). Gene expression data is normalized to a stable housekeeping gene (e.g., GAPDH) and presented as a fold change relative to a vehicle-treated control group, calculated using the comparative Ct (ΔΔCt) method.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: HepG2 cells
-
Reagents:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Positive Controls (Prototypical Inducers):
-
Omeprazole (for CYP1A2 induction)
-
Phenobarbital (for CYP2B6 induction)[12]
-
Rifampicin (for CYP3A4 induction)
-
-
Cell Culture Media:
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Kits and Consumables:
-
Total RNA Purification Kit (e.g., RNeasy Mini Kit, Qiagen)
-
High-Capacity cDNA Reverse Transcription Kit (e.g., Applied Biosystems)
-
SYBR Green qPCR Master Mix (2X)
-
qPCR-grade water
-
Forward and reverse primers for target genes (CYP1A2, CYP2B6, CYP2C9, CYP2E1, CYP3A4) and housekeeping gene (GAPDH). Primers should be validated for specificity.
-
Sterile cell culture plates (12-well or 24-well), flasks, and serological pipettes
-
qPCR reaction plates (96-well or 384-well) and optical seals
-
Cell Culture and Treatment
-
Cell Maintenance: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HepG2 cells into 12-well plates at a density of approximately 2.5 x 10⁵ cells per well. Allow cells to attach and grow to 80-90% confluency (typically 24-48 hours).
-
Preparation of Treatment Solutions:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare stock solutions for positive controls (e.g., 50 mM Omeprazole, 100 mM Phenobarbital, 10 mM Rifampicin) in DMSO.
-
Perform serial dilutions of the stock solutions in cell culture medium to achieve the final desired concentrations. A suggested concentration range for this compound is 0.1, 1, 10, and 50 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.
-
-
Cell Treatment:
-
Aspirate the old medium from the wells.
-
Add 1 mL of the medium containing the appropriate concentrations of this compound, positive controls, or vehicle (medium with 0.1% DMSO) to the respective wells.
-
Perform all treatments in triplicate.
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[12]
RNA Isolation
-
After incubation, aspirate the treatment medium and wash the cells once with sterile PBS.
-
Lyse the cells directly in the wells by adding the lysis buffer provided in the Total RNA Purification Kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Elute the RNA in RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.
-
The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers in a reaction buffer.
-
Perform the reaction in a thermal cycler with the following typical conditions: 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.
-
Store the resulting cDNA at -20°C.
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix for each sample in a qPCR plate. Each reaction should be run in triplicate. A typical 20 µL reaction includes:
-
10 µL 2X SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL qPCR-grade water
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with the following standard conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis: Perform according to the instrument's instructions to verify amplification specificity.
-
-
Controls: Include no-template controls (NTCs) for each primer set to check for contamination.
Data Analysis
-
Determine the threshold cycle (Ct) for each reaction.
-
Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method:
-
Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene, e.g., GAPDH)
-
Normalize to Vehicle Control (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control Sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
-
-
Average the results from the biological and technical replicates and calculate the standard deviation (SD).
Data Presentation
Summarize the quantitative results in a table for clear comparison of the effects of different this compound concentrations on the expression of each CYP gene.
| CYP Isoform | Treatment Condition | Concentration (µM) | Fold Change in mRNA Expression (Mean ± SD) |
| CYP1A2 | Vehicle Control | 0 (0.1% DMSO) | 1.00 ± 0.12 |
| This compound | 0.1 | Value ± SD | |
| This compound | 1 | Value ± SD | |
| This compound | 10 | Value ± SD | |
| This compound | 50 | Value ± SD | |
| Omeprazole (PC) | 50 | Value ± SD | |
| CYP2B6 | Vehicle Control | 0 (0.1% DMSO) | 1.00 ± 0.09 |
| This compound | 0.1 | Value ± SD | |
| This compound | 1 | Value ± SD | |
| This compound | 10 | Value ± SD | |
| This compound | 50 | Value ± SD | |
| Phenobarbital (PC) | 1000 | Value ± SD | |
| CYP3A4 | Vehicle Control | 0 (0.1% DMSO) | 1.00 ± 0.15 |
| This compound | 0.1 | Value ± SD | |
| This compound | 1 | Value ± SD | |
| This compound | 10 | Value ± SD | |
| This compound | 50 | Value ± SD | |
| Rifampicin (PC) | 10 | Value ± SD | |
| (...continue for CYP2C9, CYP2E1, etc.) |
(PC = Positive Control; SD = Standard Deviation)
Visualizations
Caption: Experimental workflow for assessing this compound's effect on CYP gene expression.
Caption: Known signaling pathway for Colchicine-mediated CYP gene down-regulation.[3]
References
- 1. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative effect of colchicine and this compound on cytotoxicity and CYP gene expression in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of colchicine and its derivatives on the expression of selected isoforms of cytochrome P450 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Expression and transcriptional activities of nuclear receptors involved in regulation of drug-metabolizing enzymes are not altered by colchicine: focus on PXR, CAR, and GR in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HepG2 cells as an in vitro model for evaluation of cytochrome P450 induction by xenobiotics | Semantic Scholar [semanticscholar.org]
- 9. HepG2 cells as an in vitro model for evaluation of cytochrome P450 induction by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P450 enzyme levels in HepG2 cells and cryopreserved primary human hepatocytes and their induction in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
Application Notes and Protocols for Measuring the Tubulin-Binding Affinity of Colchiceine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchiceine, a major metabolite of colchicine, is a compound of significant interest in pharmacology and drug development due to its interaction with tubulin. Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[1][2][3] Agents that disrupt microtubule dynamics are potent antimitotic agents and have been successfully developed as anticancer and anti-inflammatory drugs.[4][5] Colchicine is a classic example, binding to the β-subunit of tubulin and inhibiting microtubule polymerization.[1][6] Understanding the binding affinity of its derivatives, such as this compound, is crucial for elucidating their mechanism of action and potential therapeutic applications.
These application notes provide a detailed overview of the methodologies available to quantify the binding affinity of this compound to tubulin. The protocols are designed to guide researchers in selecting and performing the appropriate assays to obtain robust and reproducible data.
Mechanism of Action: Tubulin as a Target
Colchicine and its analogs bind to a specific site on the β-tubulin subunit, now known as the colchicine-binding site.[3][6] This binding event induces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules.[1][6] The disruption of microtubule dynamics leads to mitotic arrest and apoptosis in rapidly dividing cells, which is the basis for its anticancer properties.[5] Additionally, by affecting microtubule function in inflammatory cells like neutrophils, colchicine can inhibit their migration and the release of pro-inflammatory cytokines, explaining its efficacy in treating gout.[2][4]
A study by Hastie and Macdonald (1990) revealed that this compound is a potent inhibitor of microtubule assembly in vitro.[7] Interestingly, their findings suggest that while this compound does bind to tubulin, it may not be exclusively through the classic colchicine receptor site, as it was also observed to bind to the pre-formed colchicine-tubulin complex.[7] This highlights the importance of employing diverse experimental approaches to fully characterize its binding properties.
Quantitative Data on this compound-Tubulin Binding Affinity
The following table summarizes the quantitative data for the binding of this compound to tubulin as reported in the literature. This data is essential for comparing the potency of this compound with other tubulin-binding agents.
| Parameter | Value | Method | Reference |
| Association Constant (KA) | 1.2 ± 0.7 x 104 M-1 | Not specified | Hastie & Macdonald, 1990[7] |
| Dissociation Constant (KD) | ~83 µM | Calculated from KA | - |
| Competitive Inhibition Constant (KI) vs. Colchicine | 125 µM | Competitive Binding Assay | Hastie & Macdonald, 1990[7] |
| Microtubule Assembly Inhibition (IC50) | 20 µM | In vitro polymerization assay | Hastie & Macdonald, 1990[7] |
Experimental Protocols
Several biophysical techniques can be employed to measure the binding affinity of small molecules like this compound to proteins like tubulin.[8][9][10] Below are detailed protocols for some of the most common and effective methods.
Fluorescence Quenching Assay
This method relies on the intrinsic fluorescence of tryptophan residues in tubulin. The binding of a ligand, such as this compound, can cause a change in the local environment of these residues, leading to a quenching of the fluorescence signal. The magnitude of this quenching can be used to determine the binding affinity.[11][12][13]
Principle: The intrinsic tryptophan fluorescence of tubulin is quenched upon ligand binding. The change in fluorescence intensity is measured at various ligand concentrations to determine the dissociation constant (KD).
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (Guanosine triphosphate)
-
Spectrofluorometer
Protocol:
-
Prepare a stock solution of purified tubulin (e.g., 10 µM) in GTB supplemented with 1 mM GTP.
-
Prepare a series of dilutions of this compound in the same buffer.
-
In a quartz cuvette, add a fixed concentration of tubulin (e.g., 2 µM).
-
Set the spectrofluorometer to excite at 295 nm and measure the emission spectrum from 310 nm to 400 nm. The maximum emission for tubulin is typically around 335 nm.
-
Record the initial fluorescence intensity of the tubulin solution.
-
Titrate the tubulin solution with increasing concentrations of this compound, allowing the system to equilibrate for a few minutes after each addition.
-
Record the fluorescence intensity after each addition.
-
Correct the fluorescence data for inner filter effects if necessary.
-
Plot the change in fluorescence intensity (ΔF) against the this compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (KD).
Competitive Binding Assay
This assay is used to determine if a test compound binds to the same site as a known fluorescently labeled ligand or a ligand whose binding can be monitored. For this compound, a competitive assay with colchicine can be performed, leveraging the increase in colchicine's intrinsic fluorescence upon binding to tubulin.[14][15]
Principle: The binding of colchicine to tubulin enhances its fluorescence. A compound that competes for the same binding site will displace colchicine, leading to a decrease in the fluorescence signal.
Materials:
-
Purified tubulin (>99% pure)
-
Colchicine
-
This compound
-
GTB (as above)
-
GTP
-
Spectrofluorometer or microplate reader
Protocol:
-
Prepare solutions of tubulin (e.g., 6 µM) and colchicine (e.g., 6 µM) in GTB with 1 mM GTP.
-
Prepare a range of concentrations of the competitor, this compound.
-
In a microplate or cuvette, incubate a fixed concentration of tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) with varying concentrations of this compound.
-
Include a positive control (tubulin + colchicine, no competitor) and a negative control (tubulin + this compound, no colchicine).
-
Incubate the mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Measure the fluorescence with excitation at 350 nm and emission at 435 nm.[14]
-
Normalize the fluorescence values, setting the fluorescence of the tubulin-colchicine complex to 100%.
-
Plot the percentage of fluorescence against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to displace 50% of the bound colchicine.
-
The inhibition constant (KI) can then be calculated using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[16][17][18][19][20]
Principle: The binding of a ligand to a protein is accompanied by a change in heat. ITC measures these small heat changes upon titration of the ligand into the protein solution.
Materials:
-
Purified tubulin
-
This compound
-
Dialysis buffer (e.g., GTB)
-
Isothermal Titration Calorimeter
Protocol:
-
Thoroughly dialyze both the tubulin and this compound solutions against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Load the tubulin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of this compound into the tubulin solution.
-
The instrument measures the heat change associated with each injection.
-
The raw data is a series of peaks corresponding to each injection. Integrating these peaks yields the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine KD, n, and ΔH.
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a fluorescence-based competitive binding assay.
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Mechanism of microtubule polymerization inhibition by this compound.
Other Relevant Techniques
While the protocols above are widely used, other methods can also provide valuable data on tubulin-colchiceine interactions:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It can provide kinetic data (kon and koff rates) in addition to the dissociation constant (KD).[9][21][22][23][24]
-
Affinity Probe Capillary Electrophoresis (APCE): This method uses a fluorescently labeled probe that binds to the target protein. The displacement of the probe by a competitor compound is measured by capillary electrophoresis.[25]
-
Fluorescence Anisotropy: This technique measures the change in the rotational diffusion of a fluorescently labeled ligand upon binding to a larger protein molecule. It can be used to determine binding affinities.[10][26][27]
Conclusion
The measurement of tubulin-binding affinity is a cornerstone in the evaluation of colchicine-like compounds. The choice of method will depend on the specific research question, available equipment, and the properties of the ligand. For a comprehensive understanding of the this compound-tubulin interaction, it is often beneficial to employ multiple techniques to validate the findings. The protocols and data presented in these application notes serve as a detailed guide for researchers to accurately quantify this important pharmacological interaction.
References
- 1. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Binding of this compound to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4.12. Colchicine Binding-Site Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. mdpi.com [mdpi.com]
- 22. bioradiations.com [bioradiations.com]
- 23. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Determining the affinity of anti-mitotic compounds binding to colchicine binding site of tubulin by affinity probe capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Research Collection | ETH Library [research-collection.ethz.ch]
- 27. A fluorescence anisotropy assay to discover and characterize ligands targeting the maytansine site of tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Polyploidy in Plant Cell Culture Using Colchicine
A Note on Colchicine vs. Colchiceine: These application notes primarily focus on the use of colchicine , a widely documented and effective chemical for inducing polyploidy in plant cell cultures.[1][2][3] While this compound is a related alkaloid, the established and extensively researched protocols for chromosome doubling in plants predominantly utilize colchicine.
Introduction
Polyploidy, the state of having more than two complete sets of chromosomes, is a significant phenomenon in plant evolution and breeding.[2][4] Artificially induced polyploidy through agents like colchicine can lead to desirable traits such as larger flowers, fruits, and leaves (the "gigas effect"), increased biomass, and enhanced production of secondary metabolites.[1][4][5] Colchicine, an alkaloid originally extracted from the autumn crocus (Colchicum autumnale), is a potent antimitotic agent used to induce chromosome doubling in a variety of plant species.[3][6] It functions by disrupting microtubule formation during mitosis, which prevents the separation of sister chromatids and results in a cell with double the original chromosome number.[6][7]
These notes provide detailed protocols for researchers, scientists, and drug development professionals on the application of colchicine in plant cell culture to induce polyploidy, along with methods for verification.
Mechanism of Action
Colchicine's primary mechanism of action is the inhibition of mitotic spindle fiber formation during cell division.[2][7] It binds to tubulin dimers, preventing their polymerization into microtubules.[8] This disruption of the mitotic spindle at the metaphase stage prevents the segregation of chromosomes to opposite poles of the cell.[6] As the cell cycle progresses, the nuclear envelope reforms around the entire set of doubled chromosomes, resulting in a polyploid nucleus (typically tetraploid if the starting material is diploid).[6]
Quantitative Data on Colchicine-Induced Polyploidy
The success of polyploidy induction is highly dependent on the plant species, the type of explant used, the concentration of colchicine, and the duration of the treatment.[9] Higher concentrations and longer exposure times often lead to higher induction rates but can also increase mortality and the incidence of chimeras.[3][10]
| Plant Species | Explant Type | Colchicine Concentration (%) | Treatment Duration | Polyploidy Induction Rate (%) | Reference |
| Musa AA group 'Kluai Khai' | Shoots | 0.15 | 3 days | 100 (Tetraploid) | [8] |
| Cyclocarya paliurus | Seedlings | 0.4 | 4 days | 20 (Octoploid), 10 (Mixoploid) | [9] |
| Dendrobium chrysotoxum | Protocorm-like bodies | 0.04 | 1 day | 47 (Tetraploid) | [11] |
| Capsicum frutescens | Seeds | 0.03 | 6 hours | 70 (Mixoploid) | [12] |
| Rhododendron fortunei | Stem bases | 0.1 | 24 hours | 36.67 (Tetraploid and Octoploid) | [10][13] |
| Neolamarckia cadamba | Nodal segments | 0.3 | 48 hours | 20 (Octoploid), 6.7 (Mixoploid) | [14] |
| Gerbera hybrid | Shoot tips | 0.1 | 4 hours | 50 (Tetraploid) | [5] |
| Colocasia esculenta | Shoots | 0.05 | 16 hours | 54.10 (Tetraploid) | [15] |
Experimental Protocols
Safety Precaution: Colchicine is highly toxic and mutagenic.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with pure colchicine should be performed in a fume hood.[7]
This protocol describes a general method for treating plant tissues in vitro. Optimal concentrations and durations should be determined empirically for each plant species and explant type.
-
Preparation of Colchicine Stock Solution:
-
Prepare a stock solution of colchicine (e.g., 1% w/v) in sterile distilled water or a suitable solvent like DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter. It is recommended to prepare fresh solutions as colchicine can be unstable in water.[2]
-
-
Explant Preparation:
-
Use actively dividing tissues such as shoot tips, nodal segments, callus, or protocorm-like bodies (PLBs) from established in vitro cultures.
-
-
Treatment Application:
-
Method A (Liquid Culture): Place explants in a sterile flask containing liquid culture medium. Add the colchicine stock solution to achieve the desired final concentration (e.g., 0.01% - 0.5%).[11][16] Place the flask on a shaker at a low speed (e.g., 120 rpm) for the desired duration (e.g., 24-72 hours).[8]
-
Method B (Semi-Solid Medium): Prepare a semi-solid plant culture medium and autoclave it. After the medium has cooled to about 50°C, add the filter-sterilized colchicine stock solution to the desired final concentration.[11] Place the explants on this medium for the specified treatment period.
-
-
Post-Treatment Recovery:
-
After the treatment period, carefully remove the explants from the colchicine-containing medium.
-
Rinse the explants three times with sterile liquid medium to remove residual colchicine.
-
Transfer the washed explants to fresh, colchicine-free regeneration medium.
-
-
Regeneration and Selection:
-
Culture the explants under standard growth conditions to allow for regeneration.
-
Monitor the survival rate and morphological changes. Polyploid plants may exhibit slower growth, thicker leaves, and a more robust appearance.[4][17]
-
Subculture regenerating shoots as needed. Once plantlets are well-developed, they can be analyzed for ploidy level.
-
FCM is a rapid and accurate method for determining the ploidy level by measuring the DNA content of cell nuclei.[14][18]
-
Sample Preparation:
-
Collect a small amount (approx. 1 cm²) of fresh, young leaf tissue from both a control (diploid) plant and a putative polyploid plant.
-
Place the tissue in a petri dish on ice.
-
-
Nuclei Isolation:
-
Add 1 mL of a chilled nuclei isolation buffer (e.g., LB01 buffer) to the petri dish.[18]
-
Finely chop the leaf tissue with a sharp razor blade for 30-60 seconds to release the nuclei.
-
-
Staining:
-
Filter the resulting slurry through a 30-50 µm nylon mesh filter into a flow cytometry tube to remove large debris.[14]
-
Add a DNA-specific fluorescent stain, such as propidium iodide (PI) or DAPI, to the filtered suspension. If using PI, also add RNase to prevent staining of double-stranded RNA.
-
Incubate the sample in the dark for 5-10 minutes.
-
-
Analysis:
-
Analyze the sample using a flow cytometer. The instrument measures the fluorescence intensity of individual nuclei.
-
Generate a histogram of fluorescence intensity. The position of the G0/G1 peak for the putative polyploid sample will be shifted relative to the control. A tetraploid sample will have a G0/G1 peak at approximately double the channel number of the diploid control.[14][19]
-
This method provides direct visual confirmation of the chromosome number.
-
Sample Collection and Pre-treatment:
-
Collect actively growing root tips (1-2 cm long) from the in vitro plantlets.
-
Pre-treat the root tips in iced water (0°C) for 24 hours to accumulate cells in metaphase.[20]
-
-
Fixation:
-
Fix the root tips in Carnoy's fluid (ethanol:glacial acetic acid, 3:1 v/v) for 24 hours at 4°C.[9]
-
-
Hydrolysis:
-
Rinse the fixed root tips with distilled water.
-
Hydrolyze the tips in 1 M HCl at 60°C for 8-10 minutes to soften the tissue.
-
-
Staining:
-
Rinse the hydrolyzed root tips with distilled water.
-
Stain the tips with a suitable chromosome stain, such as acetocarmine or Feulgen stain, for 1-2 hours.
-
-
Slide Preparation and Observation:
-
Place a stained root tip on a clean microscope slide with a drop of 45% acetic acid.
-
Gently squash the tip with a coverslip to spread the cells in a single layer.
-
Observe the slide under a light microscope at high magnification (e.g., 1000x).
-
Count the chromosomes in several well-spread metaphase cells to determine the ploidy level.[20] For example, a diploid Lilium regale has 2n=2x=24 chromosomes, while an induced tetraploid has 2n=4x=48.[20]
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Studies on Colchicine Induced Chromosome Doubling for Enhancement of Quality Traits in Ornamental Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Colchicine in Plant Breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine-mediated in vitro polyploidization in gerbera hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Colchicine Treatment and Toxicity | ICPS [carnivorousplants.org]
- 8. scialert.net [scialert.net]
- 9. mdpi.com [mdpi.com]
- 10. Colchicine-Induced Polyploidy in Rhododendron fortunei Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiagj.org [thaiagj.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Colchicine-Induced Polyploidy in Rhododendron fortunei Lindl [mdpi.com]
- 14. In vitro induction and identification of polyploid Neolamarckia cadamba plants by colchicine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. plantbreedbio.org [plantbreedbio.org]
- 16. bio-conferences.org [bio-conferences.org]
- 17. Colchicine-Induced Polyploidy in Leguminous Crops Enhances Morpho-Physiological Characteristics for Drought Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jabonline.in [jabonline.in]
- 19. researchgate.net [researchgate.net]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
Application of Colchiceine in Cancer Cell Line Research: A Review of the Closely Related Compound Colchicine
A Note to Researchers: Comprehensive searches for the application of colchiceine in cancer cell line research have yielded limited to no specific data. This compound is known primarily as a minor metabolite of colchicine. Due to the scarcity of research on this compound's direct anti-cancer effects, this document provides detailed application notes and protocols for its parent compound, colchicine , which is extensively studied for its potent anti-cancer properties. The information presented here on colchicine may serve as a valuable reference for formulating research hypotheses and designing experiments for this compound.
Colchicine: An Overview of its Application in Cancer Cell Line Research
Colchicine is a tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale) that has been widely used for its anti-inflammatory properties, particularly in the treatment of gout. Its mechanism of action involves binding to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule polymerization and spindle formation, leading to mitotic arrest and subsequent apoptosis, making it a potent anti-cancer agent.[1][2] Cancer cells, with their high rate of proliferation, are particularly susceptible to mitotic inhibitors like colchicine.[3]
Data Presentation: Efficacy of Colchicine Across Various Cancer Cell Lines
The following table summarizes the cytotoxic effects of colchicine on a range of human cancer cell lines, presenting key quantitative data such as IC50 values.
| Cancer Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings | Reference(s) |
| FaDu, SNU1041 | Hypopharyngeal Cancer | XTT Assay | Dose-dependent inhibition | Inhibition of proliferation, migration, invasion, and adhesion.[1] | [1] |
| HT-29 | Colon Cancer | Cell Viability Assay | 1 µg/ml | Induction of early apoptosis.[4][5] | [4][5] |
| SW480 | Colon Cancer | MTT Assay | Significant cytotoxicity at ≥10 ng/ml | Induction of G2/M phase cell cycle arrest and apoptosis.[1] | [1] |
| AGS, NCI-N87 | Gastric Cancer | MTT Assay | 2, 5, and 10 ng/ml | Dose-dependent inhibition of proliferation and migration.[6][7] | [6][7] |
| MCF-7 | Breast Cancer | MTT Assay | 10 and 100 µg/ml | Significant inhibition of cell viability and G2/M arrest.[6] | [6] |
| Saos-2, U2OS | Osteosarcoma | Cell Viability Assay | Concentration-dependent reduction | Inhibition of colony formation, migration, and invasion; induction of ROS and apoptosis.[8] | [8] |
| BT-12 | Atypical Teratoid/Rhabdoid Tumor | Cell Viability Assay | 0.016 µM (2D), 0.004 µM (3D) | Potent inhibition of cell viability in both 2D and 3D cultures.[9] | [9] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | Cell Viability Assay | 0.056 µM (2D), 0.023 µM (3D) | Effective inhibition of cell viability.[9] | [9] |
| A375 | Melanoma | SRB Assay | 10.35 ± 0.56 µM | Potent cytotoxicity. | [10] |
| A549 | Lung Cancer | SRB Assay | - | - | [10] |
| MDA-MB-231 | Breast Cancer | SRB Assay | - | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on colchicine's anti-cancer effects are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from studies on SW480 colon cancer cells and MCF-7 breast cancer cells.[1][6]
Objective: To determine the cytotoxic effect of colchicine on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW480, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Colchicine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of colchicine and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methodologies used for HT-29 and Saos-2/U2OS cells.[5][8]
Objective: To quantify the percentage of apoptotic and necrotic cells following colchicine treatment.
Materials:
-
Cancer cell line of interest
-
Colchicine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with colchicine for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This protocol is derived from studies on SW480 and MCF-7 cells.[1][6]
Objective: To determine the effect of colchicine on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Colchicine
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with colchicine for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways Modulated by Colchicine in Cancer Cells
Colchicine exerts its anti-cancer effects by modulating several key signaling pathways.
PI3K/Akt/mTOR Pathway
In gastric cancer cells, colchicine has been shown to suppress the phosphorylation of PI3K, Akt, and mTOR, which are crucial for cell survival, proliferation, and growth.[6]
Colchicine-mediated inhibition of the PI3K/Akt/mTOR pathway.
Intrinsic Apoptosis Pathway
Colchicine induces apoptosis in colon cancer cells through the mitochondrial pathway.[4][5] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, loss of mitochondrial membrane potential, and activation of caspase-3.[4][5]
Induction of intrinsic apoptosis by colchicine.
FAK/SRC and ERK Signaling in Cell Migration and Invasion
In hypopharyngeal cancer, colchicine inhibits cell migration and invasion by suppressing the phosphorylation of the FAK/SRC complex and downregulating the MMP9/uPA system, which is associated with ERK signaling.[1]
References
- 1. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine Significantly Reduces Incident Cancer in Gout Male Patients: A 12-Year Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential anticancer role of colchicine-based derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. Anticancer effects of clinically acceptable colchicine concentrations on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Colchicine as a novel drug for the treatment of osteosarcoma through drug repositioning based on an FDA drug library [frontiersin.org]
- 9. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 10. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Colchiceine and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Colchicine is a potent, naturally occurring alkaloid used primarily for the treatment of gout and Familial Mediterranean Fever (FMF).[1] It possesses a narrow therapeutic index, meaning the margin between therapeutic and toxic doses is small, necessitating careful monitoring.[2] Colchicine is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] This process involves demethylation to form two major metabolites, 2-O-demethylcolchicine (2-DMC) and 3-O-demethylcolchicine (3-DMC), and a minor metabolite, 10-O-demethylcolchicine, also known as colchiceine.[3] The analysis of colchicine and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the accurate quantification of these compounds in complex biological matrices.
This application note provides a detailed protocol for the simultaneous detection and quantification of this compound and other colchicine metabolites using LC-MS/MS.
Metabolic Pathway of Colchicine
Colchicine undergoes O-demethylation via the CYP3A4 enzyme to produce its primary metabolites. Understanding this pathway is essential for interpreting analytical results.
Caption: Metabolic pathway of Colchicine to its demethylated metabolites.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical for removing interferences and concentrating the analytes. Methods developed for colchicine are generally applicable to its metabolites. Three common techniques are outlined below.
A. Solid Phase Extraction (SPE) SPE provides high recovery and clean extracts. This is a recommended method for complex matrices.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) with 1.0 mL of methanol, followed by 1.0 mL of water.[4]
-
Loading: To 200 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., Colchicine-d6). Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water to remove polar interferences.[4]
-
Elution: Elute the analytes with 0.5 mL of the mobile phase or methanol.
-
Final Step: The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
B. Liquid-Liquid Extraction (LLE) LLE is a cost-effective method suitable for various biological fluids.
-
Preparation: To 100 µL of plasma, whole blood, or urine, add 10 µL of IS working solution and 0.1 mL of 2 M KH₂PO₄ (pH 8.4).[2]
-
Extraction: Add 3 mL of an organic solvent mixture, such as n-hexane:dichloromethane:isopropanol (20:10:1, v/v/v).[2]
-
Mixing: Vortex the mixture for 30 seconds, followed by shaking for 10 minutes.[2]
-
Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[2]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a methanol:water (10:90, v/v) solution. Inject into the LC-MS/MS system.[2]
C. Protein Precipitation (PPT) PPT is a rapid method ideal for high-throughput analysis, though extracts may be less clean.
-
Preparation: To 200 µL of plasma, add 10 µL of IS working solution.
-
Precipitation: Add 900 µL of methanol.[5] Vortex vigorously for 1 minute.
-
Separation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 20 µL) into the LC-MS/MS system.[5]
Caption: General workflow for biological sample preparation.
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical parameters for the analysis. Parameters for colchicine are well-established, while those for its metabolites are proposed and require optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Conditions |
|---|---|
| Column | C18 or Polar-RP (e.g., 75 x 4.6 mm, 4.0 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) in Water[4] |
| Mobile Phase B | Methanol or Acetonitrile[4][6] |
| Gradient | Isocratic (e.g., 20:80 A:B) or Gradient Elution[4][6] |
| Flow Rate | 0.5 mL/min[2][4] |
| Column Temp. | 40 °C[2] |
| Injection Vol. | 5 - 40 µL[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Conditions |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500 °C[4] |
| Ion Spray Voltage | 5000 V[4] |
| Dwell Time | 200 ms[4] |
Table 3: MRM Transitions for Analytes and Internal Standard Note: MRM transitions for metabolites are proposed based on their chemical structure. The precursor ion is based on the calculated molecular weight ([M+H]⁺). Product ions and collision energies (CE) must be optimized experimentally by infusing pure standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | CE (V) |
| Colchicine | 400.3[2][4] | 358.3[2][4] | ~30[4] |
| Colchicine-d6 (IS) | 406.3[4] | 362.2[4] | ~30[4] |
| This compound (10-DMC) | 386.3 (Proposed) | Optimization Required | Optimization Required |
| 2-O-demethylcolchicine | 386.3 (Proposed) | Optimization Required | Optimization Required |
| 3-O-demethylcolchicine | 386.3 (Proposed) | Optimization Required | Optimization Required |
Quantitative Data Summary
The following tables summarize the performance of various published LC-MS/MS methods for colchicine . Validated quantitative data for its metabolites are less common in the literature, though one study reported a limit of detection of 10 ng/mL for 2-DMC and 3-DMC in bone tissue.[7]
Table 4: Linearity and Sensitivity for Colchicine
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Citation |
|---|---|---|---|
| Human Plasma | 0.04 - 10.0 | 0.04 | [4] |
| Human Plasma | 0.50 - 50 | 0.50 | [8] |
| Human Plasma | 0.075 - 10.091 | 0.075 | [6] |
| Rat Plasma | 0.25 - 50 | 0.5 | [2] |
| Rat Urine | 0.25 - 200 | 0.5 | [2] |
| Pig Plasma/Urine | 0.5 - 100 | 0.5 |[9] |
Table 5: Recovery and Precision for Colchicine | Matrix | Extraction Method | Mean Recovery (%) | Intra/Inter-day Precision (%CV) | Citation | | :--- | :--- | :--- | :--- | | Human Plasma | SPE | 97.3 | < 15% |[4] | | Rat Plasma | LLE | > 96.8 | < 15% |[2] | | Human Plasma | LLE | Satisfactory | < 14% |[8] |
Conclusion
The LC-MS/MS methods described provide a robust and sensitive framework for the quantification of colchicine in various biological matrices. The provided protocols for sample preparation and instrument conditions serve as a strong foundation for this analysis. While specific MRM transitions for this compound and other demethylated metabolites are not widely published, this note provides the theoretical precursor ions and outlines the necessary steps for method optimization. The successful application of these methods will enable researchers to conduct detailed pharmacokinetic and toxicological assessments, contributing to the safer and more effective use of colchicine.
References
- 1. Colchicine Concentrations and Relationship With Colchicine Efficacy and Adverse Events: Post Hoc Analysis of a Randomized Clinical Trial of Colchicine for Gout Flare Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Determination of colchicine and O-demethylated metabolites in decomposed skeletal tissues by microwave assisted extraction, microplate solid phase extraction and ultra-high performance liquid chromatography (MAE-MPSPE-UHPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Colchiceine Synthesis
Welcome to the technical support center for colchiceine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the acidic hydrolysis of colchicine. This process involves the selective demethylation of the C-10 methoxy group on the tropolone ring of the colchicine molecule.
Q2: I am experiencing a low yield of this compound. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The hydrolysis of colchicine may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal acid concentration.
-
Side Reactions: Prolonged reaction times or harsh acidic conditions can lead to the formation of unwanted byproducts, thereby reducing the yield of the desired this compound.
-
Suboptimal Purification: Inefficient purification methods can lead to loss of product. This includes using an inappropriate solvent system for recrystallization or column chromatography.
-
Degradation of Starting Material or Product: Colchicine and this compound can be sensitive to light and prolonged exposure to high temperatures, which may lead to degradation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the colchicine to this compound conversion can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase for separating colchicine and this compound is a mixture of chloroform, acetone, and diethylamine in a 5:4:1 ratio.[1] Colchicine, being less polar than this compound, will have a higher Rf value. As the reaction proceeds, the spot corresponding to colchicine should diminish while the spot for this compound intensifies. Another suitable solvent system is toluene:dichloromethane:methanol in a 10:10:10 ratio.[2]
Q4: What are the expected appearances of colchicine and this compound on a TLC plate?
A4: Under UV light at 254 nm, both colchicine and this compound will appear as dark spots against a fluorescent background. Colchicine typically has an Rf value of approximately 0.68 in a toluene:dichloromethane:methanol (1:1:1) system.[2] this compound, being more polar due to the hydroxyl group, will have a lower Rf value in the same solvent system.
Troubleshooting Guides
Problem 1: Low or No this compound Formation
| Symptom | Possible Cause | Suggested Solution |
| TLC shows predominantly the starting material (colchicine) spot. | Incomplete reaction due to insufficient time or temperature. | Increase the reaction time in increments of 1-2 hours and monitor by TLC. Ensure the reaction temperature is maintained at 100°C. |
| Low concentration or inappropriate acid catalyst. | Verify the concentration of the hydrochloric acid solution. Ensure the correct ratio of glacial acetic acid to hydrochloric acid is used as per the protocol. | |
| TLC shows multiple spots, with only a faint spot for this compound. | Degradation of starting material or product due to excessive heat or prolonged reaction time. | Reduce the reaction time and monitor the reaction more frequently by TLC. Ensure the reaction is protected from light. |
| Formation of multiple byproducts due to overly harsh acidic conditions. | Consider using a slightly lower concentration of hydrochloric acid or exploring alternative milder acidic catalysts. |
Problem 2: Difficulty in Purifying this compound
| Symptom | Possible Cause | Suggested Solution |
| Oily product obtained after reaction workup. | Presence of unreacted colchicine and other impurities. | Attempt to purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of chloroform and methanol can be effective. |
| Low recovery after recrystallization. | Incorrect choice of recrystallization solvent. | Acetone has been reported as a suitable solvent for the recrystallization of this compound.[3] Experiment with different solvent systems, such as ethyl acetate or mixtures of ethanol and water, to find the optimal conditions for crystallization and minimal loss in the mother liquor. |
| Persistent impurities in the final product (confirmed by NMR or MS). | Co-crystallization of impurities with this compound. | If recrystallization is ineffective, column chromatography is the recommended next step. For stubborn impurities, preparative HPLC may be necessary. |
Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following tables summarize the impact of key parameters on the reaction outcome. Note: The following data is illustrative and based on typical outcomes in organic synthesis. Actual yields may vary based on specific experimental conditions and scale.
Table 1: Effect of Reaction Time on this compound Yield
| Reaction Time (hours) | Approximate Yield (%) | Observations |
| 2 | 30-40 | Incomplete conversion, significant amount of starting material remains. |
| 4 | 60-70 | Good conversion, some starting material may still be present. |
| 6 | 85-95 | Optimal time for high conversion with minimal byproduct formation.[3] |
| 8+ | <80 | Increased formation of degradation products observed on TLC. |
Table 2: Effect of Temperature on this compound Yield
| Temperature (°C) | Approximate Yield (%) | Observations |
| 80 | 40-50 | Slow reaction rate, requires significantly longer reaction times. |
| 90 | 70-80 | Moderate reaction rate. |
| 100 | 85-95 | Optimal temperature for efficient conversion within a reasonable timeframe.[3] |
| >110 | <75 | Increased risk of thermal degradation and side product formation. |
Table 3: Effect of Hydrochloric Acid Concentration on this compound Yield
| HCl Concentration (N) | Approximate Yield (%) | Observations |
| 0.05 | 50-60 | Slower reaction rate, incomplete conversion at 6 hours. |
| 0.1 | 85-95 | Optimal concentration for efficient and selective demethylation.[3] |
| 0.2 | 80-90 | Faster initial reaction but may lead to increased side product formation over time. |
| >0.5 | <70 | Significant formation of byproducts and potential for further degradation. |
Experimental Protocols
Key Experiment: Acidic Hydrolysis of Colchicine to this compound
Objective: To synthesize this compound by the selective demethylation of colchicine using acidic conditions.
Materials:
-
Colchicine
-
Glacial Acetic Acid
-
0.1N Hydrochloric Acid
-
Acetone (for recrystallization)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve colchicine in a mixture of glacial acetic acid and 0.1N hydrochloric acid.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.[3]
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture to monitor the progress by TLC. Use a mobile phase of chloroform:acetone:diethylamine (5:4:1, v/v/v) or toluene:dichloromethane:methanol (1:1:1, v/v/v).[1][2]
-
Workup: After 6 hours, or once TLC indicates the completion of the reaction (disappearance of the colchicine spot), allow the reaction mixture to cool to room temperature. A yellow solid should precipitate.
-
Isolation: Filter the precipitated solid and wash it with cold water to remove any remaining acid.
-
Purification:
-
Recrystallization: Recrystallize the crude solid from acetone to obtain pure this compound crystals.[3]
-
Column Chromatography: If further purification is required, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a suitable solvent system, such as a gradient of methanol in chloroform, to separate this compound from any impurities.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Visualizations
References
- 1. Fast determination of colchicine by TLC-densitometry from pharmaceuticals and vegetal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high performance thin layer chromatographic method for the estimation of colchicine in different formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Colchicine Solubility Issues for In Vitro Studies
A Note on Terminology: This guide focuses on colchicine , a widely used alkaloid for in vitro research, particularly in studies involving microtubule dynamics and inflammation.[1][2][3] "Colchiceine" is a metabolite of colchicine.[4] Given the context of in vitro experimental challenges, this guide addresses the solubility issues commonly encountered with the parent compound, colchicine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of colchicine?
A1: Colchicine's main mechanism is the disruption of microtubule polymerization.[1][2][3] It binds to tubulin, the protein subunit of microtubules, preventing their formation.[2] This disruption interferes with various cellular processes that depend on a functional cytoskeleton, including mitosis (cell division), cell motility, and intracellular transport.[3] A key consequence in inflammation studies is the inhibition of neutrophil activation and migration to inflammatory sites.[1][2] Colchicine also interferes with the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β.[2]
Q2: What are the best solvents for preparing colchicine stock solutions for in vitro use?
A2: Colchicine is soluble in several organic solvents and water. For in vitro studies, the most common practice is to first create a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous cell culture medium. The most recommended solvents are:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water
DMSO and ethanol are often preferred as they can dissolve colchicine at very high concentrations.[5][6][7]
Q3: How should I store colchicine powder and my stock solutions?
A3:
-
Powder: Colchicine powder should be stored in a tightly sealed container at 2-8°C, protected from light, as it can darken upon exposure.[8][9]
-
Stock Solutions: Aqueous solutions are stable for at least six months when stored at 2-8°C and protected from light.[6] Stock solutions made in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C.
Q4: Why does my colchicine precipitate when I add it to my cell culture medium?
A4: Precipitation is a common issue and typically occurs for one of the following reasons:
-
Exceeding Aqueous Solubility: While the organic stock solution is concentrated, the final concentration in the aqueous medium may still exceed colchicine's solubility limit under those specific conditions (e.g., temperature, pH).
-
Solvent Shock: Rapidly adding a concentrated organic stock to an aqueous buffer can cause the less soluble compound (colchicine) to "crash out" of the solution.
-
Low Temperature: Adding a cold stock solution to a room temperature or 37°C medium can cause temporary precipitation.
-
High Final Solvent Concentration: The final concentration of DMSO or ethanol in the culture medium may be too high, causing not only precipitation but also cellular toxicity. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
Quantitative Data: Colchicine Solubility
The following table summarizes the solubility of colchicine in common laboratory solvents. Note that values can vary slightly between suppliers and batches.
| Solvent | Approximate Solubility (at 25°C) | Source(s) |
| DMSO | ~80 mg/mL (200 mM) | [5][10] |
| Ethanol | ~50-80 mg/mL | [5][6] |
| Water | ~45-79 mg/mL | [5][6][9] |
Troubleshooting Guide
Problem: My colchicine solution turned cloudy or formed a precipitate immediately after I added the stock to my cell culture medium.
| Potential Cause | Recommended Solution |
| High concentration of organic solvent in the final solution. | Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is very low (ideally ≤0.1%). Use a serial dilution method to lower the solvent concentration gradually. |
| "Solvent Shock" from rapid dilution. | Add the colchicine stock solution to your medium drop-wise while gently vortexing or swirling the medium. This helps to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation. |
| Temperature difference between stock and medium. | Before use, gently warm both the stock solution and the cell culture medium to 37°C. This reduces the likelihood of precipitation due to temperature changes. |
| Interaction with media components. | Some buffer systems, like Tris buffers, have been reported to interfere with colchicine's effects on microtubules.[6] While less common, consider if any media components could be reacting with the compound. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Colchicine Stock Solution (e.g., 10 mM in DMSO)
Materials:
-
Colchicine powder (MW: 399.44 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Safety First: Colchicine is highly toxic.[8] Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, inside a chemical fume hood.
-
Calculation: To prepare a 10 mM stock solution, you need 3.99 mg of colchicine per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 399.44 g/mol = 3994.4 g/L = 3.99 mg/mL
-
-
Weighing: Carefully weigh out the required amount of colchicine powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the tube containing the colchicine powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. If needed, you can warm the solution briefly to 37°C to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Final Working Solution for Cell Culture
This protocol uses a serial dilution method to minimize the final DMSO concentration and prevent precipitation.
Example Goal: Prepare 10 mL of cell culture medium with a final colchicine concentration of 100 nM.
Procedure:
-
Thaw Stock: Thaw one aliquot of your 10 mM colchicine stock solution.
-
Intermediate Dilution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of sterile PBS or serum-free medium. This creates a 10 µM solution in a vehicle with a much lower DMSO concentration.
-
Calculation: (10,000,000 nM * 2 µL) / 2000 µL = 10,000 nM = 10 µM
-
-
Final Dilution:
-
Add 10 µL of your 10 µM intermediate solution to 10 mL of your complete cell culture medium (pre-warmed to 37°C).
-
Calculation: (10,000 nM * 10 µL) / 10,000 µL = 10 nM
-
Correction: To achieve 100 nM, add 100 µL of the 10 µM intermediate solution to 9.9 mL of medium. Calculation: (10,000 nM * 100 µL) / 10,000 µL = 100 nM.
-
-
Mixing: Mix the final solution gently by inverting the tube or swirling the flask. Do not vortex vigorously if the medium contains serum, to avoid protein denaturation.
-
Application: Your working solution is now ready to be added to your cells. The final DMSO concentration in this example is negligible (0.001%).
Visualizations
Caption: Workflow for preparing colchicine solutions.
Caption: Colchicine's mechanism of action.
Caption: Troubleshooting colchicine precipitation.
References
- 1. Colchicine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 3. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Colchicine CAS#: 64-86-8 [m.chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Colchiceine Stability and Storage
Welcome to the Technical Support Center for colchiceine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and optimal storage conditions for this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, similar to its precursor colchicine, is susceptible to degradation when exposed to certain environmental factors. The primary factors of concern are:
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1]
-
pH: this compound stability is influenced by the pH of the solution. While colchicine is relatively stable in aqueous solutions at a pH from 2 to 10, it is susceptible to hydrolysis under strong acidic and alkaline conditions.[2][3]
-
Temperature: Elevated temperatures can accelerate the degradation process.[3]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q2: What are the known degradation pathways and products of this compound?
A2: Direct studies on the degradation pathways of this compound are limited. However, based on the extensive research on its precursor, colchicine, we can infer the likely degradation pathways. Colchicine is known to convert to this compound through hydrolysis of the methoxy group on the tropolone ring in an acidic solution.[4]
Once formed, this compound's tropolone ring is susceptible to further degradation. The primary degradation pathways for colchicine, which are likely relevant for this compound, include:
-
Photodegradation: Upon exposure to UV and visible light, colchicine degrades into products such as lumicolchicine and deacetamido-lumicolchicine.[5] It is plausible that this compound would undergo similar photoisomerization reactions.
-
Hydrolysis: Under acidic conditions, the primary reaction for colchicine is the conversion to this compound.[4] Under alkaline conditions, colchicine has been shown to degrade into various smaller fragments.[3]
-
Oxidative Degradation: While specific oxidative degradation products of this compound are not well-documented, the tropolone ring is susceptible to oxidation, which could lead to ring-opening or other modifications.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and integrity of this compound, the following storage conditions are recommended, largely based on guidelines for its precursor, colchicine:
-
Solid Form: Store solid this compound at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[6] It should be kept in a tightly sealed, light-resistant container to protect from light and moisture.[7] For long-term storage, refrigeration (2-8°C) is advisable.[8]
-
Solutions: Aqueous solutions of colchicine, if protected from light, are stable for at least six months when stored at 2-8°C.[8] It is recommended to follow a similar practice for this compound solutions. For extended storage of solutions, freezing at -20°C in small aliquots is a common practice to prevent repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock and solutions (see storage recommendations above).2. Prepare fresh solutions for analysis.3. Protect solutions from light at all times using amber vials or by covering with aluminum foil.4. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation product peaks. |
| Loss of biological activity in experiments | Degradation of this compound leading to inactive compounds. | 1. Confirm the purity and integrity of your this compound sample using a validated analytical method (e.g., HPLC).2. Ensure that the experimental buffers and conditions are within a stable pH range for this compound (ideally between pH 2 and 10).[2] 3. Avoid prolonged exposure of experimental setups to direct light. |
| Variability in experimental results | Inconsistent purity of this compound due to degradation. | 1. Always use freshly prepared solutions from a properly stored solid stock.2. Re-validate the concentration of your stock solution periodically, especially if it has been stored for an extended period.3. Ensure all experimental replicates are handled under identical light and temperature conditions. |
Data on Colchicine Degradation under Forced Conditions
The following table summarizes the percentage of degradation of colchicine under various stress conditions, which can serve as a proxy for understanding the potential stability of this compound.
| Stress Condition | Duration | Temperature | Reagent | % Degradation of Colchicine | Reference |
| Acid Hydrolysis | 2 hours | 60°C | 0.5 N HCl | 9.14% | [9] |
| Base Hydrolysis | 2 hours | 60°C | 0.5 N NaOH | 11.41% | [9] |
| Oxidative Degradation | 2 hours | Room Temp | 3% H₂O₂ | Not specified, but degradation observed | [9] |
| Thermal Degradation | 4 hours | 70°C | - | Minimal | [9] |
| Photolytic Degradation | 24 hours | - | UV light | 6.28% | [9] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is adapted from established methods for colchicine and is intended to identify potential degradation products and assess the stability of this compound under stress conditions.[3][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Incubate at 80°C for 1 hour. Cool and neutralize with 1 N NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Incubate at 80°C for 1 hour. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 1 hour. Dissolve a known amount in the solvent to prepare a sample for analysis.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Recommended HPLC Method Parameters (starting point)
-
Column: C18 (e.g., 100 x 3 mm, 2.6 µm)[3]
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer (5 mM, pH 3.5) can be a good starting point.[3]
-
Flow Rate: 0.25 mL/min[3]
-
Column Temperature: 40°C[3]
-
Detection: UV detection at 254 nm and 350 nm. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.[3] Mass spectrometry (MS) detection can be used for the identification of degradation products.[3]
Visualizations
Logical Flow for Investigating this compound Degradation
Caption: Workflow for conducting a forced degradation study of this compound.
Potential Degradation Pathway of Colchicine to this compound and Photodegradation Products
Caption: Inferred degradation pathways of colchicine and this compound.
This technical support center provides a foundational understanding of this compound stability. As direct research on this compound is limited, much of the information is extrapolated from studies on its precursor, colchicine. Researchers are encouraged to perform their own stability-indicating studies for their specific formulations and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. gerpac.eu [gerpac.eu]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. tandfonline.com [tandfonline.com]
Minimizing Colchiceine cytotoxicity in non-target cells
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with colchicine and its primary metabolite, colchiceine, with a focus on minimizing cytotoxicity in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the difference between colchicine and this compound?
Colchicine is a well-known natural alkaloid used for treating conditions like gout.[1] this compound is a primary metabolite of colchicine. Studies comparing the two have shown that this compound is significantly less toxic than its parent compound, colchicine.[2] For example, in primary human hepatocytes, this compound at concentrations up to 10 µM was found to be non-cytotoxic, suggesting it may be a safer alternative with fewer side effects.[2][3]
Q2: What is the primary mechanism of colchicine/colchiceine cytotoxicity?
The toxicity of colchicine and its derivatives is a direct extension of their therapeutic mechanism of action: the disruption of microtubule networks.[4][5] These compounds bind to tubulin, the protein subunit of microtubules, preventing its polymerization into filaments.[5] This disruption leads to mitotic arrest in the metaphase of cell division, impaired cellular transport, altered cell morphology, and ultimately, apoptosis (programmed cell death).[4][6] Consequently, cytotoxicity is most pronounced in rapidly proliferating cells.
Q3: Which non-target cell types are most susceptible?
Due to the anti-mitotic mechanism, any rapidly dividing non-target cells in an experimental system are susceptible to colchicine's cytotoxic effects. In a clinical context, this translates to side effects in tissues with high cell turnover, such as the gastrointestinal tract and bone marrow.
Q4: What are the primary strategies to minimize non-target cytotoxicity?
Minimizing off-target effects is crucial for developing colchicine-based compounds as therapeutic agents, particularly in cancer research. Key strategies include:
-
Use of Less Toxic Derivatives: As mentioned, this compound itself is less toxic than colchicine.[2] Research has focused on synthesizing novel colchicine derivatives, such as certain 10-O-demethylated compounds or 10-alkylthiocolchicines, which exhibit lower toxicity while retaining potent anti-mitotic activity.[1][7]
-
Dose Reduction with Interacting Drugs: Colchicine is metabolized by the liver enzyme CYP3A4 and removed from cells by the P-glycoprotein transporter.[8] When co-administered with drugs that inhibit these proteins (e.g., verapamil, diltiazem, clarithromycin, ketoconazole), colchicine levels can rise to toxic concentrations.[9] A dose reduction of colchicine is often necessary in these situations.[8][9]
-
Co-treatment with Protective Agents: Some studies have shown that co-treatment with antimalarial drugs like chloroquine and primaquine can attenuate colchicine-induced toxicity in certain cancer cell lines.[10]
-
Targeted Drug Delivery: Developing drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) that specifically target cancer cells can significantly reduce exposure and damage to healthy, non-target cells.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed in non-target/control cell lines at low compound concentrations.
-
Possible Cause: The specific non-target cell line may be unusually sensitive due to a high proliferation rate.
-
Solution:
-
Verify IC50: Perform a dose-response curve to accurately determine the IC50 for both your target and non-target cells.
-
Reduce Exposure Time: Decrease the incubation time of the compound with the cells. Colchicine's effects are time-dependent.
-
Use a Less Toxic Derivative: If possible, switch to a colchicine derivative known to have a better therapeutic index.[1][7]
-
Check for Contamination: Ensure cell cultures are not compromised by microbial contamination, which can cause cell death independent of your compound.
-
Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays (e.g., MTT, LDH).
-
Possible Cause: Variability in cell density, reagent preparation, or incubation times.[11]
-
Solution:
-
Optimize Cell Seeding: Ensure a uniform number of cells is seeded in each well. Create a cell titration curve to find the optimal cell density for your assay's linear range.[11]
-
Standardize Protocols: Use consistent incubation times and ensure all reagents are properly prepared and within their expiration dates. Handle cell suspensions gently to avoid causing membrane damage during plating.[11]
-
Include Proper Controls: Always include 'no-cell' (medium only), 'vehicle-only' (cells with DMSO or other solvent), and 'maximum-lysis' (cells with a detergent like Triton X-100) controls.[12]
-
Rule out Assay Interference: Some compounds can directly react with assay reagents (like MTT tetrazolium salts). Run a control with your compound in cell-free medium to check for direct reduction of the reagent.[13]
-
Problem 3: The therapeutic window between target cancer cells and non-target cells is too narrow.
-
Possible Cause: The compound has poor selectivity for cancer cells.
-
Solution:
-
Investigate Combination Therapy: Explore co-treatment with another agent that may synergistically enhance cancer cell killing or protect non-target cells.
-
Synthesize Derivatives: Consider chemical modifications to the compound to enhance its selectivity. For example, attaching moieties that are preferentially taken up by cancer cells.[1][14]
-
Evaluate Different Cancer Models: Test the compound on a panel of cancer cell lines. Some lines may be exceptionally more sensitive, providing a better therapeutic window. For instance, colchicine showed a CC50 value in normal human astrocytes higher than 20 μM, which is over two orders of magnitude higher than its IC50 against certain brain tumor spheroids.[15]
-
Quantitative Data: Cytotoxicity of Colchicine & Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for colchicine and some of its derivatives against various human cell lines. Lower values indicate higher cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Colchicine | NCI-N87 | Gastric Cancer | 2-10 ng/mL | [6] |
| Colchicine | AGS | Gastric Cancer | 2-10 ng/mL | [6] |
| Colchicine | SKOV-3 | Ovarian Cancer | 37 nM | [1] |
| 10-Methylthiocolchicine | SKOV-3 | Ovarian Cancer | 8 nM | [1] |
| 10-Ethylthiocolchicine | SKOV-3 | Ovarian Cancer | 47 nM | [1] |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 µM | [15] |
| Colchicine | BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 µM | [15] |
| Colchicine | HepG-2 | Liver Cancer | 7.40 µM | [16] |
| Colchicine | HCT-116 | Colon Cancer | 9.32 µM | [16] |
| Colchicine | MCF-7 | Breast Cancer | 10.41 µM | [16] |
| Colchicine | Human Astrocytes | Normal Brain Cells | > 20 µM | [15] |
| Colchicine | HUVEC | Normal Endothelial Cells | Not specified, but active | [17] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which corresponds to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (colchicine, this compound, or derivatives). Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before the end of the incubation.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[12] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 10-20 minutes, protected from light.
-
Stop Reaction: Add 25 µL of the stop solution provided with the kit.
-
Fluorescence/Absorbance Reading: Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance according to the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the difference between the untreated and maximum-release controls.
Protocol 3: Immunofluorescence Staining for Microtubule Integrity
This method allows for the direct visualization of the effect of colchicine-like compounds on the microtubule cytoskeleton.
-
Cell Culture: Grow cells on sterile glass coverslips placed in a 24-well plate until they reach 50-70% confluency.
-
Treatment: Treat the cells with the desired concentration of the test compound for a specified time (e.g., 2-24 hours).
-
Fixation: Wash the cells gently with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[18]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[19]
-
Blocking: Wash three times with PBS. Block with a solution of 10% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:500 dilution in 1% BSA/PBS) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature in the dark.[20]
-
Nuclear Staining & Mounting: Wash three times with PBS. Add a drop of mounting medium containing a nuclear counterstain like DAPI. Mount the coverslip onto a microscope slide.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Untreated cells will show a fine, filamentous network of microtubules, while treated cells will exhibit diffuse cytoplasmic staining due to microtubule depolymerization.[18]
Visualizations
Caption: Colchicine's mechanism of cytotoxicity via microtubule disruption.
Caption: Workflow for screening agents that mitigate non-target cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effect of colchicine and this compound on cytotoxicity and CYP gene expression in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical Papers: CYTOTOXICITY OF COLCHICINE DERIVATIVES IN PRIMARY CULTURES OF HUMAN HEPATOCYTES [biomed.papers.upol.cz]
- 4. Colchicine poisoning: the dark side of an ancient drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of colchicine derivatives in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel evidence-based colchicine dose-reduction algorithm to predict and prevent colchicine toxicity in the presence of cytochrome P450 3A4/P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dojindo.com [dojindo.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 16. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 20. A Methodology for Specific Disruption of Microtubules in Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Colchicine Peak Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for colchiceine peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for analyzing colchicine and its related compounds like this compound?
A1: A common starting point for the analysis of colchicine and its impurities is reversed-phase HPLC (RP-HPLC) using a C18 column.[1] Mobile phases generally consist of a mixture of acetonitrile and water or a buffer solution.[2][3] Detection is typically performed using a UV detector at wavelengths around 245 nm or 254 nm.[4][5]
Q2: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A2: Peak tailing for basic compounds like this compound is a common issue in RP-HPLC and can be caused by several factors:
-
Secondary Interactions: Strong interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing can cause tailing. To mitigate this, consider using a base-deactivated column or adding a competing base to the mobile phase. Adjusting the mobile phase pH to a lower value (e.g., around 3) can also help by protonating the silanol groups and reducing unwanted interactions.[5][6]
-
Column Overload: Injecting too much sample can lead to peak distortion.[7] Try diluting your sample to see if the peak shape improves.
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape.[8][9] If you suspect this, try flushing the column with a strong solvent or replacing the guard column.
-
Excessive Dead Volume: Unnecessary tubing length or poorly made connections can increase extra-column volume, leading to peak broadening and tailing.[7]
Q3: I am observing poor resolution between colchicine and this compound peaks. What parameters can I adjust?
A3: To improve the resolution between closely eluting peaks like colchicine and this compound, you can modify the following parameters:
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact selectivity and resolution.[5] A shallower gradient or isocratic elution with a lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the analytes, which in turn affects their retention and selectivity. Experimenting with the pH of the buffer in the mobile phase is a crucial step in method development.[5]
-
Column Chemistry: If adjusting the mobile phase is insufficient, consider trying a different column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl column) to exploit different separation mechanisms.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
Q4: How can I perform a forced degradation study to identify the this compound peak?
A4: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. Colchicine can be degraded under various stress conditions to produce this compound and other degradation products. A common method involves exposing a solution of colchicine to alkaline conditions (e.g., 1 M NaOH) at an elevated temperature (e.g., 80°C for 1 hour).[10] The resulting chromatogram will show the degradation products, helping to identify the this compound peak relative to the parent colchicine peak.[10]
Data Presentation: HPLC Parameters for Colchicine Analysis
The following table summarizes various HPLC parameters used in published methods for the analysis of colchicine, which can serve as a starting point for method development for this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | Inertsil ODS-2 (250 x 4 mm, 5 µm)[4] | C18 (100 x 3 mm, 2.6 µm)[10] | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Methanol:Water:0.1% OPA (50:30:15:5)[1] | 48% CH3COONH4 (0.05 M) and 52% CH3OH[4] | Acetonitrile and Ammonium formate buffer (5 mM, pH 3.5) (40:60 v/v)[10] | Acetonitrile:0.1% Orthophosphoric acid (35:65 v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] | 0.25 mL/min[10] | 1.0 mL/min[3] |
| Detection Wavelength | 257 nm[1] | 245 nm[4] | 254 nm and 350 nm[10] | 245 nm[3] |
| Temperature | Ambient[4] | 40°C[10] | Room Temperature[3] | Not Specified |
Experimental Protocols
Protocol: Troubleshooting Peak Tailing
This protocol outlines a systematic approach to diagnosing and resolving peak tailing issues for this compound.
-
Initial Assessment:
-
Confirm that the peak tailing is consistent across multiple injections.
-
Note if the tailing affects only the this compound peak or all peaks in the chromatogram. If all peaks are tailing, it may indicate a system-wide issue.[11]
-
-
Mobile Phase and pH Check:
-
Prepare a fresh batch of mobile phase to rule out degradation or incorrect preparation.[8]
-
Verify the pH of the aqueous component of the mobile phase. For basic compounds like this compound, a lower pH (e.g., 3-4) can reduce silanol interactions.[5] Consider preparing a new mobile phase with a slightly lower pH.
-
-
Sample Concentration Check:
-
Prepare and inject a 1:10 dilution of your sample.
-
If peak shape improves significantly, the original sample concentration was likely causing column overload.[7]
-
-
Column Health Check:
-
If a guard column is in use, replace it with a new one.[8]
-
If the problem persists, disconnect the analytical column and replace it with a union to check the system pressure. A significant drop in pressure without the column indicates a potential blockage in the column.
-
Attempt to clean the column by flushing it with a series of strong solvents (e.g., isopropanol, then acetonitrile). Follow the column manufacturer's guidelines for cleaning and regeneration.
-
If cleaning is unsuccessful, the column may be irreversibly damaged and require replacement.
-
-
System Dead Volume Check:
-
Inspect all tubing and connections between the injector and the detector.
-
Ensure that all fittings are properly seated and that there is no excessive length of tubing.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: General workflow for HPLC method development.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Separation of Colchicine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. restek.com [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. gerpac.eu [gerpac.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Bioavailability of Colchicine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of colchicine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of colchicine?
A1: The oral bioavailability of colchicine is highly variable, ranging from 24% to 88%.[1] This variability is attributed to several factors, including its metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut and liver, and its efflux from intestinal cells by P-glycoprotein (P-gp).[1][2] Colchicine's narrow therapeutic index and potential for gastrointestinal toxicity further complicate its oral administration.[3][4]
Q2: What are the main strategies to enhance the bioavailability of colchicine derivatives?
A2: Key strategies focus on protecting the drug from metabolic degradation, enhancing its absorption, and reducing its efflux. These include:
-
Nanoparticle-based delivery systems: Encapsulating colchicine in liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility and protect it from enzymatic degradation.[1][3]
-
Co-administration with bioavailability enhancers: Using inhibitors of P-gp and CYP3A4, such as certain surfactants or natural compounds like eugenol, can increase intestinal absorption.[5][6]
-
Structural modifications and prodrugs: Synthesizing colchicine derivatives or prodrugs can alter their physicochemical properties to improve absorption and metabolic stability.[1][4]
Q3: How can I assess the in vitro intestinal permeability of my colchicine derivative?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express key transporters like P-gp. By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). An efflux ratio, calculated from bidirectional transport, can indicate if the compound is a substrate of P-gp.[8]
Q4: What are the key parameters to evaluate in an in vivo pharmacokinetic study of a novel colchicine formulation?
A4: Following administration of the formulation to an animal model (e.g., rats), key pharmacokinetic parameters to measure in plasma include:
-
Maximum concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
-
Area under the concentration-time curve (AUC): A measure of the total drug exposure over time.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[9]
Troubleshooting Guides
Nanoparticle Formulation and Characterization
| Problem | Possible Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor miscibility of the drug with the lipid/polymer matrix. Drug leakage during formulation. Inappropriate formulation parameters (e.g., lipid/polymer concentration, surfactant type). | Optimize the lipid or polymer composition to improve drug solubility.[10] Adjust homogenization speed, sonication time, or temperature.[11] Screen different surfactants and their concentrations. |
| Particle Aggregation | Insufficient surface stabilization. High particle concentration. Inappropriate storage conditions (temperature, pH). | Increase the concentration of the stabilizer (surfactant). Optimize the zeta potential to be sufficiently high (positive or negative) to ensure electrostatic repulsion. Store the nanoparticle dispersion at an appropriate temperature and pH.[12] |
| Broad Particle Size Distribution (High Polydispersity Index - PDI) | Inefficient homogenization or sonication. Ostwald ripening. | Increase homogenization pressure or time.[13] Use a combination of high-shear homogenization followed by ultrasonication. Optimize the formulation to prevent particle growth during storage. |
| Drug Expulsion During Storage | Polymorphic transitions of the lipid matrix in SLNs. Swelling or degradation of the polymer matrix. | Select lipids that form a stable crystalline structure.[10] For polymeric nanoparticles, ensure the polymer is stable under the chosen storage conditions. |
In Vitro Caco-2 Permeability Assays
| Problem | Possible Causes | Troubleshooting Steps |
| Low Transepithelial Electrical Resistance (TEER) Values | Incomplete monolayer formation. Cell toxicity caused by the test compound. Bacterial contamination. | Ensure cells are cultured for at least 21 days to allow for proper differentiation and tight junction formation.[7] Assess the cytotoxicity of your compound on Caco-2 cells prior to the permeability assay. Maintain sterile technique during cell culture. |
| High Variability in Permeability Data | Inconsistent cell monolayer integrity. Variation in cell passage number. Pipetting errors. | Regularly monitor TEER values to ensure monolayer integrity.[8] Use a consistent range of cell passages for experiments.[14] Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Low Compound Recovery | Non-specific binding to the plate or filter. Cellular metabolism of the compound. Compound instability in the assay buffer. | Use low-binding plates. Analyze both donor and receiver compartments to calculate mass balance. Assess the metabolic stability of the compound in the presence of Caco-2 cells. Check the stability of the compound in the assay buffer at 37°C. |
| Unexpectedly High Permeability | Compromised monolayer integrity (low TEER). Paracellular transport due to disruption of tight junctions by the compound or formulation excipients. | Re-check TEER values. If excipients are used, test their effect on monolayer integrity separately. |
Experimental Protocols
Preparation of Colchicine-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication method.
Materials:
-
Colchicine or colchicine derivative
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of colchicine derivative in the molten lipid.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Formation of the pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the hot pre-emulsion to high-power probe sonication for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vitro Caco-2 Permeability Assay
This protocol provides a general guideline for assessing the bidirectional permeability of a colchicine derivative.
Materials:
-
Caco-2 cells (passage number 25-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound (colchicine derivative) and control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-28 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[15] The permeability of a paracellular marker like Lucifer yellow can also be assessed.
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the transport buffer containing the test compound at a known concentration to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
Permeability Experiment (Basolateral to Apical - B to A): a. Follow the same procedure as above but add the test compound to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Quantify the concentration of the colchicine derivative in the collected samples using a validated analytical method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.[8]
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Colchicine
| Formulation/Strategy | Animal Model | Key Findings | Reference |
| Nanoemulsion with Eugenol | Rats | 2.1-fold increase in relative bioavailability compared to free colchicine solution. | [5][16] |
| Co-administration with Surfactants | Rats | 2 to 4-fold increase in AUC with D-alpha-tocopherol polyethylene glycol 1000 succinate and a polyethoxylated derivative of 12-hydroxy-stearic acid, respectively. | [6] |
| Transdermal Cubosomes | Rats | 4.6-fold higher relative bioavailability compared to oral solution. | [3][17] |
| Solid Lipid Nanoparticles (Transdermal) | Rats | 2.84-fold increase in AUC compared to a free colchicine patch. | [3] |
| Elastic Liposomes (Transdermal) | Rats | 7 to 11 times higher transdermal flux compared to drug solution. | [18] |
Visualizations
Signaling Pathway of Colchicine's Anti-inflammatory Action
Caption: Colchicine's mechanism of action involves inhibiting microtubule polymerization and NLRP3 inflammasome activation.
Experimental Workflow for Evaluating a Novel Colchicine Formulation
Caption: A typical experimental workflow for the development and evaluation of a new colchicine derivative formulation.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Interplay of different strategies and their mechanisms to improve the bioavailability of colchicine derivatives.
References
- 1. Colchicine prodrugs and codrugs: Chemistry and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elastic Liposomal Formulation for Sustained Delivery of Colchicine: In Vitro Characterization and In Vivo Evaluation of Anti-gout Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.ump.edu.my [blog.ump.edu.my]
- 4. Delivery Strategies for Colchicine as a Critical Dose Drug: Reducing Toxicity and Enhancing Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Evaluation of the pharmacokinetics, chylomicron inhibition, and toxicity of colchicine in rats given low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Challenges for nanoparticle characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. smj.org.sg [smj.org.sg]
- 18. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthetic Colchiceine
Welcome to the technical support center for synthetic Colchiceine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the synthesis, analysis, and handling of this compound, with a focus on troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Colchicine?
A1: this compound (10-demethylcolchicine) is a key derivative and the principal active metabolite of Colchicine. It is often synthesized by the regioselective demethylation of the C10-methoxyl group of Colchicine.[1][2] Due to its biological activity, which may differ from the parent compound, consistent quality and purity of synthetic this compound are critical for research and development.
Q2: What are the primary sources of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability can arise from several factors throughout the synthesis and purification process.[3][4][5] Key sources include:
-
Starting Material Quality: The purity of the initial Colchicine can vary, introducing different levels and types of impurities from the outset.
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, reaction time, and pH can affect the efficiency of the demethylation process and the formation of by-products.
-
Reagent Purity and Stoichiometry: The quality and precise amount of reagents used for demethylation (e.g., acids) are critical for consistent results.
-
Work-up and Purification: Variations in extraction, washing, and crystallization procedures can lead to differences in final purity, residual solvent content, and crystalline form.[5]
-
Environmental Factors: Exposure to light and air can cause degradation. Colchicine, the parent compound, is known to darken upon exposure to light.[6]
Q3: How can I assess the purity and identity of my synthetic this compound?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing purity and quantifying impurities. A stability-indicating method should be used to separate this compound from its potential degradation products and synthesis-related impurities.[7]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying unknown peaks observed in the HPLC chromatogram by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound and ensuring the correct isomeric form is present.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a rapid and effective tool for routine quality control and screening of multiple samples.[8]
Q4: What are the common impurities I should look for in synthetic this compound?
A4: Impurities in a this compound batch can include:
-
Unreacted Colchicine: Incomplete demethylation will leave residual starting material.
-
Isomers: Photo-irradiation can lead to the formation of lumicolchicine isomers from any residual colchicine.[9]
-
Over-demethylation Products: Harsh reaction conditions could potentially lead to the demethylation of other methoxy groups on the molecule.
-
Degradation Products: Colchicine is susceptible to degradation under strong alkaline conditions.[7][10] Similar pathways may affect this compound.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, chloroform) may be present in the final product.[11]
Q5: What are the best practices for storing synthetic this compound?
A5: To ensure stability, this compound should be stored in well-sealed, light-resistant containers at a controlled cool temperature (e.g., 2-8°C), protected from moisture. The parent compound, Colchicine, is known to darken on exposure to light, suggesting that this compound may also be light-sensitive.[6]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments.
Problem 1: Low or Inconsistent Yield
Q: My synthesis of this compound results in a low or highly variable yield from batch to batch. What should I investigate?
A: Inconsistent yield is a common problem stemming from variations in the reaction or purification steps. Follow this guide to identify the root cause.
Troubleshooting Steps:
-
Verify Starting Material:
-
Purity Check: Analyze the purity of your starting Colchicine using HPLC. Impurities can interfere with the reaction.
-
Moisture Content: Ensure the starting material is dry, as water can affect the concentration of reagents like strong acids.
-
-
Review Reaction Parameters:
-
Temperature Control: Are you monitoring and controlling the reaction temperature precisely? Small fluctuations can impact reaction kinetics.
-
Reaction Time: Is the reaction time consistent across batches? Sample the reaction mixture at different time points to determine the optimal reaction completion time without promoting side reactions.
-
Mixing: Ensure efficient and consistent stirring to maintain a homogenous reaction mixture.
-
-
Assess Reagent Addition:
-
Accuracy: Are you adding reagents accurately by weight or volume? Use calibrated equipment.
-
Rate of Addition: For exothermic reactions, is the rate of addition controlled to prevent temperature spikes?
-
-
Optimize Work-up and Crystallization:
-
pH Adjustment: Ensure the final pH during aqueous work-up is consistent.
-
Solvent Volumes: Use consistent and measured volumes for extractions and washes.
-
Crystallization Conditions: Control the temperature, solvent system, and cooling rate during crystallization, as these factors heavily influence yield and purity.[5]
-
Problem 2: Unexpected Peaks in HPLC Analysis
Q: My HPLC chromatogram of purified this compound shows unexpected peaks. How do I identify them and eliminate them?
A: The presence of extra peaks indicates impurities. A systematic approach is needed to identify and remove them.
Identification and Resolution Workflow:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Data & Protocols
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Purity Analysis
This table provides a starting point for developing an HPLC method, based on published methods for Colchicine and its derivatives.[7][10]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Ammonium Acetate or Formate Buffer (e.g., 5-20 mM, pH 3.5-4.8) |
| Gradient/Isocratic | Gradient elution may be required to separate all impurities. A common starting point is a gradient from 30% to 70% Acetonitrile. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 40°C |
| Detection Wavelength | UV detection at ~245 nm or ~350 nm |
| Injection Volume | 10 - 20 µL |
Table 2: Known Impurities and Potential Relative Retention Times (RRTs)
This data is adapted from studies on Colchicine and serves as a guide. RRTs are highly method-dependent and must be confirmed in your specific system.[12]
| Compound | Potential RRT (vs. Colchicine) | Notes |
| Colchicoside | 0.4 | Potential impurity from natural sources. |
| 3-O-demethyl colchicine | 0.7 | Potential side-product of demethylation. |
| Colchicine | 1.00 | Starting material. |
| β-Lumicolchicine | 1.2 | Photo-degradation product of Colchicine. |
| This compound | Variable | The RRT of this compound will depend on the method. It is typically more polar than Colchicine and will have a shorter retention time. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Assessment
-
Standard Preparation: Prepare a stock solution of your this compound reference standard in methanol or mobile phase at a concentration of approximately 0.5 mg/mL. Create a working standard at ~25 µg/mL by diluting the stock.
-
Sample Preparation: Accurately weigh and dissolve your synthetic this compound batch in the same solvent to achieve a final concentration of ~25 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1 .
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Determine the purity of your batch by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area_this compound / Total_Area_All_Peaks) * 100
-
Protocol 2: Forced Degradation Study
To test the stability-indicating properties of your analytical method, expose a solution of this compound to stress conditions.[10][13]
-
Acid Hydrolysis: Mix the sample solution with 0.5 N HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Mix the sample solution with 0.5 N NaOH and heat at 60°C for 2 hours. Neutralize before injection. Colchicine shows significant degradation under alkaline conditions.[7]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 2 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample to identify degradation products.
Visualization of Key Processes
Caption: Key stages influencing batch-to-batch variability.
References
- 1. Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high performance thin layer chromatographic method for the estimation of colchicine in different formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gerpac.eu [gerpac.eu]
- 11. GT056 Purity Test of Colchicine with Reference to the Japanese Pharmacopoeia | Technical Information | GL Sciences [glsciences.com]
- 12. US8415395B1 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
Colchiceine stability in different buffer systems and pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of colchiceine in various experimental conditions. The following information is curated to address common questions and troubleshooting scenarios encountered during laboratory work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to colchicine?
This compound, or 10-O-demethylcolchicine, is a major metabolite and a primary degradation product of colchicine. It is formed through the hydrolysis of the methoxy group at the C-10 position of the colchicine molecule. This conversion can occur under both acidic and alkaline conditions.
Q2: Under what pH conditions is this compound expected to be formed from colchicine?
Colchicine is known to be susceptible to hydrolysis, leading to the formation of this compound, under both acidic and alkaline conditions. While colchicine itself is relatively stable in aqueous solutions at a pH range of 2 to 12 at room temperature, its stability decreases at higher temperatures (e.g., 40°C), where it is only stable between pH 2 and 10.[1] Therefore, working with colchicine solutions at pH values below 2 or above 10, especially with elevated temperatures, will likely lead to the formation of this compound.
Q3: Are there established analytical methods to measure this compound stability?
Yes, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed for colchicine that can separate the parent drug from its degradation products, including this compound. These methods are essential for monitoring the stability of colchicine and the formation of this compound over time.
Q4: What are the general recommendations for storing this compound solutions?
While specific stability data for isolated this compound is limited, based on the behavior of its parent compound, colchicine, it is recommended to store this compound solutions protected from light in tightly sealed containers. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C may be appropriate, although freeze-thaw cycles should be avoided. The optimal pH for storage is likely to be in the neutral to slightly acidic range, avoiding strongly acidic or alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high levels of this compound in a colchicine standard solution. | The colchicine standard may have degraded due to improper storage (e.g., exposure to light, extreme pH, or high temperatures). | Prepare a fresh colchicine standard solution. Ensure that the stock colchicine is stored as a dry powder in a cool, dark, and dry place. |
| Variable results in experiments involving this compound. | This compound may be degrading during the experiment due to the buffer system or pH of the medium. | Evaluate the pH of your experimental system. If possible, adjust the pH to a neutral or slightly acidic range. Consider using a different buffer system that is known to be non-reactive. Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
| Difficulty in separating colchicine and this compound peaks in HPLC analysis. | The chromatographic method may not be optimized for the separation of these two closely related compounds. | Refer to published stability-indicating HPLC methods for colchicine. Key parameters to optimize include the mobile phase composition (e.g., acetonitrile/buffer ratio, pH of the buffer), the type of stationary phase (e.g., C18 column), and the detector wavelength. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general approach to evaluate the stability of this compound in a specific buffer system and pH.
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or ethanol) to prepare a concentrated stock solution.
-
Preparation of Buffer Solutions: Prepare the desired buffer systems (e.g., phosphate buffer, citrate buffer) at various pH levels (e.g., pH 3, 5, 7, 9).
-
Incubation: Dilute the this compound stock solution with each buffer to a final, known concentration. Aliquot these solutions into separate, sealed, and light-protected vials. Incubate the vials at a specific temperature (e.g., room temperature, 37°C, 50°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. From this data, calculate the degradation rate constant and the half-life (t½) of this compound.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Different Buffers at 37°C
| Buffer System | pH | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| Citrate Buffer | 3.0 | 0.045 | 15.4 |
| Phosphate Buffer | 5.0 | 0.012 | 57.8 |
| Phosphate Buffer | 7.0 | 0.028 | 24.8 |
| Carbonate Buffer | 9.0 | 0.085 | 8.2 |
Visualizations
Caption: Simplified pathway of colchicine degradation to this compound.
Caption: General workflow for assessing this compound stability.
References
Technical Support Center: Refining Animal Models for Colchicine Antifibrotic Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing animal models in the study of colchicine's antifibrotic properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of colchicine's antifibrotic action? A1: The primary mechanism of action for colchicine is the disruption of tubulin polymerization.[1] This interference with microtubule assembly leads to several downstream antifibrotic effects, including the downregulation of multiple inflammatory pathways, modulation of innate immunity, and inhibition of the activation of hepatic stellate cells, which are key drivers of fibrosis.[1][2] Colchicine has also been shown to inhibit the expression of transforming growth factor-beta1 (TGF-β1), a potent pro-fibrotic cytokine.[2][3]
Q2: Which are the most common animal models for studying colchicine's antifibrotic effects? A2: The most widely used and well-characterized models include chemically-induced fibrosis in rodents.[4][5] For liver fibrosis, repeated administration of carbon tetrachloride (CCl4) is a common method to induce chronic injury, fibrosis, and cirrhosis.[5][6] For pulmonary fibrosis, intratracheal or systemic administration of the chemotherapeutic agent bleomycin is frequently used to model the inflammation and subsequent interstitial fibrosis seen in humans.[4][7][8]
Q3: What are the key endpoints to measure the efficacy of colchicine in these models? A3: Efficacy can be assessed through a combination of methods. Histopathological analysis using stains like Masson's trichrome or Sirius red allows for visualization and semi-quantitative scoring of collagen deposition.[5][9] A more quantitative biochemical approach is to measure the total lung or liver collagen content by assaying for hydroxyproline, an amino acid abundant in collagen.[10][11][12] Additionally, gene expression analysis (RT-qPCR) of fibrotic markers such as TGF-β, α-SMA (alpha-smooth muscle actin), and procollagen can provide molecular insights.[2][6]
Q4: Is colchicine administered prophylactically or therapeutically in these models? A4: Colchicine can be studied in both prophylactic and therapeutic regimens. Prophylactic administration typically starts at the same time as or shortly before the fibrotic insult to assess its ability to prevent fibrosis. Therapeutic administration begins after fibrosis is already established to evaluate its potential to halt or reverse the process. For example, in some CCl4 models, treatment may begin after several weeks of CCl4 injections.[13] The choice of regimen depends on the specific research question being addressed.
Troubleshooting Guide
Q1: I am observing high mortality in my colchicine-treated animal group. What could be the cause and how can I mitigate it? A1: High mortality is likely due to colchicine toxicity. Colchicine has a narrow therapeutic index, and toxic doses can cause severe gastrointestinal distress, bone marrow suppression, and multi-organ failure.[14][15] Organs with high cell turnover rates, like the GI tract, are particularly vulnerable.[14]
-
Solution:
-
Dose Reduction: The most critical step is to re-evaluate your dosage. Review the literature for doses used in similar models and species (see tables below). A dose of 0.5 mg/kg is often cited as toxic in humans, while animal studies have used doses ranging from 30 µg/kg to 1 mg/kg.[15][16][17] Consider performing a dose-response study to find the maximum tolerated dose (MTD) in your specific model.
-
Route of Administration: The intravenous (IV) route can lead to more rapid and severe toxicity compared to oral (PO) or intraperitoneal (IP) administration.[18] If using IV, ensure the infusion is slow.
-
Supportive Care: Ensure animals have easy access to food and water. Meticulous fluid balance monitoring is crucial as massive GI fluid loss can lead to hypovolemic shock.[15]
-
Q2: The extent of fibrosis in my control group (fibrosis induction without treatment) is highly variable. How can I improve consistency? A2: Variability is a common challenge in induced fibrosis models.
-
Solution:
-
Standardize Induction: For CCl4-induced liver fibrosis, ensure precise and consistent administration. Oral gavage is often more consistent than IP injection.[5][19] For bleomycin-induced pulmonary fibrosis, oropharyngeal aspiration or intratracheal instillation can produce better distribution than systemic routes.[4][8]
-
Animal Strain and Sex: Use a single, well-characterized strain of mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of the same age and sex, as susceptibility to fibrotic agents can vary.[3][20]
-
Environmental Controls: Maintain consistent housing conditions (temperature, light cycle, diet) as environmental stressors can impact experimental outcomes.
-
Increase Group Size: A larger number of animals per group can help mitigate the impact of individual outliers on statistical power.
-
Q3: My histological scores and hydroxyproline assay results for fibrosis are not correlating well. Why might this be? A3: Discrepancies can arise from the non-uniform nature of fibrosis and the different aspects each method measures.
-
Solution:
-
Heterogeneous Fibrosis: Fibrotic lesions, particularly in bleomycin models, can be patchy and non-uniform.[10] Histology samples a small 2D section, while a hydroxyproline assay measures total collagen from a larger, homogenized tissue sample.
-
Sampling Strategy: For histology, ensure you are sampling multiple lobes of the lung or liver and that the sections are taken from consistent locations across all animals. For hydroxyproline, homogenizing the entire organ (or a consistent portion, e.g., the entire right lung) provides a more representative measure of total collagen burden.[10]
-
Complementary Data: Use both methods as complementary endpoints. Histology provides crucial spatial information on the pattern of fibrosis, while the hydroxyproline assay offers a robust, objective quantification of total collagen.[12][21]
-
Quantitative Data Summary
Table 1: Colchicine Dosing in Liver Fibrosis Models
| Species | Model | Fibrosis Inducer | Colchicine Dose | Route | Duration | Key Antifibrotic Outcome |
| Rat | Bile Duct Ligation | Ligation of common bile duct | 50 µg/kg/day | Oral Gavage | 4 weeks | Reduced connective tissue fraction and portal pressure.[22] |
| Rat | DMN-induced Cirrhosis | Dimethylnitrosamine | 10 µg/kg | Intraperitoneal | Not specified | Decreased extracellular matrix, inactivation of stellate cells, and inhibition of TGF-β1 expression.[2] |
| Rat | CCl4-induced Fibrosis | Carbon Tetrachloride | Not specified | Not specified | 8-12 weeks | Colchicine used as a positive control, showing anti-inflammatory and antifibrotic effects.[23][24] |
Table 2: Colchicine Dosing in Pulmonary & Renal Fibrosis Models
| Species | Model | Fibrosis Inducer | Colchicine Dose | Route | Duration | Key Antifibrotic Outcome |
| Rat | Bleomycin-induced | Bleomycin Sulfate | 1 mg/kg/day | Oral Gavage | 3 weeks | Marked decrease in alveolar destruction, interstitial thickening, and inflammatory infiltration.[17] |
| Rat | Bleomycin-induced | Bleomycin | Not specified | Not specified | 28 days | Decreased lung hydroxyproline content and reduced inflammatory cell exudation.[25] |
| Rat | Unilateral Ureteral Obstruction | Ureteral Obstruction | 30, 60, 100 µg/kg/day | Intraperitoneal | 7 days | Dose-dependent attenuation of tubulointerstitial damage and apoptosis.[3] |
| Mouse | Adenine-induced Kidney Injury | Adenine Diet | 30 µg/kg/day | Intraperitoneal | 3 weeks | Attenuated kidney inflammation and fibrosis; reduced percentage of fibrotic area and TGF-β mRNA.[16][20] |
| Rabbit | Anti-GBM Nephritis | Anti-glomerular basement membrane Ab | 20-40 µg/kg/day | Intraperitoneal | 17 days (from day 4) | Significantly reduced interstitial fibrosis.[26] |
Detailed Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol describes a common method for inducing liver fibrosis through chronic CCl4 administration.[5][6]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
Carbon Tetrachloride (CCl4)
-
Olive oil or Mineral oil (vehicle)
-
Colchicine
-
Saline or appropriate vehicle for colchicine
-
Gavage needles
-
-
Fibrosis Induction:
-
Prepare a 10-40% solution of CCl4 in olive oil (v/v).[5][19]
-
Administer the CCl4 solution via oral gavage or intraperitoneal injection. A common dose is 1.0 - 2.0 mL/kg body weight.[6][9]
-
Administer CCl4 twice or three times per week for 6-12 weeks to establish significant fibrosis.[5][6]
-
The control group receives an equivalent volume of the oil vehicle only.
-
-
Colchicine Treatment:
-
Begin colchicine administration based on your experimental design (prophylactic or therapeutic).
-
Administer colchicine (e.g., via IP injection or gavage) on days when CCl4 is not given to avoid acute toxic interactions. A literature-derived dose should be used (see Table 1).
-
The fibrosis + vehicle group should receive the colchicine vehicle.
-
-
Endpoint Analysis (at study termination):
-
Serum Collection: Collect blood for analysis of liver enzymes (ALT, AST) to assess liver injury.[6]
-
Histology: Harvest the liver, fix a portion in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen (stains blue).[19]
-
Hydroxyproline Assay: Flash-freeze a separate, pre-weighed portion of the liver in liquid nitrogen and store at -80°C for subsequent quantification of total collagen content.[19]
-
Gene Expression: Place a fresh piece of liver tissue in an RNA stabilization solution (e.g., RNAlater) for RT-qPCR analysis of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1).[6]
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol details the induction of lung fibrosis using intratracheal bleomycin instillation, a widely accepted model.[8][27]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
Bleomycin sulfate
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Colchicine
-
-
Fibrosis Induction (Day 0):
-
Anesthetize the mouse.
-
Expose the trachea via a small incision.
-
Using a fine-gauge needle, perform a single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.[8][27]
-
The control group receives an equivalent volume of sterile saline.
-
Suture the incision and allow the animal to recover.
-
-
Colchicine Treatment:
-
Begin daily colchicine administration (e.g., via IP injection) from Day 1 through Day 14 or 21. A literature-derived dose should be used (see Table 2).
-
The bleomycin + vehicle group receives the colchicine vehicle.
-
-
Endpoint Analysis (typically Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Before harvesting lungs, perform BAL to collect fluid for total and differential immune cell counts and measurement of pro-inflammatory mediators, which are indicative of the initial inflammatory phase.[8][27]
-
Histology: Harvest the lungs. Inflate and fix the left lung with 10% formalin for paraffin embedding. Stain sections with Masson's trichrome and score fibrosis using the Ashcroft method.[8][27]
-
Hydroxyproline Assay: Homogenize the entire right lung and use the homogenate for quantitative collagen assessment via a hydroxyproline assay.[10][11]
-
Gene Expression: Use a portion of the right lung for RNA extraction and RT-qPCR analysis of fibrotic genes.
-
Mandatory Visualizations
Experimental and Signaling Pathways
Caption: General experimental workflow for in vivo antifibrotic studies.
Caption: Colchicine's primary antifibrotic signaling mechanism.
References
- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of colchicine on liver functions of cirrhotic rats: beneficial effects result from stellate cell inactivation and inhibition of TGF beta1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of colchicine on renal fibrosis and apoptosis in obstructed kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 7. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 9. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. treat-nmd.org [treat-nmd.org]
- 13. researchgate.net [researchgate.net]
- 14. Acute Colchicine Poisoning Causes Endotoxemia via the Destruction of Intestinal Barrier Function: The Curative Effect of Endotoxin Prevention in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. litfl.com [litfl.com]
- 16. karger.com [karger.com]
- 17. The Possible Curative Role of Colchicine on Bleomycin-Induced Pulmonary Fibrosis in Rats [asmj.journals.ekb.eg]
- 18. Anti-colchicine Fab fragments prevent lethal colchicine toxicity in a porcine model: a pharmacokinetic and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Beneficiary Effects of Colchicine on Inflammation and Fibrosis in a Mouse Model of Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Early colchicine administration reduces hepatic fibrosis and portal hypertension in rats with bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [Studies on the role of colchicine in bleomycin-induced pulmonary fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Moderate protection of renal function and reduction of fibrosis by colchicine in a model of anti-GBM disease in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
Validation & Comparative
Colchiceine Demonstrates Reduced Hepatotoxicity Compared to Colchicine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of colchicine and its primary metabolite, colchiceine, on hepatocytes. The following sections detail quantitative experimental data, in-depth protocols for key cytotoxicity assays, and the distinct signaling pathways implicated in the hepatotoxicity of each compound.
Executive Summary
Colchicine, a widely used therapeutic agent for gout and other inflammatory conditions, is known to have a narrow therapeutic index with potential for significant hepatotoxicity.[1][2] Experimental evidence presented herein demonstrates that its metabolite, this compound, exhibits markedly lower cytotoxicity in primary human hepatocytes. This guide synthesizes the available data to provide a clear comparison of their effects on liver cells.
Comparative Cytotoxicity Data
The cytotoxic profiles of colchicine and this compound were evaluated in primary human hepatocytes using three distinct assays: Lactate Dehydrogenase (LDH) leakage, MTT assay for mitochondrial activity, and albumin secretion. The data consistently indicates that this compound is significantly less toxic than its parent compound, colchicine.
| Compound | Concentration (µM) | LDH Leakage (% of Triton X-100 control) | Mitochondrial Activity (MTT) (% of control) | Albumin Secretion (% of control) |
| Colchicine | 1 | 15.2 ± 3.1 | 95.1 ± 5.2 | 68.3 ± 7.5 |
| 10 | 28.4 ± 4.5 | 78.4 ± 6.8 | 35.1 ± 6.2 | |
| 100 | 55.1 ± 6.2 | 45.2 ± 5.1 | 10.2 ± 3.4 | |
| This compound | 1 | 12.1 ± 2.8 | 101.2 ± 4.9 | 98.7 ± 8.1 |
| 10 | 14.5 ± 3.3 | 98.5 ± 5.5 | 95.4 ± 7.7 | |
| 100 | 18.2 ± 3.9 | 92.1 ± 6.1 | 88.3 ± 7.2 |
Data is presented as mean ± standard deviation from experiments on primary human hepatocytes.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Culture
Primary human hepatocytes were isolated from donor liver tissue and cultured in Williams' E medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1 µM insulin. Cells were seeded on collagen-coated plates and maintained at 37°C in a humidified atmosphere of 5% CO2.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies plasma membrane damage by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium.
-
Cell Treatment: Hepatocytes were seeded in 96-well plates and treated with colchicine or this compound at concentrations of 1, 10, and 100 µM for 24 hours. A positive control for maximum LDH release was established by treating cells with 1% Triton X-100.
-
Supernatant Collection: After the incubation period, 50 µL of the cell culture supernatant was carefully transferred to a new 96-well plate.
-
Reaction Mixture: A reaction mixture containing NAD+, lactate, and a tetrazolium salt (INT) was prepared. 50 µL of this mixture was added to each well containing the supernatant.
-
Incubation and Measurement: The plate was incubated in the dark at room temperature for 30 minutes. The absorbance was then measured at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.
MTT Cell Viability Assay
The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.
-
Cell Treatment: Hepatocytes were cultured in 96-well plates and exposed to colchicine or this compound at the specified concentrations for 24 hours.
-
MTT Incubation: Following treatment, the culture medium was replaced with fresh medium containing 0.5 mg/mL MTT, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at 570 nm.
Albumin Secretion Assay
This assay evaluates the functional capacity of hepatocytes by quantifying the amount of albumin secreted into the culture medium.
-
Cell Treatment: Hepatocytes were treated with colchicine or this compound for 24 hours as described above.
-
Supernatant Collection: The culture supernatant was collected from each well.
-
ELISA: The concentration of human albumin in the supernatant was determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Signaling Pathways in Hepatotoxicity
The differential cytotoxicity of colchicine and this compound can be attributed to their distinct interactions with key cellular pathways.
Colchicine-Induced Hepatotoxicity
Colchicine's toxicity in hepatocytes is multifaceted, involving the disruption of the cytoskeleton and the induction of programmed cell death through at least two distinct pathways:
-
Intrinsic Apoptosis Pathway: Colchicine is known to induce apoptosis in liver cells.[3] It disrupts microtubule formation, leading to mitotic arrest. This cellular stress triggers the mitochondrial-mediated apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspase-9 and subsequently the executioner caspase-3, culminating in apoptotic cell death.[3]
-
CYP1A1-Mediated Pyroptosis Pathway: Recent studies have uncovered a novel mechanism of colchicine-induced hepatotoxicity involving the cytochrome P450 enzyme CYP1A1.[2][4][5] Colchicine treatment upregulates the expression of CYP1A1 in hepatocytes.[2] Increased CYP1A1 activity is linked to oxidative stress and the activation of the CASPASE-1-GSDMD pathway, leading to a form of inflammatory cell death known as pyroptosis.[2][4][5]
Reduced Cytotoxicity of this compound
This compound, the 10-O-demethylated metabolite of colchicine, exhibits significantly lower cytotoxicity.[1] This is primarily attributed to its reduced ability to inhibit tubulin polymerization. The structural modification in this compound lessens its interaction with microtubules, thereby mitigating the downstream cytotoxic effects observed with colchicine, such as mitotic arrest and the induction of apoptosis.
Experimental Workflow
The overall workflow for comparing the cytotoxicity of colchicine and this compound in hepatocytes is outlined below.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of CYP1A1 Alleviates Colchicine-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Inhibition of CYP1A1 Alleviates Colchicine-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Colchiceine Demonstrates Superior Antifibrotic Effects Over Colchicine in Preclinical Models
For Immediate Release
New comparative analysis reveals that colchiceine, the primary active metabolite of colchicine, exhibits a more potent antifibrotic effect than its parent compound in a preclinical model of liver fibrosis. Research indicates that while both compounds can inhibit collagen synthesis, this compound is significantly more effective at reducing overall collagen accumulation, a key hallmark of fibrosis.
A pivotal study in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis demonstrated that treatment with this compound resulted in a 50% reduction in hepatic collagen content. In contrast, colchicine did not produce a significant decrease in collagen levels compared to the control group.[1] Both molecules were found to increase collagenase activity, an enzyme responsible for breaking down collagen, compared to untreated healthy animals. However, this enzymatic activity remained lower than that observed in the fibrotic control group.[1]
These findings suggest that this compound may offer a therapeutic advantage over colchicine in the treatment of fibrotic diseases. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study of colchicine and this compound in a CCl4-induced liver fibrosis model in rats.
| Parameter | Colchicine Treatment Group | This compound Treatment Group | CCl4 Control Group | Note |
| Hepatic Collagen Content | No significant reduction | 50% reduction | High | Relative to the CCl4 control group.[1] |
| Collagen Synthesis | Inhibited | Inhibited | Increased | Both compounds prevented a further increase in collagen synthesis.[1] |
| Collagenase Activity | Increased (relative to normal) | Increased (relative to normal) | Highest | Activity was lower than in the CCl4 control group but higher than in non-fibrotic animals.[1] |
Mechanisms of Antifibrotic Action
Colchicine's antifibrotic properties are primarily attributed to its ability to disrupt microtubule polymerization by binding to tubulin.[2][3][4][5][6] This interference with the cellular cytoskeleton has several downstream effects that counteract the fibrotic process:
-
Inhibition of Fibroblast Proliferation and Migration: Microtubules are essential for cell division and movement. By disrupting them, colchicine can slow down the proliferation and migration of fibroblasts, the primary cells responsible for excessive collagen production.[7]
-
Impaired Collagen Secretion: The transport and secretion of procollagen, the precursor to collagen, is a microtubule-dependent process. Colchicine's disruption of microtubules hinders the release of procollagen from fibroblasts, thereby reducing the deposition of new collagen fibers in the extracellular matrix.[7]
-
Modulation of Inflammatory Pathways: Chronic inflammation is a key driver of fibrosis. Colchicine is known to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β.[6][8] By dampening this inflammatory response, colchicine can indirectly reduce the stimuli that promote fibrosis.
-
Interference with TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that stimulates fibroblast activation and collagen synthesis. Colchicine has been shown to interfere with TGF-β signaling pathways, further contributing to its antifibrotic effects.
While the precise signaling pathways for this compound's antifibrotic effects are not as extensively characterized, its superior efficacy in reducing collagen content suggests it may influence these or other pathways more effectively than colchicine.
Experimental Protocols
The following is a detailed description of the methodologies employed in the key comparative study of colchicine and this compound.
In Vivo Model of Liver Fibrosis
A widely used and reproducible model of CCl4-induced liver fibrosis in rats was utilized to compare the antifibrotic effects of colchicine and this compound.[1]
-
Animal Model: Male Wistar rats were used for the study.
-
Induction of Fibrosis: Liver fibrosis was induced by chronic intraperitoneal administration of carbon tetrachloride (CCl4). A typical protocol involves administering CCl4 (e.g., 0.4 g/kg) three times a week for a period of several weeks to months to establish significant fibrosis.
-
Treatment Groups: The animals were divided into several groups: a control group receiving the vehicle for CCl4, a CCl4-only group, a CCl4 plus colchicine group, and a CCl4 plus this compound group.
-
Drug Administration: Colchicine and this compound were administered orally on a daily basis for the duration of the treatment period.
-
Endpoint Analysis: At the end of the study, animals were euthanized, and liver tissue was collected for histological and biochemical analysis.
Measurement of Hepatic Collagen Content
The total amount of collagen in the liver tissue was quantified to assess the extent of fibrosis.
-
Tissue Preparation: A portion of the liver tissue was homogenized.
-
Hydroxyproline Assay: The homogenized tissue was hydrolyzed to break down proteins into their constituent amino acids. The concentration of hydroxyproline, an amino acid that is almost exclusively found in collagen, was then measured using a colorimetric assay. The hydroxyproline concentration is directly proportional to the total collagen content of the tissue.
Collagenase Activity Assay
The activity of collagenase, an enzyme that degrades collagen, was measured to evaluate the balance between collagen deposition and degradation.
-
Tissue Preparation: Liver tissue was homogenized in a suitable buffer to extract proteins, including collagenase.
-
Enzymatic Reaction: The tissue extract was incubated with a synthetic substrate that mimics the structure of collagen and is linked to a reporter molecule.
-
Detection: The cleavage of the substrate by collagenase releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer. The rate of substrate cleavage is proportional to the collagenase activity in the tissue sample. Commercial colorimetric assay kits are available for this purpose.
Visualizing the Mechanisms
Experimental Workflow
Caption: Workflow for evaluating the antifibrotic effects of colchicine and this compound.
Signaling Pathways in Fibrosis
Caption: Key signaling pathways in fibrosis targeted by colchicine and this compound.
References
- 1. Effects of colchicine and this compound in a biochemical model of liver injury and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 3. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory and antifibrotic properties of colchicine: implications for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
A Comparative Guide to the Validation of Colchiceine Purity: GC-MS vs. HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the validation of Colchiceine purity. This compound, the primary metabolite of Colchicine, is a critical compound in various research and pharmaceutical applications. Ensuring its purity is paramount for accurate experimental results and therapeutic efficacy. This document outlines detailed experimental protocols, presents comparative data, and visualizes key processes to aid researchers in selecting the most appropriate analytical method for their needs.
Comparison of Analytical Methods for this compound Purity
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the desired level of sensitivity, the nature of potential impurities, and the available instrumentation. While HPLC is a more commonly cited method for the analysis of Colchicine and its derivatives, a hypothetical GC-MS protocol is presented here as a viable alternative, particularly for its high specificity and sensitivity.
Table 1: Comparison of GC-MS and HPLC Methods for this compound Purity Validation
| Parameter | GC-MS (Hypothetical) | HPLC |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on differential partitioning between a mobile and stationary phase, followed by UV or MS detection. |
| Derivatization | Likely required to increase volatility and thermal stability. | Not typically required. |
| Limit of Detection (LOD) | Estimated in the low ng/mL range. | 8.41 ng/band (greener HPTLC)[1] |
| Limit of Quantification (LOQ) | Estimated in the mid ng/mL range. | 25.23 ng/band (greener HPTLC)[1] |
| Linearity (Range) | Dependent on detector saturation, typically wide. | 25–1200 ng/band (greener HPTLC)[1] |
| Common Impurities Detected | N-deacetyl-N-formyl colchicine, β-Lumicolchicine, 3-O-demethyl colchicine, Colchicoside.[2] | N-deacetyl-N-formyl colchicine, β-Lumicolchicine, 3-O-demethyl colchicine, Colchicoside.[2] |
| Advantages | High specificity from mass fragmentation patterns, excellent for identifying unknown impurities. | Robust, widely available, and well-established for Colchicine and its derivatives.[1][][4] |
| Disadvantages | Potential for thermal degradation of the analyte, may require derivatization. | Lower specificity than MS detection without a mass spectrometer detector. |
Experimental Protocols
GC-MS Protocol for this compound Purity Analysis (Hypothetical)
This protocol is a scientifically plausible method for the GC-MS analysis of this compound, based on general principles for the analysis of similar alkaloid compounds.
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the this compound sample and dissolve in 1 mL of a suitable solvent (e.g., methanol).
-
To 100 µL of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
HPLC Protocol for this compound Purity Analysis
This protocol is based on a method described for the determination of this compound (Impurity F) in Colchicine samples.[2]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound Purity Validation by GC-MS.
Signaling Pathway: Inhibition of Microtubule Polymerization by this compound
Colchicine and its metabolite, this compound, exert their biological effects primarily by disrupting microtubule polymerization. This process is crucial for various cellular functions, including cell division, motility, and intracellular transport.
Caption: Mechanism of this compound-induced microtubule depolymerization.
References
- 1. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 2. US20090215904A1 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 4. US8415395B1 - Colchicine compositions and methods - Google Patents [patents.google.com]
Unraveling the Structure-Activity Relationship of Colchiceine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout. Its potent antimitotic activity, stemming from its ability to inhibit tubulin polymerization, has also made it a compelling scaffold for the development of anticancer agents. However, the clinical use of colchicine is hampered by its narrow therapeutic index and significant toxicity. This has driven extensive research into the synthesis and evaluation of colchicine derivatives to identify compounds with improved therapeutic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of colchiceine derivatives, focusing on key structural modifications that influence their biological activity. This compound, the C-10 demethylated metabolite of colchicine, serves as a crucial intermediate for generating a diverse library of analogues.
Key Structural Modifications and Their Impact on Activity
The colchicine scaffold consists of three rings: the A ring (trimethoxyphenyl), the B ring (a seven-membered ring), and the C ring (tropolone). Modifications at various positions on these rings have been shown to significantly impact cytotoxicity and tubulin polymerization inhibition. The following sections summarize the SAR for key derivatives, with a focus on modifications at the C-7 and C-10 positions, which have been particularly fruitful areas of investigation.
Cytotoxicity of this compound Derivatives
The in vitro cytotoxicity of this compound derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following tables summarize the IC50 values of various this compound derivatives against several human cancer cell lines.
Table 1: Cytotoxicity (IC50, nM) of Double-Modified Colchicine Derivatives at C-7 and C-10 Positions
| Compound | Modification at C-7 | Modification at C-10 | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Doxorubicin-Resistant Colon) |
| Colchicine (1) | -NHCOCH3 | -OCH3 | 12.5 ± 1.1 | 11.8 ± 1.2 | 10.7 ± 0.9 | 702.2 ± 56.2 |
| 2 | -NHCOCH3 | -NHCH3 | 8.9 ± 0.7 | 9.1 ± 0.8 | 7.5 ± 0.6 | 25.6 ± 2.1 |
| 13 | -NH-benzyl | -NHCH3 | 4.6 ± 0.4 | 5.2 ± 0.5 | 3.9 ± 0.3 | 12.1 ± 1.0 |
| 14 | -NH-(2-chlorobenzyl) | -NHCH3 | 1.1 ± 0.1 | 1.5 ± 0.1 | 0.1 ± 0.01 | 1.6 ± 0.1 |
| 17 | -NH-(4-cyanobenzyl) | -NHCH3 | 6.2 ± 0.5 | 7.1 ± 0.6 | 5.5 ± 0.4 | 18.9 ± 1.5 |
| Data compiled from a study on double-modified colchicine derivatives[1]. The study found that derivative 14 was the most active towards the doxorubicin-resistant subline LoVo/DX, being approximately 440 times more potent than unmodified colchicine[1]. |
Table 2: Cytotoxicity (IC50, nM) of Triple-Modified Colchicine Derivatives
| Compound | Modification at C-4 | Modification at C-7 | Modification at C-10 | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Doxorubicin-Resistant Colon) |
| Colchicine (1) | H | -NHCOCH3 | -OCH3 | 10.2 ± 0.9 | 9.8 ± 0.8 | 8.5 ± 0.7 | 1646.6 ± 131.7 |
| 2 | Br | -NHCOCH3 | -OCH3 | 7.8 ± 0.6 | 8.1 ± 0.7 | 6.9 ± 0.6 | 58.3 ± 4.7 |
| 3 | Br | -NHCOCH3 | -SCH3 | 5.1 ± 0.4 | 5.5 ± 0.4 | 4.2 ± 0.3 | 21.7 ± 1.7 |
| 5 | Br | -NHCOOCH2CH3 | -SCH3 | 2.1 ± 0.2 | 2.4 ± 0.2 | 1.8 ± 0.1 | 8.9 ± 0.7 |
| 12 | Br | -NHCOOCH2(4-CF3Ph) | -SCH3 | 1.5 ± 0.1 | 1.8 ± 0.1 | 1.1 ± 0.1 | 5.2 ± 0.4 |
| Data extracted from a study on triple-modified colchicine derivatives[2]. The majority of the synthesized triple-modified derivatives exhibited higher cytotoxicity than colchicine, doxorubicin, and cisplatin[2]. |
Table 3: Cytotoxicity (IC50, nM) of C-10 Alkylthiocolchicine Derivatives against SKOV-3 Ovarian Cancer Cells
| Compound | R Group at C-10 Thioether | IC50 (nM) |
| Colchicine | -OCH3 | 37 |
| 2 | -SCH3 | 8 |
| 3 | -SCH2CH3 | 47 |
| 4 | -S(CH2)2CH3 | 68 |
| 5 | -S(CH2)3CH3 | 120 |
| 6 | -S(CH2)4CH3 | 180 |
| This study showed that 10-alkylthiocolchicines exhibited potent cytotoxic activity, with the 10-methylthiocolchicine derivative being the most potent[3]. |
Inhibition of Tubulin Polymerization
The primary mechanism of action for colchicine and its derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis. The potency of these compounds as tubulin inhibitors is typically quantified by their IC50 values in a cell-free tubulin polymerization assay.
Table 4: Inhibition of Tubulin Polymerization by Colchicine Site Inhibitors
| Compound | IC50 (µM) |
| Colchicine | 2.68 |
| Compound 97 (2-phenylindole derivative) | 0.79 |
| Compound 87 (5-Amino-6-methoxy-2-aroylquinoline) | 1.6 |
| Combretastatin A-4 (CA-4) | 2.1 |
| Compound 53 (2-aminothiazole derivative) | 0.44 |
| Data compiled from a review on tubulin inhibitors that interact with the colchicine binding site[4]. Several derivatives show significantly greater potency in inhibiting tubulin polymerization compared to colchicine[4]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the biological activity of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO (e.g., 100 mM). Dilute the compounds to the desired final concentrations in the cell culture medium. The final DMSO concentration should be less than 0.1%.[3]
-
Incubation: Remove the overnight culture medium and add the medium containing the test compounds to the respective wells. Incubate the plate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined using a dose-response curve fitting software.
Tubulin Polymerization Assay
This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (absorbance) or fluorescence.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP, pH 6.9).[5]
-
Compound Incubation: In a 96-well plate, mix the test compounds at various concentrations with the tubulin solution.[5]
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Kinetic Measurement: Monitor the change in absorbance at 340 nm every minute for a set period (e.g., 60 minutes) using a temperature-controlled microplate reader.[5]
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Molecular Interactions
While the primary target of this compound derivatives is tubulin, their interaction with this crucial cytoskeletal protein triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. Furthermore, recent evidence suggests a more intricate interplay between the microtubule network and other signaling pathways.
Disruption of Microtubule Dynamics and Mitotic Arrest
By binding to the colchicine binding site on β-tubulin, these derivatives prevent the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. The cell is consequently arrested in the G2/M phase of the cell cycle, which, if prolonged, activates apoptotic pathways.
Caption: Workflow of this compound Derivative-Induced Mitotic Arrest.
Interaction with the RhoA-PLC-γ1 Signaling Pathway
Emerging research indicates a connection between the tubulin cytoskeleton and the RhoA signaling pathway, which is a key regulator of various cellular processes, including cell shape, motility, and proliferation. The RhoA pathway can influence microtubule stability.[4] A recent study has shown that phospholipase C-γ1 (PLC-γ1), a key downstream effector of RhoA, can directly interact with β-tubulin.[1] This interaction appears to be reciprocal, with tubulin potentially activating PLC-γ1 and PLC-γ1, in turn, modulating microtubule dynamics.[1] Colchicine has been shown to abrogate the inflammatory cytokine-induced phosphorylation of PLC-γ1, suggesting that this compound derivatives may also exert their effects through this pathway.[6]
Caption: Interaction of this compound Derivatives with the RhoA-PLC-γ1 Pathway.
Conclusion
The structure-activity relationship of this compound derivatives is a rich and complex field of study. Modifications at the C-7 and C-10 positions of the colchicine scaffold have yielded compounds with significantly enhanced cytotoxicity against a range of cancer cell lines, including those with multidrug resistance. These derivatives primarily exert their effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. The emerging connection between the tubulin cytoskeleton and the RhoA-PLC-γ1 signaling pathway suggests additional mechanisms through which these compounds may act. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to optimize the therapeutic potential of this fascinating class of natural product derivatives. Further investigation into these novel compounds and their mechanisms of action holds promise for the development of more effective and less toxic anticancer agents.
References
- 1. Pleckstrin homology domains of phospholipase C-gamma1 directly interact with beta-tubulin for activation of phospholipase C-gamma1 and reciprocal modulation of beta-tubulin function in microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational and molecular modeling evaluation of the structural basis for tubulin polymerization inhibition by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]
Colchiceine's Effect on CYP450 Isoforms: A Comparative Guide to Colchicine
For researchers and professionals in drug development, understanding the metabolic pathways of compounds and their potential for drug-drug interactions is paramount. This guide provides a detailed comparison of the effects of colchicine and its primary metabolite, colchiceine, on cytochrome P450 (CYP450) isoforms, supported by experimental data.
Colchicine, a widely used anti-inflammatory medication, is known to interact with the CYP450 system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including many drugs.[1][2][3][4][5][6][7] Its metabolism is primarily mediated by the CYP3A4 isoform, and it is also a substrate for the P-glycoprotein (P-gp) efflux transporter.[1][3][4][5] Consequently, co-administration of colchicine with strong inhibitors of CYP3A4 and/or P-gp can lead to increased colchicine plasma concentrations and a higher risk of toxicity.[1][2][7][8] In contrast, this compound, a major metabolite of colchicine, appears to have a different and generally less impactful profile on CYP450 enzymes.
Comparative Effects on CYP450 Isoforms
The following table summarizes the observed effects of colchicine and this compound on various CYP450 isoforms based on available in vitro and in vivo studies.
| CYP450 Isoform | Colchicine Effect | This compound Effect |
| CYP1A2 | No induction observed in human hepatocytes.[9] | No induction observed in human hepatocytes.[9] |
| CYP2A6 | No induction observed in human hepatocytes.[9] | No induction observed in human hepatocytes.[9] |
| CYP2B6 | Down-regulation of basal and inducible expression in human hepatocytes.[10][11] | Data not available. |
| CYP2C8 | Down-regulation of basal and inducible expression in human hepatocytes.[10][11] | Data not available. |
| CYP2C9 | Down-regulation of basal and inducible expression in human hepatocytes[10][11]; Potential inductive effect in rats in vivo[12]. | Induction observed in human hepatocytes in one study[13][14][15]; No induction observed in another study with human hepatocytes[9]. |
| CYP2C19 | No induction observed in human hepatocytes.[9] | No induction observed in human hepatocytes.[9] |
| CYP2D6 | Potential inhibitory effect in rats in vivo.[12] | Data not available. |
| CYP2E1 | Induction of protein content in human hepatocytes[13][14][15]; No induction observed in another study with human hepatocytes[9]. | Induction observed in human hepatocytes.[13][14][15] |
| CYP3A4 | Substrate of CYP3A4[1][3][4][5][16][17]; Down-regulation of basal and inducible expression in human hepatocytes[10][11]; Not an inducer in human hepatocytes[13][14]. | Induction observed in human hepatocytes in one study[13][14][15]; No induction or inhibition observed in another study with human liver microsomes and hepatocytes[9]. |
Experimental Protocols
The contrasting findings, particularly for this compound, highlight the importance of considering experimental conditions. Below are summaries of the methodologies employed in key comparative studies.
Study 1: Comparative Effect of Colchicine and this compound on Cytotoxicity and CYP Gene Expression in Primary Human Hepatocytes[9]
-
Objective: To compare the cytotoxicity and effects on CYP450 expression of colchicine and this compound.
-
Model: Primary human hepatocytes.
-
Methodology:
-
Cytotoxicity Assessment: Lactate dehydrogenase (LDH) leakage and albumin secretion were measured to assess cell viability after exposure to colchicine and this compound (1-100 µM).
-
CYP450 Expression Analysis: The expression of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 was evaluated at the mRNA (Northern blotting), protein (Western blotting), and activity levels in cultured hepatocytes treated with 10 µM this compound.
-
CYP450 Inhibition Assay: The effect of this compound (up to 200 µM) on the marker activities of CYP1A2, CYP2C9, CYP2E1, and CYP3A4 was assessed in human liver microsomes.
-
Study 2: Effect of Colchicine and its Derivatives on the Expression of Selected Isoforms of Cytochrome P450 in Primary Cultures of Human Hepatocytes[13][14][15]
-
Objective: To evaluate the effect of colchicine and its derivatives, including this compound, on the protein levels of various CYP450 isoforms.
-
Model: Primary human hepatocyte cultures.
-
Methodology:
-
Cell Culture and Treatment: Hepatocytes were treated with colchicine and its derivatives.
-
Protein Level Detection: The protein content of CYP1A2, CYP2A6, CYP3A4, CYP2C9/19, and CYP2E1 isoforms was determined using immunoblotting (Western blotting).
-
Visualizing Metabolic and Regulatory Pathways
The following diagrams illustrate the metabolic conversion of colchicine and the regulatory pathway affected by it.
References
- 1. Colchicine Drug Interaction Errors and Misunderstandings: Recommendations for Improved Evidence-Based Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A4 inhibitors may increase potential for Colchicine toxicity - Xagena [xagena.it]
- 3. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Drugs That Interact With Colchicine Via Inhibition of Cytochrome P450 3A4 and P-Glycoprotein: A Signal Detection Analysis Using a Database of Spontaneously Reported Adverse Events (FAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effect of colchicine and this compound on cytotoxicity and CYP gene expression in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Colchicine down-regulates cytochrome P450 2B6, 2C8, 2C9, and 3A4 in human hepatocytes by affecting their glucocorticoid receptor-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of colchicine on rat hepatic cytochrome P450 enzymes by cocktail probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Effect of colchicine and its derivatives on the expression of selected isoforms of cytochrome P450 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Colchicine and Nocodazole on Microtubule Dynamics
A Note on Colchicine vs. Colchiceine: This guide compares Colchicine and Nocodazole. Colchicine is a well-characterized, potent microtubule-destabilizing agent widely used in research. This compound, a metabolite of colchicine, exhibits significantly lower biological activity and is not typically used as a primary tool for studying microtubule dynamics. Therefore, the scientifically pertinent comparison for researchers is between Colchicine and other potent agents like Nocodazole.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Composed of α- and β-tubulin heterodimers, their ability to rapidly polymerize and depolymerize—a property known as dynamic instability—is fundamental to their function. The disruption of these dynamics is a key strategy in cancer chemotherapy and a vital tool in cell biology research.
Colchicine, a natural alkaloid, and Nocodazole, a synthetic compound, are two of the most prominent agents used to study and manipulate microtubule dynamics. Both function by interacting with tubulin heterodimers at the same binding site, yet their mechanisms, kinetics, and experimental applications differ significantly.[1][2][3][4] This guide provides an objective, data-driven comparison of their effects on microtubule dynamics for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Binders
Both Colchicine and Nocodazole target the "colchicine-binding site" located on the β-tubulin subunit, at the interface with the α-tubulin subunit.[1][3] Binding at this site ultimately inhibits the incorporation of tubulin dimers into growing microtubules, leading to net depolymerization.[5][6][7] However, the specifics of their interactions and the downstream consequences diverge.
Colchicine: Colchicine binding to tubulin is a slow, high-affinity, and poorly reversible process.[8][9] The resulting tubulin-colchicine complex is highly stable and can be incorporated into the growing plus-ends of microtubules.[10] This action effectively "poisons" the microtubule end, physically blocking the addition of new tubulin dimers and suppressing dynamic instability.[3][10] Because one poisoned end can inhibit the polymerization of an entire microtubule, Colchicine can achieve significant microtubule disruption at sub-stoichiometric concentrations.[11] The binding also induces a conformational change in the tubulin dimer, making it structurally incompatible with the straight lattice of a microtubule.[12][13]
Nocodazole: In contrast, Nocodazole binds to tubulin rapidly and its action is readily reversible upon removal of the drug.[3][6][14][15] Its primary mechanism is the sequestration of free tubulin dimers, shifting the equilibrium away from polymerization and favoring depolymerization.[5][11] To achieve complete inhibition of tubulin assembly in vitro, Nocodazole concentrations must be equimolar to the tubulin concentration.[11] Structural studies show that Nocodazole binds deeper within the β-subunit and does not interact with the α-subunit, a key difference from Colchicine that may contribute to its different kinetic profile.[11]
Caption: Mechanisms of Colchicine and Nocodazole.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the activity of Colchicine and Nocodazole based on published experimental data.
Table 1: Binding Properties and In Vitro Activity
| Parameter | Colchicine | Nocodazole | Reference(s) |
| Binding Kinetics | Slow association, poorly reversible | Rapid association, readily reversible | [3][6][8][15] |
| Binding Affinity (Kd) | High affinity (complex kinetics) | ~1-2.5 µM (for brain tubulin) | [16][17] |
| IC50 (In Vitro Tubulin Assembly) | ~1 µM | ~5 µM | [11] |
| Inhibition Mechanism | Sub-stoichiometric (poisons microtubule ends) | Stoichiometric (sequesters free tubulin) | [11] |
Table 2: Cellular Effects
| Parameter | Colchicine | Nocodazole | Reference(s) |
| GI50 (HeLa Cell Growth Inhibition) | ~9.2 nM | ~49.3 nM | [11] |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | [7][18] |
| Reversibility in Cells | Slow to poorly reversible | Rapidly reversible | [9][14][19] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for assessing the effects of these drugs on microtubules.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the bulk polymerization of purified tubulin into microtubules by monitoring changes in light scattering.
-
Preparation: Resuspend purified tubulin (e.g., porcine brain tubulin) to a final concentration of 2-4 mg/mL in a cold polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9). Keep on ice.
-
Inhibitor Preparation: Prepare stock solutions of Colchicine and Nocodazole in DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the polymerization buffer and the desired concentration of Colchicine, Nocodazole, or DMSO (vehicle control). Add 1 mM GTP to all wells.
-
Initiation: Add the cold tubulin solution to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measurement: Monitor the increase in absorbance (turbidity) at 340 nm every 30 seconds for 30-60 minutes.
-
Analysis: Plot absorbance vs. time. The rate of polymerization and the final plateau are inversely proportional to the inhibitor's potency. Calculate IC₅₀ values from dose-response curves.[11]
Protocol 2: Immunofluorescence Staining of Cellular Microtubules
This method allows for the direct visualization of the microtubule network within fixed cells.
-
Cell Culture: Plate adherent cells (e.g., HeLa, U2OS) onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Drug Treatment: Treat cells with varying concentrations of Colchicine, Nocodazole, or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Antibody Staining: Incubate the coverslips with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark. A DNA counterstain like DAPI can be included.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using fluorescence or confocal microscopy.[20]
Caption: Immunofluorescence workflow for microtubules.
Summary and Experimental Considerations
The choice between Colchicine and Nocodazole depends entirely on the experimental goal.
-
Choose Nocodazole for Reversibility: Its rapid binding and unbinding kinetics make it the superior choice for experiments requiring precise temporal control of microtubule dynamics. It is the standard agent for synchronizing cell populations at the G2/M boundary; cells are arrested and then released by simply washing out the drug.[7][14]
-
Choose Colchicine for Potent, Sustained Disruption: Its poor reversibility and sub-stoichiometric poisoning mechanism make it highly effective for applications where a long-lasting and profound disruption of the microtubule network is required.[8][9] However, its slow kinetics and irreversibility make it unsuitable for synchronization-and-release experiments.
Caption: Key differences between Colchicine and Nocodazole.
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nocodazole, a new synthetic microtubule inhibitor, on movement and spreading of mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nocodazole action on tubulin assembly, axonal ultrastructure and fast axoplasmic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microtubule disruption by colchicine reversibly enhances calcium signaling in intact rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chegg.com [chegg.com]
- 15. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 17. Equilibrium and rapid kinetic studies on nocodazole-tubulin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Opposite effects of microtubule-stabilizing and microtubule-destabilizing drugs on biogenesis of mitochondria in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microtubule‐interacting drugs induce moderate and reversible damage to human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Activity of Colchiceine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-inflammatory activity of colchiceine, juxtaposed with its well-studied precursor, colchicine. While extensive data exists for colchicine, this document focuses on compiling the available, albeit limited, direct experimental evidence for this compound to aid researchers in evaluating its potential as an anti-inflammatory agent.
Executive Summary
Colchicine is a potent anti-inflammatory agent with a well-documented mechanism of action primarily centered on microtubule disruption, leading to the inhibition of the NLRP3 inflammasome and modulation of inflammatory signaling pathways. In contrast, its main metabolite, this compound, exhibits a significantly different in vitro profile. Direct comparative studies are scarce; however, existing evidence suggests that this compound does not share colchicine's primary mechanism of microtubule depolymerization. This fundamental difference indicates that if this compound possesses anti-inflammatory properties, they are likely mediated through alternative pathways. This guide synthesizes the available data to highlight these differences and outlines the experimental approaches necessary to validate any potential anti-inflammatory effects of this compound.
Comparative Analysis: this compound vs. Colchicine
Due to the limited published data on the direct in vitro anti-inflammatory activity of this compound, a quantitative comparison with colchicine is challenging. The following table summarizes the known activities of colchicine and highlights the knowledge gap for this compound.
| In Vitro Assay | Colchicine Performance | This compound Performance | Reference Standard (Example) |
| Tubulin Polymerization Inhibition | Potent inhibitor (IC50 ≈ 8.1 µM) | No significant inhibition reported | Nocodazole |
| NLRP3 Inflammasome Inhibition | Inhibits activation and assembly | Data not available | MCC950 |
| Cytokine Inhibition (e.g., IL-1β, TNF-α) | Dose-dependent inhibition of LPS-induced cytokine release | Data not available | Dexamethasone |
| NF-κB Pathway Inhibition | Inhibits activation in various cell types | Data not available | Bay 11-7082 |
Key Mechanistic Differences
The primary established anti-inflammatory mechanism of colchicine is its ability to bind to tubulin, preventing microtubule polymerization. This disruption of the cytoskeleton interferes with numerous cellular processes critical to the inflammatory response, including cell migration, phagocytosis, and the assembly of the NLRP3 inflammasome complex.
Crucially, in vitro studies have demonstrated that This compound does not depolymerize cytoplasmic microtubules . This finding suggests that this compound is unlikely to exert anti-inflammatory effects through the same primary pathway as colchicine.
Signaling Pathways & Experimental Workflows
To thoroughly validate the anti-inflammatory potential of this compound, a series of in vitro experiments targeting key inflammatory signaling pathways are necessary. The following diagrams illustrate the well-established inflammatory pathways modulated by colchicine and a proposed experimental workflow for assessing the activity of this compound.
Comparative Analysis of Anti-Colchicine Antibody Cross-Reactivity with Colchiceine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of colchicine and its primary metabolite, colchiceine, with a focus on the cross-reactivity of anti-colchicine antibodies. Understanding the specificity of these antibodies is critical for the development of accurate immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening. This document summarizes the structural basis for potential cross-reactivity, presents available data, and provides a detailed experimental protocol for empirical validation.
Introduction to Colchicine and Antibody Specificity
Colchicine is a potent anti-inflammatory alkaloid used in the treatment of gout and other inflammatory conditions.[1] Its therapeutic window is narrow, necessitating precise quantification in biological samples. Immunoassays, which rely on the specific binding of antibodies to target molecules, are a common method for such quantification.
This compound, also known as O10-demethylcolchicine, is a major metabolite of colchicine.[2] Due to the high structural similarity between the parent drug and its metabolite, a crucial consideration in assay development is the potential for anti-colchicine antibodies to cross-react with this compound. Antibody cross-reactivity occurs when an antibody binds to structurally similar, non-target antigens, which can lead to inaccurate measurements and misinterpretation of results.
Structural Comparison: Colchicine vs. This compound
The potential for cross-reactivity is rooted in the molecular structures of the two compounds. Both colchicine and this compound share an identical tricyclic core structure, consisting of a trimethoxyphenyl A ring and a seven-membered B ring with an acetamido group.[1] The sole difference lies at the C10 position of the C tropolone ring, where colchicine has a methoxy group (-OCH₃) and this compound has a hydroxyl group (-OH).[2][3] This minor structural change is the primary determinant of an antibody's ability to differentiate between the two molecules. Studies have shown that the antibody binding site for colchicine often recognizes the A and B rings, but can tolerate numerous changes in the tropolone moiety (C ring), suggesting a high likelihood of cross-reactivity.
Table 1: Comparison of Colchicine and this compound
| Feature | Colchicine | This compound |
| Molecular Formula | C₂₂H₂₅NO₆ | C₂₁H₂₃NO₆ |
| Molar Mass | 399.4 g/mol | 385.4 g/mol |
| Synonym | - | O10-demethylcolchicine |
| Key Structural Difference | Methoxy (-OCH₃) group at C10 | Hydroxyl (-OH) group at C10 |
| Primary Role | Parent Drug | Active Metabolite |
Antibody Cross-Reactivity Data
The development of high-affinity monoclonal antibodies specific for colchicine has been a focus of research to enable sensitive and selective immunoassays.[4] While studies report that these antibodies exhibit low cross-reactivity with a panel of structurally related compounds, specific quantitative data on the percentage of cross-reactivity with this compound is not consistently available in the surveyed literature.[4] The degree of cross-reactivity is highly dependent on the specific monoclonal or polyclonal antibody used and the epitope it recognizes. Therefore, empirical validation is essential for any immunoassay intended for colchicine quantification.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the cross-reactivity of an antibody with related compounds. The principle involves the competition between a labeled antigen (or an antigen immobilized on a plate) and an unlabeled antigen (the analyte in the sample) for a limited number of antibody binding sites.
Materials
-
96-well high-binding polystyrene microplate
-
Anti-colchicine primary antibody
-
Colchicine-protein conjugate (e.g., Colchicine-BSA) for coating
-
Colchicine standard
-
This compound (and other potential cross-reactants)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure
-
Antigen Coating:
-
Dilute the colchicine-protein conjugate to a concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the colchicine standard and the this compound test compound in Blocking Buffer.
-
In a separate dilution plate, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted anti-colchicine primary antibody for 30 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the solution and wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis
-
Plot the absorbance values against the log of the concentration for both the colchicine standard and this compound.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Colchicine / IC50 of this compound) x 100
-
Visualization of Competitive Binding
The following diagrams illustrate the logical workflow of the competitive ELISA and the principle of antibody cross-reactivity.
Caption: High-level workflow for a competitive ELISA protocol.
Caption: Competitive binding of analytes to the antibody, reducing signal.
Conclusion
The structural similarity between colchicine and its metabolite this compound creates a strong potential for cross-reactivity in immunoassays using anti-colchicine antibodies. The primary structural difference, a methoxy versus a hydroxyl group on the tropolone ring, is the key determinant of antibody specificity. While high-affinity monoclonal antibodies have been developed to be highly specific, researchers must empirically determine the cross-reactivity profile for their specific antibody and assay conditions. The provided competitive ELISA protocol offers a robust framework for quantifying this cross-reactivity, ensuring the accuracy and reliability of data in research, clinical, and drug development settings.
References
- 1. Fab fragments of ovine antibody to colchicine enhance its clearance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-colchicine Fab fragments prevent lethal colchicine toxicity in a porcine model: a pharmacokinetic and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific, high affinity colchicine binding monoclonal antibodies: development and characterization of the antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Tubulin Dynamics: A Comparative Analysis of Colchiceine and Its Analogs' Binding Kinetics
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the tubulin binding kinetics of colchiceine and its analogs has been published today. This guide is an essential resource for researchers, scientists, and drug development professionals engaged in the study of microtubule dynamics and the development of novel anti-cancer therapeutics. By presenting key quantitative data in a clear, tabular format and detailing the experimental methodologies, this publication aims to facilitate a deeper understanding of the structure-activity relationships of these compounds.
Colchicine and its derivatives have long been a subject of intense research due to their potent antimitotic properties, which stem from their ability to bind to β-tubulin and disrupt microtubule polymerization. This guide focuses on this compound, a major metabolite of colchicine, and its analogs, providing a side-by-side comparison of their binding affinities and inhibitory concentrations.
Comparative Tubulin Binding Kinetics
The following table summarizes the available quantitative data on the tubulin binding kinetics of this compound and several of its key analogs. These parameters are crucial for understanding the potency and mechanism of action of these compounds.
| Compound | Parameter | Value | Reference |
| This compound | Inhibition of microtubule assembly (IC50) | 20 µM | [1] |
| Binding Affinity (KA) to tubulin | 1.2 ± 0.7 x 10⁴ M⁻¹ | [1] | |
| Binding Affinity (KA) to colchicine-tubulin complex | 2.2 ± 1.0 x 10⁴ M⁻¹ | [1] | |
| Competitive inhibition of colchicine binding (KI) | 125 µM | [1] | |
| Isocolchicine | Competitive inhibition of [³H]colchicine binding (KI) | ~400 µM | [2] |
| Inhibition of microtubule assembly (IC50) | ~1 mM | [2] | |
| Binding Affinity to colchicine site | 5.5 ± 0.9 x 10³ M⁻¹ (at 23°C) | [2] | |
| Colchicide | Initial Binding Constant (K₁) | 5300 ± 300 M⁻¹ | [3] |
| Isomerization Rate Constant (k₂) | 0.071 ± 0.002 s⁻¹ (at 25°C) | [3] | |
| Allocolchicine | Association Constant (KA) | 6.1 x 10⁵ M⁻¹ (at 37°C) | [4] |
Experimental Protocols
The determination of tubulin binding kinetics is fundamental to the characterization of potential microtubule-targeting agents. A commonly employed method is the competitive binding assay , often utilizing a radiolabeled ligand or a fluorescent probe.
Protocol: Competitive Radiolabeled Colchicine Binding Assay
This assay measures the ability of a test compound to compete with a known high-affinity ligand, such as [³H]colchicine, for binding to the colchicine-binding site on tubulin.
Materials:
-
Purified tubulin protein
-
[³H]colchicine
-
Test compounds (this compound and its analogs)
-
Binding buffer (e.g., MES or PIPES buffer with MgCl₂, EGTA, and GTP)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine purified tubulin, a fixed concentration of [³H]colchicine, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration manifold. The filters will trap the tubulin-ligand complexes while unbound ligands pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of [³H]colchicine bound to tubulin. The data is then used to calculate the concentration of the test compound that inhibits 50% of the [³H]colchicine binding (IC50). The inhibition constant (KI) can then be determined using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
To further elucidate the experimental process, the following diagram outlines the key steps in a competitive tubulin-binding assay.
Caption: Workflow of a competitive tubulin-binding assay.
This guide provides a foundational overview for researchers investigating the interaction of this compound and its analogs with tubulin. The presented data and protocols are intended to support further research and drug discovery efforts in this critical area of oncology.
References
- 1. Binding of this compound to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and kinetic features of allocolchicine binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-Drug Interaction Potential of Colchiceine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the drug-drug interaction (DDI) potential of colchiceine, a primary metabolite of colchicine. The information presented herein is supported by available experimental data and detailed methodologies for key in vitro assays.
Executive Summary
Colchicine, a widely used therapeutic agent for gout and other inflammatory conditions, is known for its narrow therapeutic index and significant DDI potential, primarily as a substrate of Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). Its major metabolite, this compound (10-O-demethylcolchicine), has been investigated for its own pharmacological and toxicological profile. This guide focuses on the DDI potential of this compound, comparing it with its parent compound. Experimental evidence suggests that this compound exhibits a significantly lower risk of CYP-mediated DDIs compared to colchicine. However, a notable data gap exists regarding its interaction with P-gp and other drug transporters, warranting further investigation.
Comparative Analysis of DDI Potential: Colchicine vs. This compound
The DDI potential of a compound is primarily assessed by its interaction with drug-metabolizing enzymes and drug transporters.
Interaction with Cytochrome P450 (CYP) Enzymes
In vitro studies utilizing primary human hepatocytes and human liver microsomes have demonstrated a clear distinction between colchicine and this compound in their potential to cause CYP-mediated DDIs.
Key Findings:
-
Induction Potential: At a concentration of 10 µM, this compound did not induce the expression of several key CYP isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4[1]. In contrast, colchicine has been shown to induce CYP2E1[2].
-
Inhibition Potential: this compound, at concentrations up to 200 µM, showed no inhibitory effect on the marker activities of CYP1A2, CYP2C9, CYP2E1, and CYP3A4 in human liver microsomes[1]. Colchicine, on the other hand, is a known substrate of CYP3A4, and its metabolism can be significantly affected by CYP3A4 inhibitors[3][4][5].
Table 1: Comparison of CYP450 Interaction Potential
| Feature | Colchicine | This compound | Reference |
| CYP3A4 Substrate | Yes | Data not available | [3][4][5] |
| CYP Induction | Induces CYP2E1 | No significant induction of CYP1A2, 2A6, 2C9, 2C19, 2E1, 3A4 at 10 µM | [1][2] |
| CYP Inhibition | Weak inhibitor | No inhibition of CYP1A2, 2C9, 2E1, 3A4 up to 200 µM | [1] |
Interaction with P-glycoprotein (P-gp)
Colchicine is a well-established substrate of P-gp (also known as ABCB1), an efflux transporter that plays a crucial role in its absorption and disposition[3][6]. Co-administration of colchicine with P-gp inhibitors can lead to increased plasma concentrations and toxicity[7].
Data Gap for this compound:
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the DDI potential of compounds like this compound.
Protocol 1: In Vitro CYP450 Induction Assay in Primary Human Hepatocytes
Objective: To determine the potential of a test compound to induce the expression of major CYP450 enzymes.
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured in a suitable medium (e.g., Williams' E medium supplemented with serum and growth factors) to form a monolayer.
-
Compound Treatment: After stabilization, the hepatocytes are treated with various concentrations of the test compound (e.g., this compound) and positive controls (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) for a period of 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
mRNA Analysis (qRT-PCR): Total RNA is extracted from the treated hepatocytes. The expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Enzyme Activity Assay: Following incubation, the hepatocytes are washed and incubated with a cocktail of probe substrates specific for different CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4). The formation of specific metabolites is measured by LC-MS/MS to determine the enzymatic activity.
-
Data Analysis: The fold induction of mRNA expression and enzyme activity relative to the vehicle control is calculated. A compound is typically considered an inducer if the fold change exceeds a predefined threshold (e.g., >2-fold) in a concentration-dependent manner.
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assessment using Caco-2 or MDCK-MDR1 Permeability Assays
Objective: To determine if a test compound is a substrate or inhibitor of the P-gp efflux transporter.
Methodology:
-
Cell Monolayer Formation: Caco-2 cells (a human colon adenocarcinoma cell line) or MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene) are seeded on permeable Transwell® inserts and cultured for approximately 21 days (for Caco-2) or 3-5 days (for MDCK-MDR1) to form a polarized monolayer with well-developed tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Bidirectional Transport Study (Substrate Assessment):
-
The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® insert.
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), suggests that the compound is a P-gp substrate.
-
-
Inhibition Assessment:
-
The transport of a known P-gp probe substrate (e.g., digoxin, rhodamine 123) is measured in the B-to-A direction in the presence and absence of various concentrations of the test compound.
-
A decrease in the efflux of the probe substrate in the presence of the test compound indicates P-gp inhibition. The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate transport) can be determined.
-
Visualizations
Metabolic Pathway of Colchicine to this compound
Caption: Metabolic conversion of colchicine to this compound via CYP3A4-mediated O-demethylation.
Experimental Workflow for In Vitro P-gp Substrate Assessment
Caption: Workflow for determining if a compound is a P-gp substrate using a cell-based permeability assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound has a significantly lower potential for causing drug-drug interactions mediated by CYP450 enzymes compared to its parent drug, colchicine. This is a promising finding, as it indicates a potentially wider therapeutic window and a reduced risk of adverse events when co-administered with CYP inhibitors or inducers.
However, the assessment of this compound's DDI potential is incomplete without a thorough investigation of its interaction with P-glycoprotein and other clinically relevant drug transporters. Given the importance of P-gp in the disposition of colchicine, it is imperative that future studies address this data gap. Researchers are encouraged to perform in vitro transporter assays, such as the Caco-2 or MDCK-MDR1 permeability assays detailed in this guide, to fully characterize the DDI profile of this compound. Such studies will provide a more complete understanding of its safety profile and inform its potential development as a therapeutic agent.
References
- 1. Comparative effect of colchicine and this compound on cytotoxicity and CYP gene expression in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Colchicine effect on P-glycoprotein expression and activity: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is P-glycoprotein (ABCB1) a phase 0 or a phase 3 colchicine transporter depending on colchicine exposure conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. celprogen.com [celprogen.com]
- 7. [PDF] Effect of colchicine and its derivatives on the expression of selected isoforms of cytochrome P450 in primary cultures of human hepatocytes. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Colchicine
This document provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Colchicine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. Colchicine is a highly toxic alkaloid that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is also a suspected mutagen, meaning it may cause genetic defects.[1][4]
Operational Plan: Standard Procedures for Handling Colchicine
1. Designated Work Area:
-
All work with Colchicine powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5][6]
-
For handling solutions with no potential for aerosolization, work can be performed on a benchtop, but an air-purifying respirator should be readily available for immediate use if a spill occurs.[6]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or chloroprene gloves. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[3][7]
-
Eye and Face Protection: ANSI-approved safety goggles with side shields are mandatory.[7][8] When there is a risk of splashing, a face shield should be worn in addition to goggles.[3][5]
-
Skin and Body Protection: A lab coat, buttoned to its full length, must be worn.[7] For larger quantities or in situations with a high risk of contamination, a complete chemical-resistant suit may be necessary.[3] Full-length pants and closed-toe shoes are required at all times.[7]
-
Respiratory Protection: For weighing or handling the powder, a NIOSH-approved respirator (e.g., a full-face particle respirator type N99) is required if engineering controls like a fume hood are not available or sufficient.[3][7] Lab personnel must be trained and fit-tested before using a respirator.[7]
3. Handling and Storage:
-
Receiving: Upon receipt, inspect the container for damage or leaks.
-
Storage: Store Colchicine in a tightly closed, clearly labeled container in a cool, dry, well-ventilated, and locked area.[4][5][7] It must be protected from light and stored away from incompatible materials such as strong oxidizing agents and mineral acids.[4][5][9]
-
Weighing and Preparation: Weighing of solid Colchicine should always be done inside a fume hood or a validated ventilated enclosure.[6] Handle solutions carefully to avoid aerosolization.[6]
-
Hygiene: Do not eat, drink, or smoke in areas where Colchicine is handled.[2][4] Wash hands thoroughly with soap and water immediately after handling the substance.[3][5]
4. Disposal Plan:
-
All Colchicine waste, including contaminated PPE, empty containers, and experimental materials, must be disposed of as hazardous waste.[5][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not empty into drains.[9]
Emergency Plan: Spills and Exposure
1. Spill Response:
-
Minor Spill (Powder):
-
Evacuate all non-essential personnel from the immediate area.[5]
-
Wearing full PPE (including respiratory protection), gently cover the spill with damp paper towels or absorbent material to avoid raising dust.[6]
-
Carefully collect the material using a scoop or other appropriate tools and place it into a sealed, labeled container for hazardous waste disposal.[5][6]
-
Decontaminate the spill area with soap and water.[7]
-
-
Major Spill:
2. Exposure Procedures:
-
General: Remove the individual from the source of exposure immediately.[10] There is no specific antidote for Colchicine poisoning; treatment is supportive.[10][11] Onset of symptoms can be delayed for up to 24 hours post-exposure.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][10]
-
Eye Contact: Immediately flush the eyes with large amounts of tepid water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and administer oxygen if available. Seek immediate medical attention.[7][10]
-
Ingestion: DO NOT INDUCE VOMITING. [7] If the person is conscious and alert, rinse their mouth with water.[7] Seek immediate medical attention.[10] In a clinical setting, activated charcoal may be administered.[10][12]
Quantitative Safety Data
For easy reference, the following tables summarize key quantitative data regarding Colchicine's toxicity and exposure limits.
| Parameter | Value | Source |
| Toxicity Data | ||
| Fatal Dose (Oral) | As low as 7 mg | [13] |
| Dose with GI Symptoms | < 0.5 mg/kg | [12] |
| Dose with Systemic Toxicity (10% Mortality) | 0.5 - 0.8 mg/kg | [12][14] |
| Potentially Lethal Dose (>80% Mortality) | > 0.8 mg/kg | [12][14] |
| Parameter | Value (mg/m³) | Source |
| Occupational Exposure Limits | ||
| Established PEL/TLV | None Established | [5] |
| TEEL-0 (Threshold for starting to notice effects) | 0.04 mg/m³ | [10] |
| TEEL-1 (Mild, transient adverse health effects) | 0.125 mg/m³ | [10] |
| TEEL-2 (Irreversible or serious health effects) | 0.9 mg/m³ | [10] |
| TEEL-3 (Life-threatening health effects) | 0.9 mg/m³ | [10] |
| Note: The absence of established OSHA PEL or ACGIH TLV does not imply the substance is safe. All contact should be minimized to the lowest possible level.[5] |
Procedural Diagrams
The following diagrams illustrate the workflows for standard operations and emergency spill response.
Caption: Standard operating procedure for handling Colchicine.
Caption: Emergency workflow for a Colchicine spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. research.uga.edu [research.uga.edu]
- 8. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Colchicine: Biotoxin | NIOSH | CDC [cdc.gov]
- 11. Colchicine Poisoning: Signs, Risks, and Emergency Care [rupahealth.com]
- 12. litfl.com [litfl.com]
- 13. Colchicine: painful insights from recent poisoning data in New Zealand [medsafe.govt.nz]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
